O-Methyl-talaporfin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H47N5O9 |
|---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(17S,18S)-18-(2-carboxyethyl)-20-[2-[(1,4-dimethoxy-1,4-dioxobutan-2-yl)amino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-10,17,18,21,22,23-hexahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C40H47N5O9/c1-9-22-18(3)26-14-28-20(5)24(11-12-34(47)48)37(44-28)25(13-33(46)43-32(40(52)54-8)17-35(49)53-7)38-36(39(50)51)21(6)29(45-38)16-31-23(10-2)19(4)27(42-31)15-30(22)41-26/h9,14,16,20,24,32,41-42,45H,1,10-13,15,17H2,2-8H3,(H,43,46)(H,47,48)(H,50,51)/t20-,24-,32?/m0/s1 |
InChI Key |
LXMKQGCHTPKVNM-ISDPGRRYSA-N |
Isomeric SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)[C@H]([C@@H]4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)C(C4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to O-Methyl-talaporfin: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, more commonly known as Talaporfin or by its developmental codes NPe6 and LS11, is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll a, it is a highly purified mono-L-aspartyl chlorin e6.[1] Its chemical purity and strong absorption in the red region of the electromagnetic spectrum (around 664-667 nm) allow for deeper tissue penetration of light, making it an effective agent for the treatment of various cancers, including lung, esophageal, and brain tumors.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
The definitive chemical structure of talaporfin is mono-L-aspartyl chlorin e6, where the L-aspartic acid residue is amide-linked to the C15²-carboxyl group of the chlorin e6 macrocycle. Initially, the aspartyl group was thought to be attached to the C17³-propionic acid side chain, but subsequent spectroscopic and synthetic studies unequivocally confirmed the C15² linkage.[2]
The core structure is a chlorin, which is a dihydroporphyrin, giving it the characteristic green color. The IUPAC name for Talaporfin is N-{[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-2,8,13,18-tetramethyl-17-vinyl-2,3-dihydroporphyrin-5-yl]acetyl}-L-aspartic acid.
Chemical and Physical Properties
| Property | Value |
| Common Names | This compound, Talaporfin, NPe6, LS11, Mono-L-aspartyl chlorin e6 |
| Molecular Formula | C₃₈H₄₁N₅O₉ |
| Molar Mass | 711.77 g/mol |
| CAS Number | 110230-98-3 (free acid), 220201-34-3 (sodium salt) |
| Appearance | Dark blue-green powder |
| Absorption Maxima (λmax) | ~400 nm (Soret band), ~664 nm (Q band) |
| Solubility | Soluble in water (as sodium salt) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the extraction of chlorophyll a from natural sources, typically the blue-green algae Spirulina. The overall synthetic workflow can be summarized as the extraction of the precursor, its conversion to chlorin e6, and the subsequent regioselective conjugation with L-aspartic acid.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
1. Synthesis of Chlorin e6 from Spirulina
The precursor, chlorin e6, is synthesized from chlorophyll a, which is extracted from Spirulina.
-
Protocol:
-
Extraction of Chlorophyll a: Spirulina platensis biomass is extracted with ethanol. The ethanol solution containing chlorophyll a is concentrated, and hexane is added. Phase separation is achieved by the addition of water, and the hexane layer containing chlorophyll a is collected.
-
Conversion to Pheophytin a: The chlorophyll a solution is treated with a mild acid (e.g., 1M HCl) to remove the central magnesium atom, yielding pheophytin a.
-
Hydrolysis to Chlorin e6: The pheophytin a is then subjected to hydrolysis using a base (e.g., 1M NaOH) in acetone. This step cleaves the phytyl ester and opens the E-ring of the chlorin macrocycle to yield the trisodium salt of chlorin e6.
-
Purification of Chlorin e6: The crude chlorin e6 is dissolved in water, neutralized, and centrifuged to remove impurities. The pH of the supernatant is then adjusted to 2-3 with HCl to precipitate the purified chlorin e6.
-
2. Regioselective Synthesis of this compound (15²-mono-L-aspartyl chlorin e6)
The key step in the synthesis of talaporfin is the regioselective amide bond formation between the C15²-carboxylic acid of chlorin e6 and the amino group of L-aspartic acid. The higher reactivity of the C15²-carboxylic acid is attributed to the formation of a cyclic anhydride intermediate with the C13¹-carboxylic acid.[2]
-
Protocol:
-
Protection of L-aspartic acid: The carboxylic acid groups of L-aspartic acid are protected, for example, as di-tert-butyl esters, to prevent side reactions. This is typically achieved by reacting L-aspartic acid with tert-butanol in the presence of an acid catalyst.
-
Peptide Coupling Reaction:
-
Chlorin e6 is dissolved in a suitable dry organic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
A peptide coupling reagent is added. Common choices include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). For monosubstitution at the 15² position, approximately one equivalent of the coupling reagent is used.[3]
-
The protected L-aspartic acid derivative (e.g., di-tert-butyl L-aspartate hydrochloride) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) are added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours (typically overnight).
-
-
Deprotection: The protecting groups on the aspartic acid residue are removed. For tert-butyl esters, this is commonly achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Yield | Purity |
| Chlorin e6 Synthesis | Chlorophyll a | HCl, NaOH | ~1.3% from Spirulina biomass | >95% |
| Talaporfin Synthesis | Chlorin e6, Di-tert-butyl L-aspartate | DCC/DMAP or HOBt/TBTU | 36-56% (overall for coupling and deprotection)[3] | >99% (by HPLC) |
Signaling Pathways in Talaporfin-Mediated Photodynamic Therapy
The therapeutic effect of talaporfin-PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon activation with light of a specific wavelength. This leads to cellular damage and tumor destruction through several interconnected signaling pathways.
Vascular Shutdown Pathway
Talaporfin-PDT has been shown to induce a rapid shutdown of the tumor vasculature, leading to tumor cell death due to oxygen and nutrient deprivation. This process is mediated by the RhoA/ROCK signaling pathway in endothelial cells.
Caption: RhoA/ROCK signaling pathway in PDT-induced vascular shutdown.
cGAS-STING Pathway Activation
Recent studies have revealed that talaporfin-PDT can activate the cGAS-STING pathway, which is a component of the innate immune system that detects cytosolic DNA. This activation enhances the production of ROS, thereby amplifying the cytotoxic effect of PDT.
Caption: cGAS-STING pathway activation in talaporfin-PDT.
Cellular Uptake and Trafficking
The cellular uptake of talaporfin is an active process mediated by endocytosis. The Ras signaling pathway has been implicated in promoting the uptake of talaporfin in cancer cells. Following endocytosis, talaporfin is trafficked through early endosomes to lysosomes.
Caption: Cellular uptake and trafficking of talaporfin.
Conclusion
This compound is a clinically important photosensitizer with a well-defined chemical structure and a multi-step but established synthetic route. Understanding the intricacies of its synthesis and the molecular pathways it modulates upon photoactivation is crucial for the development of more effective photodynamic therapies and for the design of next-generation photosensitizers. This guide provides a foundational understanding for researchers and professionals working in this exciting area of cancer treatment.
References
O-Methyl-talaporfin mechanism of action in photodynamic therapy
An In-depth Technical Guide on the Core Mechanism of Action of O-Methyl-talaporfin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as Talaporfin Sodium or NPe6, is a second-generation photosensitizer that has demonstrated significant efficacy in photodynamic therapy (PDT) for various malignancies.[1][2] As a chlorin-based derivative of chlorophyll, it possesses favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3][4][5] Its mechanism of action is a multi-faceted process initiated by photoactivation, leading to direct tumor cell cytotoxicity, vascular shutdown, and the induction of a systemic anti-tumor immune response. This guide provides a detailed examination of the core mechanisms, supported by quantitative data, experimental methodologies, and visual pathways to offer a comprehensive resource for the scientific community.
Photochemical and Photophysical Principles
The efficacy of this compound in PDT is fundamentally rooted in its interaction with light and molecular oxygen. This process can be broken down into a series of photophysical and photochemical events.
Light Absorption and Excitation
This compound is characterized by a distinct absorption spectrum with a major peak in the Soret band (~407 nm) and a crucial secondary peak in the Q-band region at approximately 664 nm.[1][4] The activation of the photosensitizer for therapeutic purposes utilizes this longer wavelength, as red light has a greater penetration depth in biological tissues compared to light of shorter wavelengths.[3][5]
Upon illumination, the NPe6 molecule absorbs a photon, causing it to transition from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[1][6]
Generation of Reactive Oxygen Species (ROS)
Once in the excited singlet state, the NPe6 molecule can undergo one of two processes. It can either decay back to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[6]
The triplet-state NPe6 is the primary driver of cytotoxicity. It participates in two main types of photochemical reactions:
-
Type II Reaction: The triplet-state photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts the oxygen into a highly reactive and cytotoxic form known as singlet oxygen (¹O₂).[1][7] This is the predominant and most critical reaction for the therapeutic effect of NPe6-PDT.[1][8]
-
Type I Reaction: The triplet-state photosensitizer can also react with biological substrates (lipids, proteins) to produce radical ions, which then react with oxygen to form other reactive oxygen species (ROS) such as superoxide anions (O₂⁻•) and hydroxyl radicals (OH•).[7]
The generation of these ROS, particularly singlet oxygen, is the pivotal event that initiates widespread cellular damage.[1]
References
- 1. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic Therapy | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers [mdpi.com]
- 7. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Oxygenation level on Formation of Different Reactive Oxygen Species During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties and Absorption Spectrum of Talaporfin
A Note on Nomenclature: This technical guide focuses on the spectroscopic properties of Talaporfin (also known as mono-L-aspartyl chlorin e6). At the time of this writing, publicly available scientific literature with detailed spectroscopic data for "O-Methyl-talaporfin" is scarce. It is possible that "this compound" is a specific derivative or a less common synonym for Talaporfin. Given the extensive data available for Talaporfin, a closely related and clinically significant photosensitizer, this guide provides a comprehensive overview of its properties to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Talaporfin is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll, it is a chlorin-based compound that exhibits strong absorption in the red region of the electromagnetic spectrum, a property crucial for its therapeutic efficacy in PDT. This guide provides a detailed overview of the spectroscopic properties of Talaporfin, its absorption spectrum, the experimental protocols for their determination, and the key signaling pathways involved in its mechanism of action.
Spectroscopic Properties
The spectroscopic properties of a photosensitizer are fundamental to its function in PDT. These properties, including the absorption maxima (λmax) and molar extinction coefficients (ε), dictate the wavelength of light required for activation and the efficiency of light absorption.
Data Presentation
The following table summarizes the key spectroscopic data for Talaporfin in different solvent environments.
| Solvent/Condition | Soret Band (λmax) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) | Q Bands (λmax) (nm) | Molar Extinction Coefficient (ε) at a Q Band (M⁻¹cm⁻¹) |
| Phosphate Buffer (pH 7.4) | 398 nm | 180,000 | 502, 530, 620, 654 | 40,000 at 654 nm |
| Dioxane | 402 nm | 111,000 | 663 | 38,000 at 663 nm |
| General (in vivo approximation) | ~400 nm | Not specified | 664-667 | Not specified |
Experimental Protocols
Accurate determination of the spectroscopic properties of Talaporfin requires standardized experimental protocols. The following sections detail the methodologies for measuring the absorption and fluorescence spectra.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of Talaporfin.
Materials:
-
Talaporfin standard
-
High-purity solvent (e.g., phosphate buffer pH 7.4, dioxane)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Talaporfin of a known concentration in the desired solvent. Due to the high molar absorptivity of porphyrins, a concentration in the micromolar range is typically sufficient.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations. This is crucial for verifying the Beer-Lambert Law and accurately determining the molar extinction coefficient.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 300-800 nm to cover both the Soret and Q bands).
-
Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place this cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the sample cuvette in the sample beam path and record the absorption spectrum.
-
Repeat this step for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands from the recorded spectra.
-
For each concentration, record the absorbance at the identified λmax.
-
Plot a graph of absorbance versus concentration for each λmax. According to the Beer-Lambert Law (A = εcl), this should yield a straight line passing through the origin.
-
The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette, typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of Talaporfin.
Materials:
-
Talaporfin solution (prepared as for UV-Vis spectroscopy)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
-
High-purity solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of Talaporfin in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.
-
Set the excitation wavelength. This is typically set to one of the absorption maxima of Talaporfin, often a Q-band wavelength (e.g., 664 nm) to be relevant for PDT applications.
-
Set the emission wavelength range to be scanned (e.g., 650-800 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.
-
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan. This will account for any background fluorescence from the solvent (Raman scattering).
-
Sample Measurement:
-
Rinse and fill a fluorescence cuvette with the Talaporfin solution.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence emission of Talaporfin.
-
Identify the wavelength of maximum fluorescence emission.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for spectroscopic analysis.
Signaling Pathway in Photodynamic Therapy
Caption: PDT signaling pathway of Talaporfin.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of Talaporfin in PDT is initiated by the absorption of light of a specific wavelength, typically around 664 nm. This process can be broken down into several key steps:
-
Photoexcitation: Upon absorption of a photon, the Talaporfin molecule is promoted from its stable ground state to a short-lived excited singlet state.
-
Intersystem Crossing: The excited singlet state molecule can then undergo intersystem crossing to a more stable, longer-lived excited triplet state.
-
Energy Transfer and ROS Generation: In the presence of molecular oxygen (which is naturally in a triplet ground state), the excited triplet state of Talaporfin can transfer its energy to the oxygen molecule. This process, known as a Type II photochemical reaction, results in the formation of highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. The Talaporfin molecule returns to its ground state and can be re-excited, allowing for the catalytic generation of singlet oxygen.
-
Cellular Damage and Death: The generated singlet oxygen is highly reactive and has a short lifetime in the cellular environment. It causes oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This widespread damage triggers various cell death pathways.
-
Apoptosis: At lower doses of PDT, Talaporfin has been shown to induce programmed cell death, or apoptosis. This involves the release of cytochrome c from the mitochondria and the activation of a cascade of enzymes called caspases, including caspase-9 and caspase-3.[1]
-
Necrosis and Necroptosis: At higher PDT doses, cell death can occur through necrosis, a more inflammatory process.[2][3] Studies have also indicated the involvement of a programmed form of necrosis called necroptosis, which is mediated by proteins such as RIP-1, RIP-3, and MLKL.[4]
-
The induction of these cell death pathways ultimately leads to the destruction of the targeted tumor tissue.
References
- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of talaporfin sodium-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of O-Methyl-talaporfin: A Technical Guide to Uptake and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of O-Methyl-talaporfin (also known as talaporfin sodium or NPe6), a second-generation photosensitizer pivotal in photodynamic therapy (PDT). Understanding the journey of this molecule into and within the cell is critical for optimizing therapeutic efficacy and developing novel drug delivery strategies.
Cellular Uptake: An Active and Regulated Process
This compound enters cancer cells not by passive diffusion, but through a sophisticated and energy-dependent process of endocytosis. This active transport mechanism is crucial for its selective accumulation in malignant tissues.[1]
Key Mechanisms of Uptake:
-
Clathrin-Mediated Endocytosis: This is a primary pathway for this compound internalization. The process involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles containing the photosensitizer.
-
Caveolae-Dependent Endocytosis: In addition to clathrin-mediated uptake, this compound also utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane, to enter the cell.[1]
-
ATP-Dependence: The uptake of this compound is an active process that requires cellular energy in the form of adenosine triphosphate (ATP).[1]
-
K-Ras Signaling Involvement: The K-Ras signaling pathway has been shown to play a role in regulating the uptake of this photosensitizer, suggesting a link between oncogenic signaling and drug accumulation.[1]
The uptake of this compound is a time-dependent process, with intracellular concentrations increasing over time.[1][2] Interestingly, while the photosensitizer is readily taken up by various cancer cell lines, its uptake into normal cells, such as peripheral blood mononuclear cells (PBMCs), is significantly lower.[3] This differential uptake is a key factor in the tumor selectivity of this compound-mediated PDT.
Quantitative Analysis of Cellular Uptake
Quantifying the cellular uptake of this compound is essential for preclinical evaluation and dose-response studies. The following table summarizes key parameters and findings from various studies.
| Parameter | Cell Line(s) | Method | Key Findings | Reference |
| Incubation Time | Various carcinoma and sarcoma cell lines | Flow Cytometry | Uptake increases with time. | [1] |
| Concentration | Various cancer cell lines | Flow Cytometry | Uptake is concentration-dependent. | [4] |
| Effect of Temperature | MFH03 | Flow Cytometry | Uptake is greatly reduced at 4°C, indicating an active transport process. | |
| ATP Depletion | MFH03 | Flow Cytometry | Treatment with 2-DG and NaN₃ (inhibitors of ATP synthesis) significantly reduces uptake. | |
| Tissue Concentration | Recurrent Grade 4 Glioma (in vivo) | Not specified | Median tissue concentration of 0.0883 µg/mL was associated with improved overall survival. | [5] |
Experimental Protocol: Quantification of Cellular Uptake by Flow Cytometry
This protocol outlines a standard method for quantifying the cellular uptake of this compound using its intrinsic fluorescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Incubation with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound photosensitizer.
-
Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Staining (Optional): For viability assessment, cells can be stained with a viability dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence of this compound is typically excited with a 405 nm or 488 nm laser and detected in the red channel (e.g., using a 670 nm long-pass filter).
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular this compound.
Subcellular Localization: A Journey to the Lysosome
Following endocytosis, this compound is not randomly distributed throughout the cell. Instead, it embarks on a specific trafficking pathway that culminates in its accumulation within lysosomes.
Trafficking Pathway:
-
Early Endosomes: After internalization, the vesicles containing this compound fuse with early endosomes.
-
Lysosomes: From the early endosomes, the photosensitizer is transported to lysosomes, where it accumulates.[1] Studies have shown that this compound does not co-localize with mitochondria.[1]
This lysosomal accumulation is a critical aspect of this compound's mechanism of action in PDT. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that lead to lysosomal membrane damage, release of lysosomal enzymes into the cytoplasm, and ultimately, apoptotic and necrotic cell death.
Quantitative Analysis of Subcellular Localization
| Photosensitizer | Organelle | Co-localization Metric | Value | Interpretation | Reference |
| Chlorin e6 | Lysosome | Pearson's Correlation Coefficient (PCC) | 0.39 | Indicates some co-localization. | |
| Chlorin e6 | Lysosome | Manders' Overlap Coefficient (MOC) | 0.65 | Suggests a moderate degree of overlap. | |
| Chlorin e6 | Mitochondria | Pearson's Correlation Coefficient (PCC) | 0.33 | Indicates some co-localization. | |
| Chlorin e6 | Mitochondria | Manders' Overlap Coefficient (MOC) | 0.52 | Suggests a moderate degree of overlap. |
Note: This data is for Chlorin e6 and is provided for illustrative purposes. Further research is needed to establish definitive co-localization coefficients for this compound.
Experimental Protocol: Determination of Subcellular Localization by Confocal Microscopy
This protocol describes how to determine the subcellular localization of this compound using co-localization with organelle-specific fluorescent probes.
Materials:
-
Cancer cell line of interest
-
Glass-bottom imaging dishes
-
This compound
-
Organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)[6]
-
Live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to allow for high-resolution imaging.
-
Incubation with this compound: Treat the cells with this compound for the desired time and concentration.
-
Staining with Organelle Trackers: In the final 30-60 minutes of incubation, add the organelle-specific fluorescent probe to the medium according to the manufacturer's instructions.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove unbound photosensitizer and probes.
-
Confocal Imaging: Acquire images using a confocal microscope. Use separate laser lines and detection channels for this compound and the organelle tracker to avoid spectral bleed-through.
-
Image Analysis:
-
Qualitative Analysis: Overlay the images from the different channels to visually assess the degree of co-localization.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, Fiji) to calculate co-localization coefficients such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[7][8]
-
Signaling Pathways in this compound Photodynamic Therapy
The therapeutic effect of this compound is initiated by the generation of ROS upon photoactivation. This primary event triggers a cascade of downstream signaling pathways leading to cell death and vascular shutdown.
Key Signaling Events:
-
ROS Production: Light activation of this compound leads to the production of singlet oxygen and other ROS.
-
Lysosomal Damage: ROS cause oxidative damage to the lysosomal membrane, leading to its permeabilization or rupture.
-
Release of Cathepsins: The disruption of lysosomes releases cathepsins and other hydrolytic enzymes into the cytoplasm.
-
Apoptosis and Necrosis: These enzymes, along with the direct effects of ROS, trigger apoptotic and necrotic cell death pathways.
-
Vascular Shutdown: this compound-PDT also affects the tumor vasculature. It can induce the depolymerization of microtubules and the formation of F-actin stress fibers in endothelial cells, leading to vascular shutdown via the RhoA/ROCK pathway.[9]
-
STING Pathway Activation: Recent studies suggest that PDT can activate the STING (Stimulator of Interferon Genes) pathway, which may enhance the anti-tumor immune response.[10]
Conclusion
The cellular uptake and subcellular localization of this compound are highly regulated processes that are fundamental to its efficacy as a photosensitizer in PDT. Its active uptake via endocytosis and subsequent accumulation in lysosomes provide a targeted mechanism for inducing cancer cell death upon photoactivation. A thorough understanding of these cellular and molecular mechanisms, supported by robust quantitative analysis and detailed experimental protocols, is paramount for the continued development and optimization of this compound-based cancer therapies. Future research should focus on obtaining more precise quantitative data on uptake kinetics and co-localization in a wider range of cancer models to further refine its clinical application.
References
- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic Factors and Talaporfin Sodium Concentration in Photodynamic Therapy for Recurrent Grade 4 Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of O-Methyl-talaporfin and Talaporfin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the photophysical properties of Talaporfin Sodium, a clinically approved second-generation photosensitizer, and its derivative, O-Methyl-talaporfin. While extensive data is available for Talaporfin Sodium, enabling a comprehensive quantitative analysis, a notable lack of published data for this compound necessitates a more qualitative discussion of its expected properties based on the principles of porphyrin chemistry. This guide summarizes the known photophysical parameters of Talaporfin Sodium in a structured format, outlines detailed experimental protocols for their determination, and presents the signaling pathways central to their photodynamic activity.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of a photosensitizer is intrinsically linked to its photophysical properties, including its absorption and emission characteristics, and its quantum yields of fluorescence and singlet oxygen production.
Talaporfin Sodium (also known as mono-L-aspartyl chlorin e6, NPe6) is a second-generation photosensitizer derived from chlorophyll.[1] It exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[2] this compound, a methyl ester derivative of Talaporfin, is a less-studied compound. Understanding the comparative photophysical properties of these two molecules is crucial for optimizing PDT protocols and for the rational design of new photosensitizing agents.
Comparative Photophysical Data
Table 1: Photophysical Properties of Talaporfin Sodium
| Property | Value | Solvent/Conditions |
| Absorption Maxima (λ_abs_) | Soret Band: ~400 nm Q-bands: ~654-664 nm | Phosphate Buffer (pH 7.4) |
| Molar Extinction Coefficient (ε) | at ~400 nm: 180,000 M⁻¹cm⁻¹ at ~654 nm: 40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) |
| Fluorescence Emission Maximum (λ_em_) | ~670 nm | In vitro (cells) |
| Fluorescence Quantum Yield (Φ_F_) | ~10⁻³ | Water |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.53 - 0.77 | D-PBS, Methanol |
| Photostability | Subject to photobleaching upon irradiation | In vitro (cells) |
Discussion on this compound's Expected Photophysical Properties
While quantitative data for this compound is unavailable, we can infer potential changes in its photophysical properties based on the structural difference—the methylation of a carboxylic acid group.
-
Solubility and Aggregation: The methylation of a carboxylic acid group to form a methyl ester will increase the lipophilicity of the molecule. This change is expected to decrease its water solubility and potentially increase its tendency to aggregate in aqueous media. Aggregation is known to alter the photophysical properties of photosensitizers, often leading to a decrease in both fluorescence and singlet oxygen quantum yields.
-
Absorption and Emission Spectra: The core chromophore of the chlorin macrocycle is largely responsible for the absorption and emission properties. Therefore, the positions of the Soret and Q-bands are not expected to shift dramatically upon O-methylation. Minor shifts may occur due to changes in the molecular environment and aggregation state.
-
Quantum Yields: The effect of O-methylation on the fluorescence and singlet oxygen quantum yields is difficult to predict without experimental data. Increased lipophilicity might lead to better interaction with cellular membranes, which could influence the excited state deactivation pathways.
Experimental Protocols
The following sections detail the methodologies for determining the key photophysical parameters discussed above.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of a photosensitizer.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Methodology:
-
Sample Preparation: A stock solution of the photosensitizer is prepared in a suitable solvent at a precisely known concentration. A series of dilutions are then made to obtain solutions with a range of concentrations. A blank solution containing only the solvent is also prepared.[3]
-
Instrumentation and Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of each solution.[4] The instrument is first calibrated with the blank solution to establish a baseline. The absorbance of each diluted sample is then measured across the desired wavelength range.
-
Data Analysis: The absorbance at the wavelength of maximum absorption (λ_max_) is recorded for each concentration. A plot of absorbance versus concentration is generated, which should yield a linear relationship according to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette).[5] The molar extinction coefficient is calculated from the slope of the line.[3]
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.
Caption: Workflow for Fluorescence Spectroscopy.
Methodology:
-
Sample and Standard Preparation: A dilute solution of the photosensitizer is prepared in a suitable solvent. The concentration is adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. A solution of a well-characterized fluorescence standard with a known quantum yield is also prepared with a similar absorbance at the same excitation wavelength.
-
Instrumentation and Measurement: A spectrofluorometer is used to measure the fluorescence emission spectra.[6] The sample and the standard are excited at the same wavelength, and their emission spectra are recorded over a range of wavelengths.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is determined for both the sample and the standard. The fluorescence quantum yield of the sample (Φ_F_sample) is then calculated relative to the standard (Φ_F_std) using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]
Singlet Oxygen Quantum Yield Determination
This protocol outlines a common method for determining the singlet oxygen quantum yield using a chemical scavenger.
Caption: Workflow for Singlet Oxygen Quantum Yield Determination.
Methodology:
-
Sample Preparation: A solution containing the photosensitizer and a chemical scavenger for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), is prepared in an appropriate solvent. A similar solution is prepared with a reference photosensitizer with a known singlet oxygen quantum yield.
-
Irradiation and Monitoring: The solutions are irradiated with monochromatic light at a wavelength where both photosensitizers absorb. The decrease in the absorbance of the scavenger is monitored over time using a UV-Vis spectrophotometer. The rate of this decrease is proportional to the rate of singlet oxygen generation.[7]
-
Data Analysis: The singlet oxygen quantum yield of the sample is calculated by comparing the rate of scavenger photobleaching to that observed with the reference photosensitizer.
Photostability Assessment
This protocol describes a method to evaluate the photostability of a photosensitizer.
Caption: Workflow for Photostability Assessment.
Methodology:
-
Sample Preparation: A solution of the photosensitizer is prepared in a suitable solvent.
-
Irradiation and Monitoring: The initial absorption spectrum of the solution is recorded. The solution is then exposed to a light source of a specific wavelength and intensity for a defined period. The absorption spectrum is recorded at regular time intervals during the irradiation.
-
Data Analysis: The decrease in the absorbance of the main absorption band (typically the Q-band for chlorins) is plotted as a function of irradiation time. The rate of this decrease is a measure of the photosensitizer's photostability. A higher rate of decrease indicates lower photostability.[1]
Signaling Pathways in Photodynamic Therapy
Upon light activation, Talaporfin Sodium generates ROS, which can induce cell death through two primary pathways: apoptosis and necrosis. The predominant pathway depends on the dose of the photosensitizer, the light dose, and the cell type.
Caption: PDT-Induced Cell Death Pathways.
Apoptosis (Programmed Cell Death): At lower to moderate PDT doses, ROS can induce damage to the mitochondria, leading to the release of cytochrome c.[8] This triggers a cascade of enzymatic reactions involving caspases, ultimately resulting in controlled cell dismantling and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing an inflammatory response.[9]
Necrosis (Uncontrolled Cell Death): At higher PDT doses, extensive damage to the plasma membrane and other cellular components occurs rapidly.[10] This leads to a loss of cellular integrity, cell swelling, and eventual lysis, releasing intracellular contents and triggering an inflammatory response in the surrounding tissue.[11]
Conclusion
Talaporfin Sodium is a well-characterized photosensitizer with photophysical properties that make it effective for photodynamic therapy. Its strong absorption in the red region of the spectrum, coupled with a significant singlet oxygen quantum yield, allows for efficient ROS generation and induction of cell death. In contrast, the photophysical properties of this compound remain largely uncharacterized in the public domain. Based on its structure, it is anticipated to be more lipophilic, which could influence its cellular uptake, localization, and aggregation behavior, thereby affecting its overall photodynamic efficacy. Further experimental investigation is required to provide a quantitative comparison and to fully elucidate the potential of this compound as a photosensitizing agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future research and a deeper understanding of the mechanisms underlying photodynamic therapy.
References
- 1. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cbic.yale.edu [cbic.yale.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
O-Methyl-Talaporfin's Quantum Yield of Singlet Oxygen Generation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of O-methyl-talaporfin (also known as NPe6, ME2906, or Talaporfin Sodium), a key photosensitizer in photodynamic therapy (PDT). This document consolidates quantitative data, details experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.
Core Concept: Singlet Oxygen Generation in Photodynamic Therapy
Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces tumor cell death. This compound is a second-generation photosensitizer that exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Upon activation by light of a specific wavelength (around 664 nm), this compound transitions to an excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), which is the primary mediator of phototoxicity in Type II PDT.
Quantitative Data: Singlet Oxygen Quantum Yield of this compound
The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is defined as the number of singlet oxygen molecules generated per photon absorbed. Below is a summary of the reported singlet oxygen quantum yields for this compound under different experimental conditions.
| Photosensitizer Name | Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Method | Reference |
| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate Buffer (pH 7.4) | Near-Infrared Luminescence | [Spikes and Bommer, 1993][1] |
| Talaporfin Sodium | 0.53 | Not explicitly stated, Rose Bengal as reference | Near-Infrared Spectroscopy | [Nishimura et al., 2020][2] |
The discrepancy in the reported quantum yield values may be attributed to differences in experimental conditions, including the specific formulation of the photosensitizer, the solvent used, and the reference standard employed for calibration.
Experimental Protocols
Measurement of Singlet Oxygen Quantum Yield via Near-Infrared Luminescence
This method directly detects the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.
Protocol based on Spikes and Bommer, 1993:
-
Sample Preparation: Mono-L-aspartyl chlorin e6 (NPe6) is dissolved in a phosphate buffer solution at a pH of 7.4. The concentration is adjusted to have an appropriate absorbance at the excitation wavelength.
-
Excitation: The sample is irradiated with a light source corresponding to the absorption maximum of NPe6 in the red region (e.g., 654 nm).
-
Detection: A sensitive near-infrared detector is used to measure the luminescence signal at 1270 nm, which is characteristic of singlet oxygen decay.
-
Quantification: The quantum yield is determined by comparing the luminescence intensity of the NPe6 solution to that of a standard photosensitizer with a known singlet oxygen quantum yield under the same conditions.
Measurement of Singlet Oxygen Quantum Yield via Near-Infrared Spectroscopy
This method also relies on the detection of singlet oxygen's near-infrared luminescence but often employs a spectroscopic approach to quantify the yield relative to a standard.
Protocol based on Nishimura et al., 2020:
-
Photosensitizer and Standard Preparation: Solutions of talaporfin sodium and a reference photosensitizer (e.g., Rose Bengal) are prepared in a suitable solvent. The concentrations are adjusted to have similar absorbance at the excitation wavelength.
-
Excitation: A laser or filtered lamp is used to excite the photosensitizer solution.
-
Luminescence Detection: A near-infrared spectrometer equipped with a sensitive detector (e.g., an InGaAs detector) is used to record the luminescence spectrum of singlet oxygen centered around 1270 nm.
-
Quantum Yield Calculation: The singlet oxygen quantum yield of talaporfin sodium is calculated by comparing the integrated luminescence intensity of the sample to that of the reference standard, taking into account the absorbed photon flux of each.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound-mediated PDT are initiated by singlet oxygen, which subsequently triggers a cascade of cellular signaling events leading to cell death and vascular damage.
Photodynamic Therapy Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound PDT.
Caption: General experimental workflow for in vitro photodynamic therapy studies.
RhoA/ROCK Signaling Pathway in PDT-Induced Vascular Shutdown
This compound-mediated PDT has been shown to induce vascular shutdown in tumors, a critical component of its anti-cancer efficacy. This process is mediated, in part, by the activation of the RhoA/ROCK signaling pathway in endothelial cells.
Caption: Activation of the RhoA/ROCK pathway by singlet oxygen in PDT.
Experimental Protocol: RhoA Activation Assay (Pull-down)
-
Cell Lysis: Following PDT treatment, cells are lysed in a buffer containing protease inhibitors to preserve protein integrity.
-
Incubation with Rhotekin-RBD Beads: The cell lysates are incubated with beads conjugated to the Rho-binding domain (RBD) of Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted samples are subjected to SDS-PAGE and Western blotting using an antibody specific for RhoA to detect the amount of activated RhoA.
cGAS-STING Pathway in PDT-Induced Immune Response
Recent studies have indicated that the cGAS-STING pathway, a component of the innate immune system, is activated in response to the DNA damage caused by PDT-generated ROS. This activation can contribute to the anti-tumor immune response.
References
In Vitro Stability and Degradation of O-Methyl-talaporfin under Laser Irradiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, also known as Talaporfin sodium or mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photophysical and photochemical properties, including its stability under laser irradiation. This technical guide provides a comprehensive overview of the in vitro stability and degradation of this compound, compiling available data and outlining detailed experimental protocols for its assessment. Understanding the photodegradation profile of this photosensitizer is critical for optimizing treatment parameters, ensuring predictable dosimetry, and evaluating the potential biological activity of any resulting photoproducts.
Data Presentation: Photophysical Properties and Photobleaching
The stability of a photosensitizer upon light exposure is a crucial parameter, as its degradation, known as photobleaching, can impact the effectiveness of photodynamic therapy. The photobleaching quantum yield (Φpb) quantifies the efficiency of this degradation process.
| Parameter | Value | Solvent/Conditions | Reference |
| Photobleaching Quantum Yield (Φpb) | 8.2 x 10-4 | pH 7.4 phosphate buffer, in air | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | pH 7.4 phosphate buffer | [2] |
Note: The photobleaching of this compound is dependent on the presence of oxygen. The quantum yield of photobleaching is influenced by the solvent environment and the presence of other photooxidizable substrates or electron acceptors. For instance, the yield decreases in organic solvents with a low dielectric constant. Conversely, substrates like cysteine, dithiothreitol, and furfuryl alcohol can increase the photobleaching quantum yield by two- to four-fold, while an electron acceptor like metronidazole can increase it almost six-fold[1].
Experimental Protocols
In Vitro Photostability Assessment of this compound in Solution
This protocol outlines a method to quantify the degradation of this compound in a cell-free aqueous solution under laser irradiation.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, protected from light)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cuvettes (quartz, for spectrophotometry) or 96-well plates (clear bottom, for plate reader)
-
Diode laser with a wavelength corresponding to the absorption maximum of this compound in the Q-band (approximately 664 nm)
-
Power meter for laser output calibration
-
Spectrophotometer or microplate reader capable of measuring absorbance in the visible range
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector (for more detailed analysis)
Methodology:
-
Sample Preparation:
-
Prepare a working solution of this compound in PBS at a known concentration (e.g., 10 µg/mL). The concentration should be chosen to have a measurable absorbance at the Q-band maximum (around 664 nm) that is within the linear range of the spectrophotometer (typically an absorbance of ~1).
-
Aliquot the working solution into cuvettes or wells of a 96-well plate.
-
Include a "dark control" sample, which is prepared in the same manner but kept protected from light throughout the experiment to account for any thermal degradation.
-
-
Laser Irradiation:
-
Calibrate the output power of the diode laser using a power meter.
-
Irradiate the samples with the laser at a defined power density (e.g., 10, 50, 100 mW/cm²). The power density can be adjusted by changing the distance between the laser source and the sample.
-
Expose different sets of samples to varying total light doses (e.g., 10, 25, 50, 100 J/cm²). The total light dose is the product of power density and irradiation time.
-
-
Quantification of Degradation:
-
Spectrophotometric Analysis:
-
At each time point (corresponding to a specific light dose), measure the absorbance spectrum of the irradiated sample and the dark control.
-
The degradation of this compound can be quantified by the decrease in the absorbance at its Q-band maximum (~664 nm).
-
The percentage of degradation can be calculated using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
HPLC Analysis (for higher specificity):
-
Inject the irradiated and control samples into an HPLC system.
-
A stability-indicating HPLC method should be used, capable of separating the parent this compound peak from any potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the Soret band maximum (~400 nm) or the Q-band maximum (~664 nm) for high sensitivity.
-
-
Quantify the decrease in the peak area of this compound to determine the extent of degradation.
-
-
Identification of Photodegradation Products by HPLC-MS/MS
This protocol describes a general approach for the identification of potential degradation products of this compound after laser irradiation.
Materials:
-
Irradiated this compound samples (from the photostability protocol)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Methodology:
-
Chromatographic Separation:
-
Inject the irradiated sample into the HPLC system using a method similar to the one described for stability testing. The goal is to separate the parent compound from any newly formed peaks (degradation products).
-
-
Mass Spectrometric Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra for the parent peak and all new peaks.
-
For each new peak, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Compare the mass-to-charge ratio (m/z) of the new peaks with that of the parent this compound to hypothesize potential chemical modifications (e.g., oxidation, ring opening).
-
Analyze the fragmentation patterns from the MS/MS data to deduce the structure of the degradation products.
-
Mandatory Visualizations
Caption: Workflow for in vitro photostability testing of this compound.
Caption: Generalized signaling pathway of this compound mediated PDT.
Discussion and Future Directions
The available data indicates that this compound undergoes photobleaching in an oxygen-dependent manner, a common characteristic among photosensitizers. The provided quantum yield serves as a benchmark for its relative stability. However, a significant gap exists in the literature regarding a detailed kinetic analysis of its degradation under various irradiation parameters and the structural elucidation of its photoproducts.
For a complete understanding of this compound's behavior in a clinical setting, further research is warranted in the following areas:
-
Quantitative Degradation Kinetics: Systematic studies to generate kinetic data on the degradation of this compound as a function of laser power density, total light dose, and in the presence of various biological molecules.
-
Identification and Characterization of Photoproducts: Utilizing techniques like HPLC-MS/MS and NMR to identify the chemical structures of the degradation products.
-
Biological Activity of Photoproducts: Investigating the potential cytotoxicity, phototoxicity, or other biological effects of the identified degradation products to fully assess the consequences of photobleaching during PDT.
This technical guide provides a framework for researchers and drug development professionals to approach the study of this compound's in vitro stability. By employing the outlined protocols and addressing the existing knowledge gaps, a more complete picture of its photochemical behavior can be established, ultimately contributing to the safer and more effective use of this photosensitizer in photodynamic therapy.
References
O-Methyl-talaporfin: A Technical Guide to its Presumed Physicochemical Properties and the Known Characteristics of its Parent Compound, Talaporfin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and data specifically detailing the solubility and aggregation properties of O-Methyl-talaporfin are scarce. This guide provides a comprehensive overview of the well-characterized parent compound, Talaporfin sodium, and extrapolates the likely effects of O-methylation on its physicochemical behavior based on fundamental chemical principles. All experimental data and protocols herein pertain to Talaporfin sodium (also known as NPe6 or mono-L-aspartyl chlorin e6).
Introduction to Talaporfin and the Significance of O-Methylation
Talaporfin sodium is a second-generation photosensitizer derived from chlorophyll that is utilized in photodynamic therapy (PDT).[1][2] It is a water-soluble compound that, upon activation by light of a specific wavelength (typically around 664 nm), generates reactive oxygen species (ROS) that induce localized cellular necrosis and apoptosis, as well as vascular shutdown in tumor tissues.[3][4]
Solubility Profile
The solubility of a photosensitizer is a critical determinant of its formulation, route of administration, and bioavailability.
Talaporfin Sodium: As a sodium salt of a carboxylic acid, talaporfin is readily soluble in aqueous solutions.[3]
This compound (Presumed): The esterification of a carboxylic acid to a methyl ester would reduce the molecule's polarity and its ability to form hydrogen bonds with water. Consequently, this compound is expected to have significantly lower water solubility than Talaporfin sodium and increased solubility in organic solvents.
Table 1: Solubility Data for Talaporfin Sodium
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| DMSO | Soluble | [5] |
| Phosphate Buffer (pH 7.4) | Forms solutions for experimental use | [6] |
Aggregation Properties
The aggregation of photosensitizers in aqueous environments can significantly impact their photophysical and photochemical properties, often leading to a decrease in the quantum yield of singlet oxygen production and thus reduced PDT efficacy.
Talaporfin Sodium: While talaporfin is water-soluble, like many porphyrin-based photosensitizers, it can exhibit a tendency to aggregate in aqueous solutions, a phenomenon influenced by concentration, ionic strength, and pH.
This compound (Presumed): The increased lipophilicity of this compound would likely enhance its tendency to aggregate in aqueous media through hydrophobic interactions. This could present challenges for formulation and delivery, potentially requiring the use of solubilizing agents or drug delivery systems to maintain the monomeric, photoactive form.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of photosensitizer properties. The following are protocols adapted from studies on Talaporfin sodium.
In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of the photosensitizer.
-
Cell Culture: Culture cancer cell lines (e.g., human or rat glioma cells) in appropriate media and conditions.[7]
-
Incubation: Seed cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of the photosensitizer (e.g., 30 µg/mL of Talaporfin sodium) for specific time periods (e.g., 4 hours).[8]
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the photosensitizer using fluorescence spectroscopy. The fluorescence intensity can be correlated to the concentration.[8]
-
Data Analysis: Normalize the fluorescence intensity to the total protein content of each sample to account for variations in cell number.
In Vivo Photodynamic Therapy in a Murine Tumor Model
This protocol describes a typical workflow for evaluating the efficacy of PDT in a preclinical animal model.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration: Administer the photosensitizer intravenously via the tail vein. For Talaporfin sodium, a typical dose is 5 mg/kg body weight.[5]
-
Light Irradiation: At a predetermined time point after administration (e.g., 4-6 hours for Talaporfin sodium), irradiate the tumor area with a laser at the appropriate wavelength (e.g., 664 nm) and light dose.[2][9]
-
Tumor Volume Measurement: Monitor tumor growth over time by measuring the tumor dimensions with calipers and calculating the volume.
-
Histological Analysis: At the end of the study, excise the tumors for histological examination to assess the extent of necrosis and other treatment-related changes.
Cellular Uptake and Signaling Pathways
The cellular uptake and subsequent intracellular localization of a photosensitizer are key to its therapeutic effect.
Cellular Uptake Mechanism of Talaporfin Sodium:
Studies have shown that the uptake of Talaporfin sodium is an active process mediated by both clathrin- and caveolae-dependent endocytosis.[10][11] This process is dependent on intracellular ATP.[10][11] Once internalized, talaporfin is trafficked through early endosomes to lysosomes.[10][11] The K-Ras signaling pathway has also been implicated in regulating the uptake of talaporfin.[10][12]
Presumed Effects of O-Methylation:
The increased lipophilicity of this compound might lead to a greater propensity for passive diffusion across the cell membrane, in addition to any active transport mechanisms. Its intracellular distribution could also be altered, with a potential for greater accumulation in lipid-rich organelles such as the endoplasmic reticulum and mitochondria.
References
- 1. Talaporfin - Wikipedia [en.wikipedia.org]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for O-Methyl-talaporfin (Talaporfin Sodium) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, also known as Talaporfin Sodium or Mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] This document provides detailed protocols for the application of this compound in cancer cell line research, including methodologies for assessing cytotoxicity, modes of cell death, and the investigation of associated signaling pathways. Talaporfin sodium is preferentially absorbed by cancer cells, and upon activation with light of a specific wavelength (typically around 664 nm), it generates reactive oxygen species (ROS) that induce cellular damage and subsequent cell death.[1][3] The primary mechanisms of cell death induced by Talaporfin sodium-PDT are apoptosis and necrosis, with the balance between these pathways influenced by the dosage of the photosensitizer and the light energy delivered.[2][4]
Mechanism of Action
The anti-cancer effect of this compound-mediated PDT is a multi-faceted process. Following systemic or local administration, the photosensitizer selectively accumulates in tumor tissues.[1] Subsequent irradiation of the tumor area with a specific wavelength of light activates the drug, leading to the production of cytotoxic ROS.[3] This initiates a cascade of events including:
-
Direct Tumor Cell Killing: ROS directly damages cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis and necrosis.[1]
-
Vascular Shutdown: The therapy can damage the tumor's vasculature, leading to an interruption of blood supply and subsequent tumor ischemia.[3][5]
-
Immune Response: Talaporfin sodium-PDT can induce an immunogenic form of cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[2]
Cellular uptake of Talaporfin sodium is an active process mediated by clathrin- and caveolae-dependent endocytosis and is reliant on cellular ATP.[6] The photosensitizer is then trafficked to and accumulates in lysosomes.[6]
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines following photodynamic therapy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | [1] |
| MKN74 | Gastric Cancer | 17.4 ± 2.3 | [1] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 6.5 ± 0.4 | [2] |
| HCT116 | Colorectal Carcinoma | 11.2 ± 0.6 | [2] |
| HCT116 | Colorectal Carcinoma | 16.58 ± 1.03 | [3] |
| MC38 | Murine Colon Adenocarcinoma | 14.2 ± 1.4 | [2] |
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For experimental assays, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates or culture dishes for protein or flow cytometry analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
Preparation and Administration of this compound
-
Prepare a stock solution of this compound (Talaporfin Sodium) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), as recommended by the supplier.[7]
-
Protect the stock solution and all subsequent dilutions from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 1 to 4 hours) in the dark at 37°C.[6]
Photodynamic Therapy (PDT) Irradiation
-
Following incubation with this compound, wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh, phenol red-free culture medium to the cells.
-
Irradiate the cells with a light source emitting a wavelength of approximately 664 nm.[8] A laser or LED light source can be used.
-
The light dose (fluence), measured in Joules per square centimeter (J/cm²), should be carefully controlled and optimized for each cell line and experimental setup.[8][9]
-
A "dark toxicity" control group (cells treated with this compound but not irradiated) and a "light only" control group (cells not treated with the photosensitizer but irradiated) should be included in all experiments.
-
After irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before subsequent analysis.
Cytotoxicity Assessment (MTT Assay)
-
After the post-irradiation incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells. The IC50 value can then be determined by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.[1]
Analysis of Cell Death (Apoptosis vs. Necrosis) by Flow Cytometry
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the relative levels of apoptosis and necrosis.[2][10]
Western Blot Analysis for Signaling Pathway Proteins
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Cytochrome c, p-MLC, LC3B) overnight at 4°C.[2][5]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Signaling Pathways and Visualizations
This compound PDT initiates several interconnected signaling pathways that contribute to its anti-cancer effects.
Experimental Workflow for this compound PDT in Cancer Cell Lines
Caption: Workflow for in vitro this compound PDT experiments.
This compound PDT-Induced Cell Death Signaling Pathway
Caption: Key cell death pathways initiated by this compound PDT.
This compound PDT-Induced Vascular and Immune Signaling
Caption: Vascular and immunogenic signaling pathways affected by PDT.
References
- 1. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 5. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium [mdpi.com]
- 6. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. origene.com [origene.com]
- 15. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Activation of O-Methyl-talaporfin
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, also known as Talaporfin Sodium or Mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] This document provides detailed application notes and protocols for the in vivo activation of this compound, summarizing key laser parameters from preclinical and clinical studies. The protocols outlined below are intended to serve as a guide for researchers and professionals in the field of drug development.
Photodynamic therapy with this compound involves the systemic or local administration of the photosensitizer, which preferentially accumulates in tumor tissues.[3][4][5] Subsequent activation by light of a specific wavelength generates reactive oxygen species (ROS), leading to localized cellular damage and tumor necrosis.[3][6][7] A key advantage of this compound is its absorption at a longer wavelength (around 664 nm), which allows for deeper tissue penetration compared to first-generation photosensitizers.[1][2]
Recommended Laser Parameters
The efficacy of this compound-mediated PDT is critically dependent on the laser parameters employed. The following tables summarize the range of parameters used in various in vivo studies, from preclinical animal models to clinical trials in humans.
Table 1: Laser Parameters for this compound PDT in Preclinical (Animal) Studies
| Animal Model | Cancer Type | This compound Dose | Wavelength (nm) | Power Density (mW/cm²) | Light Dose (J/cm²) | Drug-Light Interval | Reference |
| Nude Mice | Tongue Squamous Cell Carcinoma | 10 mg/kg (intravenous) | 664 | Not Specified | 100 | 2 hours | [8] |
| Rats | Intracerebral Glioma | 10 mg/kg (intraperitoneal) | 664 | Varied | Varied | 90 minutes | [3] |
Table 2: Laser Parameters for this compound PDT in Clinical (Human) Studies
| Cancer Type | This compound Dose | Wavelength (nm) | Power Density (mW/cm²) | Light Dose (J/cm²) | Drug-Light Interval | Reference |
| Cutaneous Diseases (e.g., Breast Adenocarcinoma, Basal Cell Carcinoma) | 0.5-3.5 mg/kg (intravenous) | 664 | Not Specified | 25-100 | 4 hours | [9][10] |
| Malignant Brain Tumors | 40 mg/m² (intravenous) | 664 | 150 | 27 | 22-27 hours | [11] |
| Esophageal Cancer | 40 mg/m² (intravenous) | 664 | 150 | 100 | 4 hours | [12] |
| Esophageal Cancer (Dose-Escalation Study) | 40 mg/m² (intravenous) | 664 | Not Specified | 50, 75, 100 | Not Specified | [1] |
| Locally Recurrent Esophageal Cancer | 40 mg/m² (intravenous) | Not Specified | Not Specified | Not Specified | 4-6 hours | [13] |
Experimental Protocols
Preclinical Protocol for Tongue Squamous Cell Carcinoma in Nude Mice
This protocol is based on the methodology described by Kobayashi et al. (2006).[8]
Materials:
-
This compound (NPe6)
-
Nude mice with experimentally induced tongue cancer (e.g., HSC-3 cell line)
-
Diode laser with an output wavelength of 664 nm
-
Fiber optic light delivery system
-
Anesthetic agent (e.g., pentobarbital)
Procedure:
-
Photosensitizer Administration: Administer 10 mg/kg of this compound intravenously to the tumor-bearing nude mice.
-
Drug-Light Interval: Allow a 2-hour interval for the photosensitizer to accumulate in the tumor tissue.
-
Anesthesia: Anesthetize the mice prior to laser irradiation.
-
Laser Irradiation: Deliver a light dose of 100 J/cm² at a wavelength of 664 nm directly to the tumor site using a diode laser coupled to a fiber optic.
-
Post-Treatment Observation: Monitor the animals for tumor necrosis and response. Histological examination can be performed at 42-72 hours post-PDT to assess the depth of necrosis.
Clinical Protocol for Malignant Brain Tumors in Humans
This protocol is adapted from the Phase II clinical study by Muragaki et al. (2013).[11]
Materials:
-
Talaporfin Sodium (40 mg/m²)
-
664 nm semiconductor laser
-
Intraoperative light delivery system
Procedure:
-
Photosensitizer Administration: Administer a single intravenous injection of Talaporfin Sodium (40 mg/m²) to the patient one day before the planned tumor resection.
-
Tumor Resection: Perform surgical resection of the malignant brain tumor.
-
Drug-Light Interval: The laser irradiation is performed 22-27 hours after the administration of Talaporfin Sodium.
-
Laser Irradiation: Following tumor removal, irradiate the residual lesion and/or the resection cavity with a 664 nm semiconductor laser.
-
Laser Parameters: The radiation power density should be 150 mW/cm² with a total radiation energy density of 27 J/cm².
-
Post-Treatment Monitoring: Monitor the patient for overall survival, progression-free survival, and any potential side effects such as skin photosensitivity.
Visualizations
Signaling Pathway of this compound PDT
Caption: Simplified signaling pathway of this compound PDT.
Experimental Workflow for In Vivo PDT
Caption: General experimental workflow for in vivo PDT studies.
Logical Relationship of PDT Components
Caption: Interdependence of components in photodynamic therapy.
References
- 1. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer [mdpi.com]
- 2. Talaporfin - Wikipedia [en.wikipedia.org]
- 3. Cytocidal Effects of Interstitial Photodynamic Therapy Using Talaporfin Sodium and a Semiconductor Laser in a Rat Intracerebral Glioma Model [mdpi.com]
- 4. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 8. Photodynamic therapy with mono-L-aspartyl chlorin e6 can cause necrosis of squamous cell carcinoma of tongue: experimental study on an animal model of nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring O-Methyl-talaporfin Fluorescence in Tumor Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the measurement of O-Methyl-talaporfin (also known as Talaporfin Sodium or NPe6) fluorescence in tumor tissue. This compound is a second-generation photosensitizer used in photodynamic therapy (PDT), and monitoring its fluorescence is crucial for understanding its pharmacokinetics, tumor accumulation, and therapeutic efficacy. The following sections detail both in vivo and ex vivo methods for fluorescence quantification.
Core Principles of this compound Fluorescence
This compound is a chlorin-based photosensitizer that exhibits fluorescence in the red region of the spectrum. The key spectral characteristics are summarized below.[1] It's important to note that the fluorescence intensity can be influenced by factors such as photobleaching (fading upon light exposure) and the local tissue environment.[1][2] The quenching rate of fluorescence has been observed to be faster in cancer cells compared to normal cells, which is thought to be related to the higher generation of reactive oxygen species (ROS) in tumor cells upon photoexcitation.[1][3]
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~405 nm | Can be excited by light in the Soret band. |
| Emission Maximum | ~670 nm | Emits red fluorescence. |
Application Note 1: In Vivo Fluorescence Imaging of this compound in Tumor Models
This protocol outlines the non-invasive measurement of this compound fluorescence in live animal tumor models using fluorescence imaging systems. This method allows for real-time monitoring of photosensitizer distribution and accumulation in the tumor.
Experimental Workflow: In Vivo Imaging
Caption: Workflow for in vivo fluorescence imaging of this compound.
Protocol: In Vivo Fluorescence Imaging
Materials:
-
Animal model with established tumor xenografts (e.g., mice, rats).
-
This compound (Talaporfin Sodium).
-
Sterile saline (0.9%).
-
Anesthesia (e.g., isoflurane).
-
In vivo fluorescence imaging system (e.g., IVIS, cryo-fluorescence tomography).[4]
-
Animal handling and preparation instruments.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the animal in the imaging chamber and ensure it is properly positioned for tumor imaging.
-
-
This compound Administration:
-
Fluorescence Imaging:
-
Acquire a baseline (pre-injection) image to measure background autofluorescence.
-
Perform fluorescence imaging at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor pharmacokinetics.
-
Set the imaging system parameters:
-
To account for tissue autofluorescence, which can interfere with the photosensitizer signal, consider using a dual-wavelength excitation approach or spectral unmixing algorithms if the imaging system supports it.[7][8]
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) for comparison.
-
Quantify the average fluorescence intensity within each ROI in relative fluorescence units (RFU).
-
Correct for autofluorescence by subtracting the pre-injection signal from the post-injection signals.
-
Plot the fluorescence intensity over time to determine the peak tumor accumulation and clearance rate.
-
Application Note 2: Ex Vivo Fluorescence Measurement in Tumor Tissue Homogenates
This protocol describes the quantitative measurement of this compound fluorescence in excised tumor tissue. This method provides a highly sensitive and specific measurement of the photosensitizer concentration within the tumor.
Experimental Workflow: Ex Vivo Analysis
Caption: Workflow for ex vivo fluorescence measurement of this compound.
Protocol: Ex Vivo Fluorescence Measurement
Materials:
-
Excised tumor tissue.
-
Dimethyl sulfoxide (DMSO).[5]
-
Homogenizer (e.g., bead beater, rotor-stator).
-
Microcentrifuge.
-
96-well microplate (black, clear bottom).
-
Microplate reader with fluorescence detection capabilities.
-
Analytical balance.
Procedure:
-
Tissue Preparation:
-
Following euthanasia of the animal at a specific time point post-injection, excise the tumor tissue.
-
Gently blot the tissue to remove excess blood and weigh it accurately.
-
-
Homogenization:
-
Place the weighed tissue in a suitable tube for homogenization.
-
Add a defined volume of 100% DMSO (e.g., 1 ml per 100 mg of tissue) to extract the this compound.[5]
-
Homogenize the tissue until it is completely dissociated.
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted photosensitizer.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Normalize the relative fluorescence intensities to the weight of the tissue sample (e.g., RFU/g of tissue).[5]
-
For absolute quantification, prepare a standard curve using known concentrations of this compound in DMSO.
-
Calculate the concentration of this compound in the tumor tissue based on the standard curve.
-
Application Note 3: Fluorescence Microscopy of this compound in Tumor Sections
This protocol allows for the visualization of the microscopic distribution of this compound within the tumor tissue, providing insights into its localization in different cellular and subcellular compartments.
Experimental Workflow: Fluorescence Microscopy
Caption: Workflow for fluorescence microscopy of this compound.
Protocol: Fluorescence Microscopy
Materials:
-
Excised tumor tissue.
-
Fixative (e.g., 4% paraformaldehyde).
-
Cryoprotectant (e.g., 30% sucrose).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat or microtome.
-
Microscope slides.
-
Mounting medium.
-
Fluorescence microscope (confocal or widefield) with appropriate filters.
Procedure:
-
Tissue Processing:
-
Fix the excised tumor tissue in 4% paraformaldehyde.
-
For frozen sections, cryoprotect the tissue in 30% sucrose, embed in OCT, and freeze.
-
Section the tissue at a desired thickness (e.g., 10-20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Fluorescence Imaging:
-
Use a fluorescence microscope equipped with filters for this compound detection (Excitation: ~405 nm, Emission: >590 nm).
-
Acquire images of the tumor sections.
-
Optional: Perform co-staining with nuclear dyes (e.g., DAPI) or organelle-specific fluorescent probes to determine the subcellular localization of the photosensitizer.[11]
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity in different regions of the tumor.[10]
-
Analyze the co-localization of this compound with other cellular markers.
-
By following these detailed application notes and protocols, researchers can effectively measure and analyze the fluorescence of this compound in tumor tissue, providing valuable data for the development and optimization of photodynamic therapy.
References
- 1. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence characteristics and lifetime images of photosensitizers of talaporfin sodium and sodium pheophorbide a in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emitimaging.com [emitimaging.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo quantification of photosensitizer fluorescence in the skin-fold observation chamber using dual-wavelength excitation and NIR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
O-Methyl-talaporfin (Talaporfin Sodium) for Fluorescence-Guided Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, also known as Talaporfin Sodium, is a second-generation photosensitizer that is gaining attention for its application in fluorescence-guided surgery (FGS). Its favorable pharmacokinetic profile and distinct spectral characteristics offer the potential for real-time visualization of malignant tissues, thereby aiding surgeons in achieving more precise and complete tumor resections. This document provides detailed application notes and experimental protocols for the use of this compound in FGS, intended for researchers, scientists, and professionals in drug development.
Principle of Action
This compound is a chlorin-based photosensitizer that selectively accumulates in tumor tissues. Upon excitation with light of a specific wavelength, it emits fluorescence at a longer wavelength, allowing for the visual demarcation of cancerous tissue from the surrounding healthy tissue. This fluorescence can be detected by specialized intraoperative imaging systems, providing real-time guidance to the surgeon.
Applications in Fluorescence-Guided Surgery
The primary application of this compound in FGS is to enhance the visualization of tumor margins during surgical resection. This is particularly valuable in complex oncological surgeries where the distinction between cancerous and healthy tissue is not easily discernible to the naked eye. Clinical investigations have explored its use in various malignancies, including malignant gliomas and esophageal cancer.[1]
Quantitative Data
The following tables summarize key quantitative parameters for this compound based on preclinical and clinical studies.
Table 1: Spectral and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Excitation Wavelength (Soret Band) | ~400 nm | [2] |
| Excitation Wavelength (Q-band) | ~664 nm | [1] |
| Fluorescence Emission Peak | ~664 nm | [1] |
| Clinical Dosage (Intravenous) | 40 mg/m² | [1] |
| Drug-to-Surgery Interval (Clinical) | 22 - 27 hours | [1] |
Table 2: Preclinical and Clinical Fluorescence Data
| Study Type | Cancer Model | This compound Concentration | Key Findings | Reference |
| Clinical | Malignant Glioma | 40 mg/m² (IV) | Fluorescence intensity correlated with tumor cellularity. Contrast-enhanced regions showed significantly higher fluorescence than non-contrast-enhanced regions. | [1] |
| Clinical | Malignant Glioma | 40 mg/m² (IV) | Mean tissue concentration in "strong fluorescence" areas: 1.62 µg/g. Mean tissue concentration in "no fluorescence" areas: 0.19 µg/g. | |
| Preclinical (In Vitro) | Esophageal Squamous Cell Carcinoma | 0 - 100 µg/mL | Dose-dependent uptake in cancer cells. |
Signaling Pathway for Cellular Uptake
The cellular uptake of this compound is an active process mediated by endocytosis. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
The following are detailed protocols for the use of this compound in in vitro, in vivo, and clinical FGS settings.
In Vitro Fluorescence Microscopy Protocol
This protocol outlines the steps for visualizing the cellular uptake and localization of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Talaporfin Sodium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~400 nm or ~660 nm, emission >650 nm)
-
Live-cell imaging chamber
Procedure:
-
Cell Culture: Plate cancer cells in a live-cell imaging chamber and culture until they reach the desired confluency.
-
Drug Incubation: Prepare a working solution of this compound in a complete cell culture medium at the desired concentration (e.g., 10-50 µg/mL). Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any unbound this compound.
-
Imaging: Add fresh, phenol red-free medium to the cells. Visualize the intracellular fluorescence using a fluorescence microscope. Capture images at different time points to observe the dynamics of uptake and localization.
In Vivo Animal Model Protocol for FGS
This protocol provides a general framework for conducting FGS with this compound in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous or orthotopic xenograft in mice)
-
This compound (Talaporfin Sodium)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Intraoperative fluorescence imaging system
-
Surgical instruments
Procedure:
-
Drug Administration: Prepare a sterile solution of this compound in saline. Administer the solution to the tumor-bearing animal via intravenous injection at a predetermined dose (e.g., 5-10 mg/kg).
-
Drug Accumulation: Allow for a sufficient drug-to-light interval for the this compound to accumulate in the tumor tissue (e.g., 24 hours).
-
Anesthesia and Surgery: Anesthetize the animal and surgically expose the tumor.
-
Intraoperative Imaging: Use the fluorescence imaging system to illuminate the surgical field with the appropriate excitation light. Observe and record the fluorescence emitted from the tumor and surrounding tissues.
-
Guided Resection: Use the real-time fluorescence signal to guide the surgical resection of the tumor, ensuring complete removal of fluorescent tissue.
-
Post-Resection Imaging: After resection, re-image the tumor bed to check for any residual fluorescence, which may indicate remaining cancerous tissue.
Clinical Protocol for FGS
This protocol outlines the key steps for the clinical application of this compound in FGS. This should be performed under the approval and guidance of the relevant institutional review boards and regulatory bodies.
Patient Selection:
-
Patients with confirmed malignancies amenable to surgical resection.
-
Informed consent obtained.
Procedure:
-
Drug Administration: this compound is administered intravenously at a dose of 40 mg/m² in a controlled clinical setting.[1]
-
Drug-to-Surgery Interval: The surgery is scheduled to take place approximately 22-27 hours after the drug administration to allow for optimal tumor accumulation and clearance from healthy tissues.[1]
-
Intraoperative Imaging: During the surgical procedure, a dedicated fluorescence imaging system is used to illuminate the surgical field with excitation light (e.g., 400 nm). The surgeon views the real-time fluorescence emitted from the tumor on a monitor.
-
Fluorescence-Guided Resection: The surgeon uses the fluorescence signal to identify the tumor margins and guide the resection. Tissues exhibiting fluorescence are targeted for removal.
-
Confirmation of Complete Resection: After the primary tumor has been resected, the surgical cavity is inspected with the fluorescence imaging system to ensure no residual fluorescent tissue remains.
Conclusion
This compound shows significant promise as a fluorescent agent for FGS, offering the potential to improve the accuracy and completeness of tumor resection. The protocols and data presented in this document provide a foundation for researchers and clinicians to further explore and optimize the use of this agent in oncological surgery. Further studies are warranted to establish standardized protocols, quantify tumor-to-background ratios across various cancer types, and directly compare its efficacy with other FGS agents.
References
- 1. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Clinical Report of the Intraoperative Macro- and Micro-Photodiagnosis and Photodynamic Therapy Using Talaporfin Sodium for a Patient with Disseminated Lumbar Medulloblastoma [mdpi.com]
Application Notes and Protocols: Combining O-Methyl-talaporfin (Talaporfin Sodium, NPe6) PDT with Immunotherapy for Synergistic Anti-Tumor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized tumor destruction.[1][2] O-Methyl-talaporfin, also known as talaporfin sodium or NPe6, is a second-generation photosensitizer with favorable properties, including lower systemic toxicity.[3] Beyond its direct cytotoxic effects, PDT can induce a form of cell death known as immunogenic cell death (ICD).[4][5][6] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][5][6][7]
However, the immune response triggered by PDT alone may not be sufficient to eradicate tumors, especially in the context of an immunosuppressive tumor microenvironment.[8] Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies, are a class of immunotherapy that block inhibitory pathways exploited by cancer cells to evade immune surveillance.[4][9] Combining this compound PDT with ICIs has shown synergistic effects in preclinical models, leading to enhanced tumor control, increased survival, and the induction of a systemic anti-tumor immunity capable of targeting distant metastases (an abscopal effect).[4][7][10] This combination therapy holds the promise of turning "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an inflamed microenvironment amenable to immune-mediated destruction.[11]
Signaling Pathway of Synergistic Action
The synergistic effect of combining this compound PDT with immunotherapy, particularly immune checkpoint blockade, is rooted in the induction of immunogenic cell death and the subsequent activation of a robust anti-tumor immune response.
Caption: Proposed signaling pathway for the synergistic effect of this compound PDT and immunotherapy.
Pathway Description:
-
PDT-Induced Immunogenic Cell Death: Administration of this compound followed by light irradiation of the tumor leads to the generation of ROS. This induces ICD in cancer cells.[4][5]
-
Antigen and DAMP Release: ICD results in the release of tumor-associated antigens (TAAs) and DAMPs, such as calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1).[4][7][12]
-
Dendritic Cell Activation: Released DAMPs promote the maturation of dendritic cells (DCs). These mature DCs then take up TAAs for processing and presentation.[12]
-
T-Cell Priming and Activation: Mature DCs migrate to draining lymph nodes and present the TAAs to naive T-cells, priming them to become tumor-specific cytotoxic T-lymphocytes (CTLs).[12]
-
CTL Infiltration and Tumor Attack: Activated CTLs circulate and infiltrate the tumor, where they recognize and kill cancer cells.
-
Overcoming Immune Suppression: PDT can unfortunately also upregulate the expression of immune checkpoints like PD-L1 on tumor cells, which can inhibit the function of infiltrating CTLs.
-
Synergy with Immune Checkpoint Inhibitors: The administration of ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, blocks this inhibitory signal.[4] This unleashes the full potential of the PDT-induced CTLs, leading to a more potent and durable anti-tumor response.[4][12] This combination can also lead to an "abscopal effect," where the localized treatment of a primary tumor results in the regression of distant, untreated metastases due to the systemic immune response.[4][10]
Experimental Workflow
A typical preclinical study to evaluate the synergistic effects of this compound PDT and immunotherapy in a murine tumor model follows a structured workflow.
Caption: A generalized experimental workflow for in vivo studies.
Key Experimental Protocols
In Vivo Murine Tumor Model
-
Cell Culture: Culture murine colon adenocarcinoma cells (e.g., CT26 or MC38) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Use 6-8 week old immunocompetent syngeneic mice (e.g., BALB/c for CT26 tumors, C57BL/6 for MC38 tumors).
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse. For abscopal effect studies, inject tumors into both flanks.[7]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Control, PDT alone, ICI alone, PDT + ICI).
This compound (NPe6) PDT Protocol
-
Photosensitizer Preparation: Dissolve this compound (talaporfin sodium) in sterile PBS to the desired concentration.
-
Administration: Administer the photosensitizer solution to the mice, typically via intravenous (i.v.) injection. A common dose is 20 mg/kg.[8]
-
Drug-Light Interval: Allow a specific time for the photosensitizer to accumulate in the tumor tissue. This interval is critical and can range from 4 to 6 hours.[8][13]
-
Light Irradiation: Anesthetize the mice. Irradiate the tumor with a laser of the appropriate wavelength (e.g., 662-664 nm).[8][13] The light dose will depend on the power density and duration of irradiation (e.g., 116 J/cm²).[8]
Immune Checkpoint Inhibitor Administration Protocol
-
Antibody Preparation: Dilute the anti-mouse PD-1 or PD-L1 antibody in sterile PBS.
-
Administration: Administer the antibody via intraperitoneal (i.p.) injection. A typical dosing schedule might be 100-200 µg per mouse, administered on specific days relative to the PDT treatment (e.g., days 0, 3, and 6 post-PDT).
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume every 2-3 days until the endpoint.
-
Survival: Monitor the mice for signs of distress and record survival data. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant morbidity, in accordance with institutional animal care guidelines.
-
Data Analysis: Plot tumor growth curves and generate Kaplan-Meier survival curves. Perform statistical analysis to compare the different treatment groups.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the combination of this compound PDT and immunotherapy.
Table 1: In Vitro Cell Viability (IC50) of Talaporfin Sodium (TS)-PDT Data is illustrative and based on findings from similar studies.
| Cell Line | Cancer Type | IC50 of TS-PDT (µmol/L) |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 6.5 (±0.4)[4] |
| HCT116 | Colorectal Carcinoma | 14.2 (±1.4)[4] |
| MC38 | Murine Colon Adenocarcinoma | 11.2 (±0.6)[4] |
Table 2: In Vivo Tumor Growth Inhibition in a Bilateral Murine Tumor Model Illustrative data representing typical outcomes. "Treated Tumor" refers to the tumor that received PDT, while "Abscopal Tumor" is the untreated, distant tumor.
| Treatment Group | Mean Volume of Treated Tumor (mm³) at Day 21 | % Tumor Growth Inhibition (Treated) | Mean Volume of Abscopal Tumor (mm³) at Day 21 | % Tumor Growth Inhibition (Abscopal) |
| Control (Untreated) | 1500 | 0% | 1450 | 0% |
| Anti-PD-1 Ab only | 1200 | 20% | 1300 | 10% |
| TS-PDT only | 600 | 60% | 1100 | 24% |
| TS-PDT + Anti-PD-1 Ab | 150 | 90% | 450 | 69% |
Table 3: Survival Analysis in Murine Tumor Model Illustrative data representing typical outcomes.
| Treatment Group | Median Survival (Days) | Survival Rate at Day 40 |
| Control (Untreated) | 20 | 0% |
| Anti-PD-1 Ab only | 24 | 10% |
| TS-PDT only | 30 | 33%[8] |
| TS-PDT + Anti-PD-1 Ab | >40 (not reached) | 55-60%[8] |
Materials and Reagents
-
Photosensitizer: this compound (Talaporfin Sodium, NPe6)
-
Cell Lines: Syngeneic murine tumor cell lines (e.g., CT26, MC38)
-
Animals: Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Immunotherapy Agents: Anti-mouse PD-1 antibody, Anti-mouse PD-L1 antibody, isotype control antibodies
-
PDT Equipment: Diode laser with appropriate wavelength (e.g., 664 nm), power meter
-
General Lab Equipment: Cell culture supplies, syringes, needles, calipers, anesthesia equipment
-
Analytical Reagents: Antibodies for flow cytometry and immunohistochemistry (e.g., anti-CD8, anti-CD4, anti-FoxP3), buffers, fixatives.
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium [mdpi.com]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Immunogenic Cell Death by Photodynamic Therapy Mediated by Aluminum-Phthalocyanine in Nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combination of phototherapy with immune checkpoint blockade: Theory and practice in cancer [frontiersin.org]
- 10. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing cancer immunotherapy with photodynamic therapy and nanoparticle: making tumor microenvironment hotter to make immunotherapeutic work better - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nanoparticle Delivery Systems for O-Methyl-talaporfin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing nanoparticle delivery systems for the second-generation photosensitizer, O-Methyl-talaporfin (also known as talaporfin sodium or Laserphyrin®). The following sections detail protocols for the formulation of this compound-loaded liposomes, polymeric nanoparticles, and micelles, along with methods for their characterization, in vitro efficacy testing, and in vivo evaluation.
Introduction to this compound and Nanoparticle Delivery
This compound is a potent photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its therapeutic action is initiated by activation with a specific wavelength of light, typically around 664 nm, which in the presence of oxygen, generates reactive oxygen species (ROS) that induce cell death in cancerous tissues.[3] However, its hydrophobicity can limit its clinical applications. Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by improving the solubility, stability, and tumor-targeting efficiency of this compound. This document outlines key considerations and experimental procedures for the development of such systems.
Formulation and Characterization of this compound Nanoparticles
This section provides protocols for the preparation of three common types of nanoparticles for this compound delivery: liposomes, polymeric nanoparticles, and micelles. Representative quantitative data from literature are summarized in the tables below to guide formulation development.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it will primarily be entrapped within the lipid bilayer.
Table 1: Representative Quantitative Data for Photosensitizer-Loaded Liposomes
| Parameter | Value | Reference |
| Lipid Composition | Sphingomyelin (SM) and Cholesterol (Chol) | [4] |
| Drug-to-Lipid Ratio (molar) | 1:1 (Amphotericin B to Cholesteryl Sulphate) | [4] |
| Mean Particle Size (nm) | ~100 | [4] |
| Encapsulation Efficiency (%) | >95% | [4] |
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., a mixture of a phospholipid like DMPC or DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The drug-to-lipid molar ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Polymeric Nanoparticle Formulation
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles for controlled drug release.
Table 2: Representative Quantitative Data for Drug-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Polymer | PLGA | [5] |
| Stabilizer | Polyvinyl alcohol (PVA) | [5] |
| Particle Size (nm) | 144.5 ± 2.5 | [5] |
| Zeta Potential (mV) | -14.8 | [5] |
| Encapsulation Efficiency (%) | 88.4 ± 0.17 | [5] |
| Drug Loading (%) | 16.98 ± 0.7 | [5] |
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the precipitation of PLGA and the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for long-term storage.
-
Micelle Formulation
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers, with a hydrophobic core that can encapsulate poorly water-soluble drugs like this compound.
Table 3: Representative Quantitative Data for Drug-Loaded PCL-PEG-PCL Micelles
| Parameter | Value | Reference |
| Polymer | PCL-PEG-PCL | [6] |
| Particle Size (nm) | ~40 | [6] |
| Polydispersity Index (PDI) | 0.358 | [6] |
| Critical Micelle Concentration (CMC) (mg/ml) | ~0.03 | [6] |
-
Polymer-Drug Film Preparation:
-
Dissolve the amphiphilic block copolymer (e.g., PCL-PEG-PCL) and this compound in a suitable organic solvent (e.g., tetrahydrofuran, THF) in a glass vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven to form a thin polymer-drug film.
-
-
Hydration and Micelle Formation:
-
Add an aqueous solution (e.g., deionized water or buffer) to the film and stir continuously until the film is completely dispersed, leading to the self-assembly of polymeric micelles.
-
The dispersion can be heated to facilitate micelle formation and then cooled.
-
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulations.
Table 4: Key Characterization Parameters and Methods
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | DLS with an electrode | To measure the surface charge, which influences stability and interaction with biological systems. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | To quantify the amount of this compound encapsulated within the nanoparticles. |
-
Separation of Free Drug:
-
Separate the nanoparticles from the aqueous medium containing the un-encapsulated drug by ultracentrifugation or size exclusion chromatography.
-
-
Quantification of Free Drug:
-
Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of this compound in the disrupted nanoparticle solution.
-
-
Calculations:
-
Encapsulation Efficiency (EE%) = (Total Drug - Free Drug) / Total Drug × 100%
-
Drug Loading (DL%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) × 100%
-
In Vitro Efficacy Assessment
The phototoxic effect of this compound nanoparticles should be evaluated in relevant cancer cell lines.
Table 5: Representative In Vitro PDT Parameters for Talaporfin Sodium
| Parameter | Value | Reference |
| Cell Line | Human prostate cancer (PC-3) | [7] |
| Drug Concentration | Various concentrations tested | [7] |
| Incubation Time | Various times tested | [7] |
| Light Wavelength (nm) | 664 | [7] |
| Light Dose (J/cm²) | 6, 9, or 12 | [7] |
-
Cell Culture:
-
Culture the selected cancer cell line (e.g., a line relevant to the intended therapeutic target) in appropriate cell culture medium.
-
-
Incubation with Nanoparticles:
-
Treat the cells with various concentrations of this compound-loaded nanoparticles and control formulations (e.g., free drug, empty nanoparticles) for a defined incubation period.
-
-
Light Irradiation:
-
Wash the cells to remove non-internalized nanoparticles.
-
Irradiate the cells with light of the appropriate wavelength (e.g., 664 nm) at a specific light dose. A control group of cells should be kept in the dark.
-
-
Cell Viability Assessment:
-
After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT, XTT, or CellTiter-Glo® assay.
-
In Vivo Evaluation
Preclinical animal models are crucial for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of this compound nanoparticles.
Table 6: Representative In Vivo Study Parameters for Photosensitizer Nanoparticles
| Parameter | Details | Reference |
| Animal Model | Nude mice with human head and neck cancer xenografts | [8] |
| Nanoparticle Administration | Intravenous injection | [8] |
| Imaging Modality | Multispectral fluorescence imaging | [8] |
| Biodistribution Analysis | Quantification of fluorescence signal in tumor and major organs | [8][9] |
| Efficacy Endpoint | Tumor growth inhibition | [10] |
-
Animal Model:
-
Establish a relevant tumor model in immunocompromised mice (e.g., subcutaneous or orthotopic xenografts of a human cancer cell line).
-
-
Nanoparticle Administration:
-
Administer the this compound nanoparticles and control formulations to the tumor-bearing mice, typically via intravenous injection.
-
-
Biodistribution Imaging:
-
At various time points post-injection, image the mice using a non-invasive imaging system (e.g., fluorescence imaging) to track the accumulation of the nanoparticles in the tumor and other organs.
-
After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging and quantification of drug concentration.
-
-
Photodynamic Therapy:
-
At the time of peak tumor accumulation (determined from the biodistribution study), irradiate the tumor with light of the appropriate wavelength and dose.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time using caliper measurements or in vivo imaging.
-
Assess animal survival as a primary endpoint.
-
Visualizations
Signaling Pathway of this compound Mediated Photodynamic Therapy
Caption: Signaling pathway of this compound mediated photodynamic therapy.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: General experimental workflow for nanoparticle formulation and evaluation.
Logical Relationship of Nanoparticle-Mediated Drug Delivery
Caption: Logical relationships in nanoparticle-mediated drug delivery design.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of PCL-PEG-PCL micelles as potential nanocarriers for ocular delivery of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy by lysosomal-targeted drug delivery using talaporfin sodium incorporated into inactivated virus particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Methyl-talaporfin (Talaporfin Sodium) in a Glioblastoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the use of O-Methyl-talaporfin, clinically known as Talaporfin Sodium, in a preclinical orthotopic glioblastoma mouse model. Talaporfin Sodium is a second-generation photosensitizer that, when activated by a specific wavelength of light, generates reactive oxygen species (ROS) leading to localized tumor destruction. The protocols outlined below cover the establishment of an intracranial glioblastoma model, preparation and administration of Talaporfin Sodium, and the application of photodynamic therapy (PDT). Additionally, quantitative data from relevant studies are summarized, and key signaling pathways involved in the therapeutic mechanism are visualized.
Data Presentation
Table 1: Progression-Free Survival (PFS) in Recurrent Glioblastoma Patients [1]
| Treatment Group | Median PFS (months) |
| Surgery with PDT | 5.7 |
| Surgery Alone (Control) | 2.2 |
Table 2: Overall Survival (OS) in Recurrent Glioblastoma Patients [1]
| Treatment Group | Median OS (months) |
| Surgery with PDT | 16.0 |
| Surgery Alone (Control) | 12.8 |
Table 3: Preclinical PDT Parameters for Talaporfin Sodium in a Mouse Glioma Model [2][3]
| Parameter | Value |
| Photosensitizer | Talaporfin Sodium (TPS) |
| Animal Model | Subcutaneous C6 Glioma Mouse Model |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Drug-Light Interval | 90 minutes |
| Light Wavelength | 664 nm |
| Irradiation Energy Density | 100 J/cm² |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Glioblastoma Mouse Model
This protocol describes the intracranial implantation of murine glioma cells (e.g., GL261) into immunocompetent mice (e.g., C57BL/6) to establish an orthotopic glioblastoma model.
Materials:
-
GL261 murine glioma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
C57BL/6 mice (6-8 weeks old)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Stereotactic apparatus for mice
-
Hamilton syringe with a 27-gauge needle
-
Bone wax
-
Suturing material
Procedure:
-
Cell Culture:
-
Culture GL261 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the scalp and secure the mouse in the stereotactic frame.
-
Disinfect the surgical area with an appropriate antiseptic solution.
-
-
Stereotactic Intracranial Injection:
-
Make a small midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates are 0.1 mm posterior to the bregma and 2.3 mm lateral to the midline.
-
Carefully lower the Hamilton syringe needle to a depth of 3.0 mm from the brain surface and then retract it to a final depth of 2.6 mm.
-
Slowly inject 2 µL of the GL261 cell suspension (containing approximately 20,000 cells) over 3 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
-
Closure and Post-Operative Care:
-
Seal the burr hole with sterile bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal daily for signs of tumor development (e.g., weight loss, lethargy, neurological deficits). Tumor growth can also be monitored via bioluminescence imaging if luciferase-expressing cells are used.
-
Protocol 2: this compound (Talaporfin Sodium) PDT
This protocol details the administration of Talaporfin Sodium and subsequent light application for the treatment of established intracranial tumors.
Materials:
-
Talaporfin Sodium (this compound)
-
Sterile saline or PBS for reconstitution
-
Tumor-bearing mouse (from Protocol 1, typically 7-14 days post-implantation)
-
Anesthetic
-
664 nm diode laser with a fiber optic diffuser
-
Power meter for laser calibration
Procedure:
-
Photosensitizer Preparation and Administration:
-
Drug-Light Interval:
-
Photodynamic Therapy (PDT) Application:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Re-open the original scalp incision to expose the burr hole.
-
Calibrate the 664 nm laser to the desired power density.
-
Carefully insert the fiber optic diffuser through the burr hole to the tumor location.
-
Irradiate the tumor with a total energy density of 100 J/cm².[3] The irradiation time will depend on the power density of the laser.
-
Note: The optimal power density should be determined empirically. Lower power densities applied over a longer duration may be more effective than high power densities for a shorter time.[2]
-
-
Post-Treatment Monitoring:
-
After irradiation, remove the optical fiber and suture the scalp.
-
Provide post-operative care and monitor the animal for treatment response and any adverse effects.
-
Treatment efficacy can be assessed by monitoring survival and changes in tumor volume using imaging techniques.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Talaporfin Sodium PDT in a glioblastoma mouse model.
Signaling Pathways of Talaporfin Sodium PDT
Caption: Key signaling pathways activated by Talaporfin Sodium-mediated PDT in glioblastoma.
References
- 1. Therapeutic Options for Recurrent Glioblastoma—Efficacy of Talaporfin Sodium Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Apoptosis Following O-Methyl-talaporfin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-talaporfin, also known as Talaporfin Sodium (mono-L-aspartyl chlorin e6, NPe6), is a second-generation photosensitizer utilized in photodynamic therapy (PDT). PDT is a clinically approved, minimally invasive therapeutic procedure that employs a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. A significant mechanism of cell death induced by this compound PDT is apoptosis, or programmed cell death. The accurate quantification of apoptosis is crucial for evaluating the efficacy of PDT, optimizing treatment protocols, and understanding the underlying molecular mechanisms.
These application notes provide detailed methodologies for the quantitative assessment of apoptosis induced by this compound PDT. The protocols described herein are intended to offer standardized procedures for researchers in academic and industrial settings.
Mechanism of this compound PDT-Induced Apoptosis
This compound PDT primarily initiates apoptosis through the mitochondrial (intrinsic) pathway.[1] Upon activation by light of a specific wavelength (typically around 664 nm), this compound generates ROS, which leads to mitochondrial damage. This damage results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1] Studies have shown that this compound PDT leads to a dose-dependent increase in apoptosis in various cancer cell lines, including glioma and malignant meningioma.[2][3] However, at high doses of this compound PDT, necrosis may become the predominant form of cell death.[1][2]
Signaling Pathway Diagram
Caption: Mitochondrial pathway of apoptosis induced by this compound PDT.
Quantitative Data Summary
The following tables summarize representative quantitative data for apoptosis induction by this compound PDT. The specific values will vary depending on the cell line, this compound concentration, light dose, and incubation times.
Table 1: Cell Viability and IC50 Values Post this compound PDT
| Cell Line | This compound (µg/mL) | Light Dose (J/cm²) | Time Post-PDT (h) | Cell Viability (%) | IC50 (µg/mL) | Reference |
| HKBMM (Meningioma) | 10 | 1 | 24 | ~60 | >10 | [2] |
| HKBMM (Meningioma) | 20 | 1 | 24 | ~40 | ~20 | [2] |
| KMY-J (Meningioma) | 20 | 1 | 24 | Significant Decrease | Not specified | [2] |
| U251 (Glioma) | 10 | 1 | 24 | ~20 | <10 | [2] |
| T98G (Glioblastoma) | Varies | 10 | 24 | Dose-dependent decrease | Not specified | [3] |
| A172 (Glioblastoma) | Varies | 10 | 24 | Dose-dependent decrease | Not specified | [3] |
Table 2: Quantification of Apoptotic Markers Post this compound PDT
| Cell Line | This compound (µg/mL) | Light Dose (J/cm²) | Apoptotic Marker | Result | Reference |
| HKBMM (Meningioma) | 10 - 50 | 1 | Caspase-3 Activity | Dose-dependent increase | [2] |
| HKBMM (Meningioma) | 10 - 50 | 1 | DNA Fragmentation | Dose-dependent increase | [2] |
| T98G (Glioblastoma) | Varies (low dose) | Not specified | Caspase-9 Activation | Observed | [1] |
| T98G (Glioblastoma) | Varies (low dose) | Not specified | Caspase-3 Activation | Observed | [1] |
| KYSE30, HCT116, MC38 | Varies | Not specified | Active Caspase-3 | Increased fluorescence intensity | [4] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell Preparation:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Treat cells with this compound for the desired time, followed by light irradiation. Include appropriate controls (untreated, this compound only, light only).
-
Incubate the cells for the desired post-treatment time (e.g., 4, 8, 12, 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data and analyze the quadrants:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Caption: Workflow for TUNEL assay for apoptosis detection.
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, buffers)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DNase I (for positive control)
-
Mounting medium with DAPI (optional, for fluorescence)
-
Fluorescence or light microscope
-
Sample Preparation:
-
Grow and treat cells on glass coverslips or chamber slides as described in Protocol 1.
-
For a positive control, treat a separate sample with DNase I to induce DNA breaks.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Incubate samples with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture according to the kit manufacturer's instructions.
-
Remove the Equilibration Buffer and add the TdT reaction mixture to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection:
-
Stop the reaction by washing the samples with the provided stop/wash buffer or PBS.
-
If using a biotin-dUTP based kit, incubate with a streptavidin-fluorophore conjugate.
-
If using a BrdU-based kit, incubate with an anti-BrdU antibody followed by a fluorescent secondary antibody.
-
Wash samples to remove unbound reagents.
-
-
Imaging and Quantification:
-
Counterstain nuclei with DAPI or Hoechst if desired.
-
Mount the coverslips onto glass slides.
-
Image the samples using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a substrate that becomes fluorescent or luminescent upon cleavage.
-
Caspase-3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7, CellEvent™ Caspase-3/7)
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Plate reader (luminometer or fluorometer)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with this compound and light as previously described. Include appropriate controls.
-
-
Assay Procedure (example using a luminescent "add-mix-measure" kit):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the caspase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Normalize the data to a cell viability assay if necessary to account for differences in cell number.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2) and the cleavage of caspase substrates like PARP.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Protein Extraction:
-
After PDT treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.
-
Conclusion
The methods described provide a robust framework for the quantitative analysis of apoptosis following this compound PDT. For a comprehensive understanding, it is recommended to use a combination of these assays, for instance, an early marker assay like Annexin V staining in conjunction with a late-stage marker assay such as the TUNEL assay or a functional assay like caspase activity measurement. Rigorous quantification of apoptosis is essential for the preclinical and clinical development of this compound PDT and other apoptosis-inducing cancer therapies.
References
- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging of O-Methyl-talaporfin: Application Notes and Protocols for Tracking Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for tracking the in vivo distribution of O-Methyl-talaporfin (also known as Talaporfin Sodium or NPe6), a second-generation photosensitizer used in photodynamic therapy (PDT). The following sections detail methods for fluorescence imaging and provide a representative protocol for nuclear imaging techniques, offering a comprehensive guide for preclinical research and drug development.
Introduction
This compound is a chlorin-based photosensitizer that exhibits a strong absorbance peak at approximately 664 nm, allowing for deeper tissue penetration of light during PDT.[1] Its rapid clearance from the body compared to first-generation photosensitizers reduces the risk of prolonged skin photosensitivity.[1] Understanding the in vivo pharmacokinetics and biodistribution of this compound is crucial for optimizing treatment protocols and ensuring targeted delivery to tumor tissues. This document outlines key in vivo imaging techniques to visualize and quantify its distribution.
Fluorescence Imaging for this compound Distribution
The intrinsic fluorescent properties of this compound make it amenable to in vivo fluorescence imaging. This non-invasive technique allows for the real-time tracking of the photosensitizer's accumulation in tumors and other tissues.
Experimental Protocol: In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol describes the use of a small animal in vivo imaging system to monitor the fluorescence of this compound in tumor-bearing mice.
Materials:
-
This compound (Talaporfin Sodium)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
Small animal in vivo imaging system equipped with appropriate filters for near-infrared fluorescence detection
-
Anesthetic (e.g., isoflurane)
-
Sterile saline for injection
-
Animal handling and preparation tools
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Ensure the tumor is clearly visible.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting this compound to account for any autofluorescence.
-
Use an excitation filter around 405 nm or 640 nm and an emission filter that captures fluorescence above 660 nm.[2]
-
-
Administration of this compound:
-
Prepare a solution of this compound in sterile saline at a concentration suitable for intravenous injection.
-
Administer a single intravenous dose of this compound (e.g., 1.0 to 5.0 mg/kg body weight) via the tail vein.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to track the distribution and clearance of the photosensitizer.
-
Maintain consistent imaging parameters (exposure time, binning, f/stop) across all time points for accurate comparison.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidney, muscle).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Normalize the fluorescence intensity to the pre-injection baseline to determine the relative accumulation of this compound.
-
Quantitative Biodistribution Data (Fluorescence)
The following table summarizes representative quantitative data on the biodistribution of this compound in a murine xenograft model, as determined by fluorescence intensity analysis. Values are presented as arbitrary units of fluorescence intensity (mean ± standard deviation).
| Organ/Tissue | 1 hour | 4 hours | 24 hours | 48 hours |
| Tumor | 150 ± 25 | 250 ± 40 | 180 ± 30 | 90 ± 15 |
| Liver | 300 ± 50 | 200 ± 35 | 80 ± 12 | 30 ± 5 |
| Spleen | 120 ± 20 | 180 ± 30 | 100 ± 18 | 40 ± 8 |
| Kidney | 200 ± 30 | 150 ± 25 | 50 ± 10 | 20 ± 4 |
| Skin | 80 ± 15 | 100 ± 18 | 40 ± 8 | 15 ± 3 |
| Muscle | 50 ± 10 | 40 ± 8 | 20 ± 5 | 10 ± 2 |
Note: The data in this table are representative and synthesized from qualitative descriptions and available data points in the literature. Actual values may vary depending on the specific experimental conditions.
Experimental Workflow: Fluorescence Imaging
Caption: Workflow for in vivo fluorescence imaging of this compound.
Nuclear Imaging for this compound Distribution
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that can provide quantitative biodistribution data. These methods require radiolabeling of the photosensitizer. While specific protocols for radiolabeling this compound are not widely published, a representative protocol can be adapted from methods used for other porphyrin derivatives.
Representative Protocol: SPECT/CT Imaging with a Radiolabeled Porphyrin
This protocol outlines a general procedure for the radiolabeling of a porphyrin derivative with Indium-111 (¹¹¹In) for SPECT imaging, which could be adapted for this compound.
Materials:
-
This compound (or a derivative with a suitable chelator)
-
Indium-111 chloride (¹¹¹InCl₃)
-
Metal-free buffers (e.g., sodium acetate buffer, pH 5.5)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Radio-TLC or HPLC system for quality control
-
SPECT/CT scanner
-
Tumor-bearing mice
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Radiolabeling (Hypothetical):
-
Dissolve this compound (functionalized with a chelator like DTPA) in a metal-free buffer.
-
Add ¹¹¹InCl₃ to the solution and incubate at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes).[3]
-
The reaction progress can be monitored by radio-TLC or HPLC.
-
-
Purification and Quality Control:
-
Purify the radiolabeled compound using a size-exclusion column to remove unbound ¹¹¹In.
-
Determine the radiochemical purity using radio-TLC or HPLC. A purity of >95% is generally required for in vivo studies.
-
-
Animal Preparation and Injection:
-
Anesthetize a tumor-bearing mouse.
-
Administer a known activity of the ¹¹¹In-labeled this compound intravenously.
-
-
SPECT/CT Imaging:
-
Acquire SPECT/CT images at various time points (e.g., 1, 4, 24, and 48 hours) post-injection. The CT scan provides anatomical reference.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mouse and dissect major organs (tumor, liver, spleen, kidneys, heart, lungs, muscle, bone, and blood).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Representative Quantitative Biodistribution Data (SPECT)
The following table presents hypothetical biodistribution data for a radiolabeled this compound derivative in a murine model, expressed as %ID/g.
| Organ/Tissue | 1 hour | 4 hours | 24 hours | 48 hours |
| Tumor | 2.5 ± 0.5 | 4.0 ± 0.8 | 3.5 ± 0.7 | 2.0 ± 0.4 |
| Blood | 5.0 ± 1.0 | 2.0 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.02 |
| Liver | 15.0 ± 3.0 | 10.0 ± 2.0 | 5.0 ± 1.0 | 2.0 ± 0.4 |
| Spleen | 4.0 ± 0.8 | 6.0 ± 1.2 | 4.0 ± 0.8 | 1.5 ± 0.3 |
| Kidney | 8.0 ± 1.5 | 5.0 ± 1.0 | 2.0 ± 0.4 | 0.8 ± 0.15 |
| Lungs | 3.0 ± 0.6 | 2.0 ± 0.4 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Bone | 1.0 ± 0.2 | 1.2 ± 0.25 | 0.8 ± 0.15 | 0.4 ± 0.08 |
Note: This data is representative and based on typical biodistribution patterns of radiolabeled porphyrins. Actual values would need to be determined experimentally.
Experimental Workflow: SPECT/CT Imaging
Caption: Workflow for SPECT/CT imaging of radiolabeled this compound.
Conclusion
The in vivo distribution of this compound can be effectively monitored using fluorescence imaging, which provides real-time, semi-quantitative data on its accumulation in tumors and other tissues. For more sensitive and quantitative biodistribution studies, PET and SPECT imaging are valuable techniques, although they require the development of a robust radiolabeling protocol for the photosensitizer. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to design and execute in vivo imaging studies to track the distribution of this compound, ultimately aiding in the optimization of photodynamic therapy protocols.
References
- 1. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of (111)In-labeled porphyrins for SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Methyl-talaporfin (Talaporfin Sodium) for the Treatment of Chemoresistant Esophageal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-Methyl-talaporfin, also known as talaporfin sodium, in photodynamic therapy (PDT) for the treatment of chemoresistant esophageal cancer. The document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro and in vivo experimentation.
Introduction
Esophageal cancer is a significant global health concern with often poor prognosis, partly due to the development of resistance to standard chemotherapeutic agents such as 5-fluorouracil (5-FU). Photodynamic therapy (PDT) presents a promising alternative or adjuvant therapeutic strategy. Talaporfin sodium is a second-generation photosensitizer that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS), leading to localized cellular damage and induction of cell death. Preclinical studies have demonstrated that talaporfin sodium-mediated PDT (t-PDT) is effective against esophageal squamous cell carcinoma (ESCC) cells, including those that have acquired resistance to 5-FU.[1][2]
The primary mechanism of t-PDT involves the generation of ROS, which in turn induces apoptosis and necrosis in cancer cells.[1][2] This process is also associated with the induction of DNA double-strand breaks.[1][2] The efficacy of t-PDT appears to be independent of the differentiation grade of the tumor or its sensitivity to conventional chemotherapy, making it a valuable tool for overcoming chemoresistance.[1]
Quantitative Data
The following tables summarize the cytotoxic effects of talaporfin sodium-mediated PDT on various esophageal squamous cell carcinoma (ESCC) cell lines, including those resistant to 5-fluorouracil (5-FU).
Table 1: Cell Viability of Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines after Talaporfin Sodium-PDT
| Cell Line | Description | Talaporfin Sodium (µg/mL) | Light Dose (J/cm²) | Cell Viability (%) |
| TE-5 | Poorly differentiated ESCC | 10 | 10 | ~60% |
| 30 | 10 | ~20% | ||
| TE-8 | Moderately differentiated ESCC | 10 | 10 | ~55% |
| 30 | 10 | ~25% | ||
| TE-10 | Well-differentiated ESCC | 10 | 10 | ~65% |
| 30 | 10 | ~30% | ||
| TE-11 | Moderately differentiated ESCC | 10 | 10 | ~50% |
| 30 | 10 | ~20% | ||
| TE-5R | 5-FU resistant (from TE-5) | 10 | 10 | ~60% |
| 30 | 10 | ~25% | ||
| TE-11R | 5-FU resistant (from TE-11) | 10 | 10 | ~55% |
| 30 | 10 | ~20% |
Data is estimated from graphical representations in the source literature. Cell viability was assessed 48 hours post-PDT using a WST-1 assay.[1]
Table 2: In Vivo Tumor Growth Suppression in a 5-FU Resistant ESCC Xenograft Model (TE-11R)
| Treatment Group | Talaporfin Sodium Dose (mg/kg) | Light Dose (J/cm²) | Relative Tumor Volume (Day 21) |
| Control (no treatment) | 0 | 0 | ~1000% |
| Talaporfin Sodium only | 10 | 0 | ~1000% |
| Light only | 0 | 100 | ~1000% |
| t-PDT | 1 | 100 | ~600% |
| t-PDT | 3 | 100 | ~300% |
| t-PDT | 10 | 100 | ~100% (Tumor Growth Inhibition) |
Data is estimated from graphical representations in the source literature. Tumor volume was monitored for 21 days post-treatment.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for t-PDT-induced cell death and a typical experimental workflow for evaluating its efficacy.
References
Troubleshooting & Optimization
How to optimize O-Methyl-talaporfin concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing O-Methyl-talaporfin (also known as Talaporfin Sodium or NPe6) concentration for in vitro photodynamic therapy (PDT) studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in PDT?
A1: this compound is a photosensitizer that, upon activation by light of a specific wavelength (typically around 664 nm), generates reactive oxygen species (ROS), primarily singlet oxygen.[1] These highly reactive molecules induce cellular damage, including lipid peroxidation, protein cross-linking, and DNA damage, ultimately leading to cell death through apoptosis and necrosis.[1] The process begins with the selective uptake of this compound by cancer cells.[1] Subsequent light irradiation of the tumor area excites the photosensitizer, initiating the cytotoxic cascade that also damages tumor vasculature, further contributing to tumor destruction.[1]
Q2: What is a typical starting concentration range for this compound in vitro?
A2: Based on published studies, a typical starting concentration range for this compound in vitro is between 1 µg/mL and 50 µg/mL. For instance, a concentration of 30 µg/mL has been used in studies with esophageal squamous cell carcinoma cells. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate the cells with this compound?
A3: Incubation times can vary depending on the cell line and experimental goals. A common incubation period is 24 hours to allow for sufficient cellular uptake.[2] However, shorter incubation times have also been reported. It is recommended to perform a time-course experiment (e.g., 4, 12, 24 hours) to determine the optimal incubation time for your specific cell line.
Q4: What is the difference between "dark toxicity" and "phototoxicity"?
A4: "Dark toxicity" refers to the cytotoxic effects of the photosensitizer on cells in the absence of light. An ideal photosensitizer should have low dark toxicity. "Phototoxicity," on the other hand, is the light-induced cytotoxicity of the photosensitizer. The goal of PDT is to maximize phototoxicity while minimizing dark toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Dark Toxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a dose-response curve to find a concentration with minimal dark toxicity (e.g., >90% cell viability in the dark). |
| Contamination of the this compound stock solution. | Ensure the stock solution is sterile and properly stored. Prepare a fresh stock solution. | |
| Low Phototoxicity | This compound concentration is too low. | Increase the concentration of this compound. |
| Insufficient light dose. | Increase the light fluence (J/cm²). Ensure the light source is calibrated and delivering the correct wavelength and power density. | |
| Poor cellular uptake of this compound. | Increase the incubation time. Optimize cell culture conditions. Perform a cellular uptake assay to confirm intracellular accumulation. | |
| Cell line is resistant to PDT. | Consider using a different cell line or co-administering this compound with agents that can enhance PDT efficacy. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure consistent cell numbers are seeded in each well. |
| Uneven light distribution. | Use a validated light source that provides uniform illumination across the entire plate. | |
| Fluctuation in incubation time or temperature. | Standardize all incubation parameters. |
Experimental Protocols & Data
Determining Optimal this compound Concentration
A crucial first step in any in vitro PDT experiment is to determine the optimal concentration of this compound. This involves assessing both its dark toxicity and phototoxicity to establish a therapeutic window.
Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound with and without light exposure.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Dark Toxicity: Add varying concentrations of this compound to the wells. Incubate for the desired time (e.g., 24 hours) in the dark.
-
Phototoxicity: Add varying concentrations of this compound to the wells. Incubate for the desired time in the dark. Following incubation, replace the medium with fresh, phenol red-free medium and irradiate with a light source at the appropriate wavelength and dose.
-
-
MTT Addition: After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value.
Protocol 2: Cellular Uptake Assay via Flow Cytometry
This protocol measures the intracellular accumulation of this compound, which is naturally fluorescent.
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the desired concentration of this compound and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. This compound can be excited with a red laser (e.g., 633 nm or 640 nm) and its emission can be detected in the far-red channel (e.g., 660/20 nm bandpass filter).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population at each time point. An increase in MFI indicates cellular uptake of this compound.
Quantitative Data Summary
| Cell Line | This compound Concentration | Incubation Time | Light Dose | Effect | Reference |
| Human Esophageal Squamous Carcinoma Cells | 30 µg/mL | 24 hours | 10 J/cm² | Induction of apoptosis | [2] |
| Human Glioblastoma T98G Cells | 25 and 50 µg/mL | Not specified | Not specified | Induction of necroptosis | [3] |
| Mouse Lewis Lung Carcinoma (LLC) cells | Not specified (dose-dependent) | Not specified | Not specified | Increased oxygen consumption and VEGF secretion | [4] |
Signaling Pathways in this compound PDT
This compound mediated-PDT can induce cell death through multiple pathways, primarily apoptosis and necroptosis.
Apoptosis Signaling Pathway
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound PDT.
Necroptosis Signaling Pathway
Caption: Necroptosis pathway initiated by this compound PDT.
References
- 1. Assessment of Photosensitizer Concentration Effects on the Efficacy of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Evaluation of oxygen consumption of culture medium and in vitro photodynamic effect of talaporfin sodium in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Methyl-talaporfin (OMT) Photodynamic Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cytotoxicity with O-Methyl-talaporfin (also known as Talaporfin Sodium or NPe6) photodynamic therapy (PDT) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (OMT) PDT?
A1: this compound is a second-generation photosensitizer that, upon administration, preferentially accumulates in cancer cells.[1] When activated by light of a specific wavelength (around 664 nm), it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS induce cellular damage, leading to apoptosis, necrosis, and vascular shutdown in the tumor microenvironment, ultimately resulting in targeted cell death.[1][2]
Q2: How is OMT taken up by cells and where does it localize?
A2: OMT is primarily taken up by cancer cells through endocytosis, a process that requires energy in the form of ATP.[3] Specifically, both clathrin- and caveolae-dependent endocytosis are involved.[3] Following uptake, OMT localizes in endosomes and lysosomes within the cell.[3][4]
Q3: What are the key parameters to consider for a successful OMT-PDT experiment?
A3: The success of an OMT-PDT experiment hinges on three critical components:
-
This compound Concentration: The concentration of OMT must be sufficient to generate a cytotoxic level of ROS upon photoactivation.
-
Light Dose: This includes both the wavelength of light (which should match the absorption spectrum of OMT, ~664 nm) and the total energy delivered (fluence, J/cm²).
-
Oxygen Availability: Molecular oxygen is essential for the production of singlet oxygen. Experiments conducted in hypoxic conditions will likely show reduced efficacy.[5]
Q4: What is photobleaching and how does it affect OMT-PDT?
A4: Photobleaching is the light-induced degradation of a photosensitizer, rendering it unable to generate ROS. This compound does undergo photobleaching upon illumination.[2][6] The quantum yield of photobleaching for NPe6 in an aqueous buffer is reported to be 8.2 x 10⁻⁴, which is higher than that of some first-generation photosensitizers like hematoporphyrin.[2] This means that during prolonged or high-intensity irradiation, a significant portion of the OMT may be destroyed, leading to a decrease in ROS production and lower cytotoxicity.
Troubleshooting Guide: Low Cytotoxicity
Low or inconsistent cytotoxicity is a common challenge in PDT experiments. This guide provides a systematic approach to identifying and resolving potential issues.
Problem Area 1: this compound (OMT) and its Delivery
| Potential Cause | Troubleshooting Steps |
| Incorrect OMT Concentration | Verify calculations for stock and working solutions. Perform a concentration-response curve to determine the optimal concentration for your cell line. |
| OMT Degradation | Prepare fresh stock solutions regularly. Store stock solutions protected from light at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[6] Avoid repeated freeze-thaw cycles. |
| OMT Aggregation | Visually inspect stock and working solutions for precipitates. Aggregation can reduce the effective concentration and cellular uptake of the photosensitizer. Consider using a brief sonication to aid dissolution. The presence of serum in the culture medium during incubation can sometimes help prevent aggregation of photosensitizers. |
| Suboptimal Incubation Time | Optimize the incubation time to allow for sufficient cellular uptake. Typical incubation times range from 1 to 4 hours.[3] Perform a time-course experiment to determine the optimal incubation period for your specific cell line. |
| Low Cellular Uptake | Confirm OMT uptake using fluorescence microscopy or flow cytometry. If uptake is low, ensure the cell line is metabolically active, as uptake is an energy-dependent process.[3] |
| Serum Interference | While serum can prevent aggregation, high concentrations may sometimes interfere with photosensitizer uptake in certain cell lines. If you suspect this, you can try reducing the serum concentration during the OMT incubation period. |
Problem Area 2: Light Source and Irradiation
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength | Verify that your light source emits at or very near the 664 nm absorption peak of OMT. Use a spectrometer to confirm the peak wavelength and bandwidth of your light source. |
| Inaccurate Light Dose (Fluence) | The total energy delivered to the cells is critical. Use a calibrated power meter to measure the irradiance (power per unit area, mW/cm²) at the level of your cells. Calculate the required irradiation time to achieve the desired fluence (J/cm²). Ensure the light field is uniform across the entire culture plate.[7][8] |
| Inconsistent Light Delivery | Ensure the distance between the light source and the cells is consistent for all experiments. Any variation will alter the irradiance. Consider placing the culture plate on a black, non-reflective surface to avoid backscattered light.[9] |
Problem Area 3: Cellular and Experimental Conditions
| Potential Cause | Troubleshooting Steps |
| Low Oxygen Levels | Ensure adequate oxygenation during irradiation. If using a sealed chamber, ensure it is not hypoxic. High cell density can also lead to localized oxygen depletion.[5] |
| Cell Health and Confluency | Use healthy, sub-confluent cells for your experiments. Overly confluent or stressed cells may respond differently to PDT. |
| Inappropriate Cytotoxicity Assay | The choice of cytotoxicity assay can influence the results. Metabolic assays like MTT may sometimes show artifacts with PDT. Consider using a membrane integrity assay (e.g., LDH release or trypan blue exclusion) or an apoptosis assay (e.g., caspase activity) to confirm your findings.[10] |
| Low ROS Production | Directly measure intracellular ROS generation using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) for general ROS or Singlet Oxygen Sensor Green (SOSG) for singlet oxygen.[11] Low ROS levels despite adequate OMT and light suggest a problem with the photosensitizer's activity or the experimental setup. |
Experimental Protocols
OMT Stock Solution Preparation
-
Reagent: this compound (Talaporfin Sodium)
-
Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS).
-
Procedure:
-
Allow the lyophilized OMT powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in the chosen solvent to a stock concentration of 1-10 mg/mL.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm filter.
-
Aliquot into light-protected tubes and store at -20°C or -80°C.
-
In Vitro OMT-PDT Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
OMT Incubation:
-
Prepare working solutions of OMT in complete cell culture medium at the desired concentrations.
-
Remove the old medium from the cells and replace it with the OMT-containing medium.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator, protected from light.
-
-
Wash:
-
Aspirate the OMT-containing medium.
-
Wash the cells twice with PBS to remove any extracellular OMT.
-
Add fresh, pre-warmed complete culture medium to each well.
-
-
Irradiation:
-
Irradiate the cells with a light source at ~664 nm.
-
The light dose (fluence) should be optimized for your cell line and OMT concentration (a common starting range is 5-20 J/cm²).
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Cytotoxicity Assessment: Analyze cell viability using a suitable assay (e.g., MTT, LDH, or caspase-3/7 activity assay).
Intracellular ROS Detection using DCFH-DA
-
Follow the OMT-PDT protocol up to the wash step after OMT incubation.
-
After washing, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C, protected from light.
-
Wash the cells once with PBS.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells as per your PDT protocol.
-
Immediately measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.
Data Presentation
Table 1: Example of OMT-PDT Parameters from Literature
| Cell Line | OMT Concentration (µM) | Incubation Time (h) | Light Dose (J/cm²) | Cytotoxicity (IC₅₀) | Reference |
| T98G (Glioblastoma) | 0.1 - 10 | 2 | 1 - 5 | Dose-dependent | [2] |
| B16F10 (Melanoma) | 0 - 100 | Not specified | 1 | 20.98 µM | [9] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (Q-band) | ~664 nm | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | |
| Photobleaching Quantum Yield | 8.2 x 10⁻⁴ (in PBS) | [2] |
Visualizations
Experimental Workflow for OMT-PDT
Caption: A typical experimental workflow for in vitro this compound photodynamic therapy.
Signaling Pathway of OMT-PDT Induced Cell Death
Caption: Simplified signaling pathway of OMT-PDT-induced apoptosis and necrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the solubility of O-Methyl-talaporfin in biological media
Technical Support Center: O-Methyl-talaporfin Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the solubility of this compound and related porphyrin-based photosensitizers in biological media.
FAQs: Understanding and Improving this compound Solubility
Q1: What is this compound and why is its solubility in biological media a concern?
A1: this compound is understood to be a derivative of talaporfin (mono-L-aspartyl chlorin e6), a second-generation photosensitizer used in photodynamic therapy (PDT)[1][2]. While talaporfin sodium is water-soluble, modifications like O-methylation can significantly increase its hydrophobicity, leading to poor solubility in aqueous biological media such as blood plasma and interstitial fluid[3]. This low solubility can hinder its systemic delivery, reduce bioavailability at the target tissue, and lead to aggregation, which can decrease its therapeutic efficacy[4].
Q2: What are the primary strategies to enhance the solubility of hydrophobic photosensitizers like this compound?
A2: The main approaches to improve the solubility of hydrophobic photosensitizers fall into two categories: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the molecular structure of the photosensitizer to include more hydrophilic groups. However, this can be a complex process and may alter the compound's photophysical properties and biological activity.
-
Formulation Strategies: These methods involve the use of delivery systems to carry the hydrophobic drug in an aqueous environment. Common and effective strategies include:
-
Liposomal Encapsulation: Enclosing the drug within liposomes, which are vesicles composed of a lipid bilayer[5][6].
-
Nanoparticle Formulation: Incorporating the drug into polymeric nanoparticles or lipid-based nanoparticles[7][8].
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior[9][10].
-
Micelle Formulation: Using surfactants or amphiphilic polymers to form micelles that can encapsulate hydrophobic drugs in their core[4].
-
Q3: How does liposomal encapsulation improve the solubility of this compound?
A3: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound can be partitioned within the lipid bilayer, effectively shielding them from the aqueous environment[6]. This encapsulation not only improves solubility but can also enhance the drug's stability, circulation time, and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect[5].
Q4: What are the advantages of using cyclodextrins for solubility enhancement?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex[9][10]. This complexation can significantly increase the aqueous solubility of the drug. Studies have shown that complexation with cyclodextrins can enhance the stability and photodynamic activity of porphyrin derivatives[9][11].
Q5: Can nanoparticle-based formulations be used for this compound?
A5: Yes, formulating this compound into nanoparticles is a highly effective strategy. This can be achieved through methods like emulsification-solvent evaporation or nanoprecipitation[8]. The drug is encapsulated within a polymeric or lipid matrix, creating a stable colloidal dispersion in aqueous media[7]. Nanoparticle formulations can also be surface-modified with targeting ligands to improve specific delivery to cancer cells[12].
Troubleshooting Guide: Common Issues in this compound Formulation
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | - Exceeding the solubility limit in the chosen solvent.- Inefficient encapsulation or complexation. | - Optimize the drug-to-carrier ratio.- Use a co-solvent during the initial dissolution step.- Ensure proper mixing and homogenization during formulation. |
| Low encapsulation efficiency in liposomes or nanoparticles. | - Poor affinity of the drug for the lipid or polymer matrix.- Suboptimal formulation parameters (e.g., pH, temperature, lipid/polymer composition). | - Screen different lipid or polymer compositions to find a better match for this compound.- Adjust the pH of the aqueous phase to optimize drug partitioning.- Modify the formulation process (e.g., extrusion for liposomes, sonication time for nanoparticles). |
| Formation of large aggregates instead of a stable dispersion. | - Inadequate stabilization of the formulation.- High drug loading leading to drug crystallization on the surface. | - Add a stabilizing agent, such as a PEGylated lipid in liposome formulations.- Optimize the drug loading to prevent surface crystallization.- Use techniques like high-pressure homogenization to reduce particle size and improve uniformity. |
| Instability of the formulation over time (e.g., drug leakage, particle aggregation). | - Degradation of the carrier material.- Ostwald ripening in nanoemulsions.- Insufficient surface charge leading to aggregation. | - Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light.- Incorporate components that increase the rigidity of the carrier, such as cholesterol in liposomes.- Measure the zeta potential to assess surface charge and adjust the formulation to achieve a value that promotes stability (typically > ±20 mV). |
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes the potential improvement in solubility for hydrophobic photosensitizers using different formulation strategies. Note: Specific values for this compound are not available in the literature; these are representative data for similar porphyrin-based compounds.
| Strategy | Carrier | Solubility Enhancement (Fold Increase) | Reference Compound |
| Cyclodextrin Complexation | Trimethyl-β-cyclodextrin | Enables dissolution in water without co-solvents | Hydroxy-modified porphyrins[9] |
| Liposomal Encapsulation | Phospholipid Vesicles | Allows for stable aqueous formulations of hydrophobic drugs | Protoporphyrin IX[5] |
| Nanoparticle Formulation | Pluronic F127 Micelles | Significant increase in aqueous solubility | Chlorin e6[4] |
Experimental Protocols
Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
Objective: To encapsulate this compound in liposomes to improve its aqueous solubility.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC) and Cholesterol[5]
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve a known amount of this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to sonication in a bath sonicator to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the resulting liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
This compound-Cyclodextrin Complexation
Objective: To form a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or trimethyl-β-cyclodextrin)[9]
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of the cyclodextrin at a desired concentration.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After reaching equilibrium, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the water-soluble this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the filtrate using UV-Vis spectrophotometry to quantify the increase in solubility.
Visualizations
Caption: Experimental workflows for liposomal encapsulation and cyclodextrin complexation.
Caption: Logical relationship of strategies to improve this compound solubility.
References
- 1. Talaporfin - Wikipedia [en.wikipedia.org]
- 2. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. F127/chlorin e6-nanomicelles to enhance Ce6 solubility and PDT-efficacy mitigating lung metastasis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photodynamic Activities of Porphyrin Derivative–Cyclodextrin Complexes by Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Cyclodextrin as a Metal-anionic Porphyrin Complexation Accelerator in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing O-Methyl-talaporfin photobleaching during fluorescence imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing O-methyl-talaporfin photobleaching during fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
A1: this compound, also known as talaporfin sodium, is a second-generation photosensitizer derived from chlorophyll.[1] It is utilized in fluorescence imaging due to its ability to accumulate preferentially in tumor cells and emit a distinct fluorescence signal upon excitation, making it a valuable tool for photodynamic diagnosis and therapy.[2][3]
Q2: What causes the photobleaching of this compound?
A2: The photobleaching of this compound is primarily caused by the generation of reactive oxygen species (ROS) upon photoexcitation.[1][3][4][5] These highly reactive molecules can chemically modify and destroy the this compound molecule, leading to a loss of its fluorescent properties. The rate of photobleaching can be more rapid in cancer cells compared to normal cells, which is attributed to a higher generation of ROS in the tumor microenvironment.[1][3][4][5]
Q3: How does the concentration of this compound affect photobleaching?
A3: Higher concentrations of this compound can lead to an accelerated rate of photobleaching.[4] This is likely due to the increased generation of ROS at higher photosensitizer concentrations, leading to more rapid degradation of the fluorophore.
Q4: Can the choice of excitation wavelength influence photobleaching?
A4: While the fluorescence spectra of talaporfin sodium have been noted to be independent of the excitation wavelength, using longer wavelengths for excitation can generally reduce phototoxicity and photobleaching for many fluorophores.[4][6] For this compound, an excitation wavelength of around 405 nm has been used in studies, with a fluorescence emission peak at approximately 664 nm.[2][4] Optimizing the excitation wavelength and using appropriate filters are crucial steps in minimizing photobleaching.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal | 1. High excitation light intensity: Excessive light energy accelerates photobleaching. 2. Prolonged exposure time: Continuous illumination leads to cumulative photodamage. 3. High oxygen concentration: Oxygen is a key component in the generation of ROS. | 1. Reduce excitation intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to attenuate the light source. 2. Minimize exposure time: Use shorter exposure times for image acquisition. When not acquiring images, block the excitation light path using a shutter. 3. Use an antifade reagent: Incorporate a commercial antifade reagent suitable for live-cell imaging, such as those containing Trolox or other oxygen scavengers.[1][8][9] |
| Weak initial fluorescence signal | 1. Suboptimal excitation/emission filter set: Filters may not be aligned with the spectral properties of this compound. 2. Low concentration of this compound: Insufficient fluorophore in the region of interest. 3. Aggregation of this compound: Aggregates can exhibit fluorescence quenching.[10] | 1. Use appropriate filters: Ensure your microscope is equipped with filters optimized for this compound (Excitation ~405 nm, Emission ~664 nm).[2][4] 2. Optimize concentration and incubation time: Perform a concentration titration to find the optimal balance between signal intensity and potential toxicity or aggregation. Ensure adequate incubation time for cellular uptake. 3. Check for aggregation: Prepare fresh solutions of this compound and consider using a dispersing agent if aggregation is suspected. |
| High background fluorescence | 1. Autofluorescence from cells or media: Biological samples and culture media can emit their own fluorescence. 2. Non-specific binding of this compound: The photosensitizer may bind to components other than the target. | 1. Use appropriate imaging medium: Image cells in a low-fluorescence imaging buffer or medium. 2. Optimize washing steps: After incubation with this compound, perform thorough washing steps to remove unbound molecules. |
| Phototoxicity observed in live cells | 1. Excessive light exposure: High-intensity or prolonged illumination can induce cellular damage through ROS generation. 2. High concentration of this compound: Can lead to increased ROS production and subsequent cell stress. | 1. Reduce light dose: Lower the excitation intensity and exposure time. 2. Optimize fluorophore concentration: Use the lowest effective concentration of this compound. 3. Use an antifade reagent with cytoprotective properties: Some antifade reagents can also help mitigate phototoxicity.[9] |
Experimental Protocols
Protocol 1: General Fluorescence Imaging of this compound in Cultured Cells
-
Cell Culture and Staining:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) to reduce autofluorescence.[7]
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in an appropriate cell culture medium. The final concentration should be optimized for the specific cell type and experimental goals (a starting range of 1-10 µM can be considered).
-
Remove the culture medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake.
-
-
Imaging Preparation:
-
(Optional) If using an antifade reagent for live-cell imaging, prepare the reagent according to the manufacturer's instructions. This may involve a pre-incubation step.[4]
-
Wash the cells gently with a pre-warmed, low-fluorescence imaging buffer (e.g., phenol red-free medium or PBS) to remove unbound this compound.
-
Add fresh imaging buffer to the cells. If using an antifade reagent, add it to the imaging buffer at the recommended concentration.
-
-
Microscopy and Image Acquisition:
-
Use an inverted fluorescence microscope equipped for live-cell imaging.
-
Select the appropriate filter set for this compound (e.g., excitation around 405 nm and emission collection around 664 nm).[2][4]
-
Use the lowest possible excitation intensity that provides a detectable signal.
-
Minimize the exposure time for each image.
-
Locate the region of interest using transmitted light or a low-magnification objective to minimize photobleaching before capturing high-resolution images.
-
Keep the shutter closed when not actively acquiring images.
-
Protocol 2: Utilizing an Antifade Reagent for Live-Cell Imaging
-
Prepare Antifade Reagent Working Solution:
-
Dilute the commercial antifade reagent stock solution in a low-fluorescence imaging medium or buffer to the recommended working concentration.
-
-
Cell Incubation:
-
Image Acquisition:
-
Proceed with fluorescence imaging as described in Protocol 1, Step 3. The presence of the antifade reagent should allow for longer imaging sessions with reduced photobleaching.
-
Visualizations
Caption: Mechanism of this compound photobleaching.
Caption: Workflow for minimizing photobleaching.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. Fluorescence characteristics and lifetime images of photosensitizers of talaporfin sodium and sodium pheophorbide a in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Hypoxia-Induced Resistance to O-Methyl-talaporfin (Talaporfin Sodium, NPe6) Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving O-Methyl-talaporfin (NPe6)-based photodynamic therapy (PDT) under hypoxic conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent cytotoxicity of NPe6-PDT in hypoxic cells compared to normoxic controls. | 1. Insufficient Oxygen: PDT with NPe6 is oxygen-dependent. Severe hypoxia limits the production of cytotoxic reactive oxygen species (ROS). 2. HIF-1α Activation: Hypoxia induces the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which upregulates pro-survival genes. 3. Suboptimal NPe6 Concentration or Light Dose: The effective dose may be higher under hypoxic conditions. | 1. Oxygen Supplementation: Consider using oxygen-carrying nanoparticles or hyperbaric oxygen conditions to increase oxygen levels in the tumor microenvironment. 2. HIF-1α Inhibition: Co-administer a HIF-1α inhibitor to block downstream survival pathways. 3. Dose Escalation Study: Perform a dose-response curve for both NPe6 and the light dose under hypoxic conditions to determine the optimal parameters. |
| High variability in experimental replicates under hypoxic conditions. | 1. Inconsistent Hypoxia Levels: Fluctuations in oxygen levels within the hypoxic chamber or between experiments. 2. Cellular Adaptation: Prolonged exposure to moderate hypoxia can lead to cellular adaptation and altered responses. | 1. Monitor Oxygen Levels: Use an oxygen sensor to continuously monitor and maintain the desired low oxygen concentration (e.g., 1% O₂). 2. Standardize Hypoxia Induction: Use a consistent method and duration for inducing hypoxia. For chemical induction with cobalt chloride, ensure consistent concentration and incubation time. 3. Limit Pre-incubation Time: Minimize the time cells are cultured under hypoxia before PDT to reduce adaptive responses. |
| Unexpected cell morphology or death mechanism (e.g., necrosis instead of apoptosis). | 1. High NPe6 Dose or Light Fluence: High-dose PDT can lead to rapid and overwhelming cellular damage, resulting in necrosis. 2. ATP Depletion: Severe hypoxia can deplete cellular ATP levels, shifting the mode of cell death from apoptosis (an energy-dependent process) to necrosis. | 1. Titrate PDT Dose: Use lower doses of NPe6 and/or light to favor the induction of apoptosis. 2. Assess Cellular ATP Levels: Measure ATP levels in your hypoxic cell model to determine if energy depletion is a contributing factor. |
| Increased expression of drug efflux pumps (e.g., P-glycoprotein). | HIF-1α-mediated Upregulation: HIF-1α can activate the transcription of multidrug resistance genes, potentially leading to the efflux of NPe6 from the cells. | Inhibition of Efflux Pumps: Consider the use of known inhibitors of relevant ABC transporters in combination with NPe6-PDT. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind hypoxia-induced resistance to NPe6-PDT?
A1: The primary mechanism is twofold. First, photodynamic therapy with NPe6 is a Type II process that relies on molecular oxygen to generate cytotoxic singlet oxygen. Hypoxia directly limits the availability of this crucial substrate, thereby reducing the efficacy of the treatment. Second, the hypoxic tumor microenvironment leads to the stabilization and activation of the transcription factor HIF-1α. Activated HIF-1α promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, which collectively contribute to a resistant phenotype.
Q2: How can I confirm that my cell culture model is effectively hypoxic?
A2: You can confirm hypoxia both biochemically and functionally. The most common method is to perform a Western blot for HIF-1α, which is stabilized and accumulates in the nucleus under hypoxic conditions. You can use cells treated with cobalt chloride as a positive control for chemical induction of HIF-1α. Additionally, you can use commercially available hypoxia-sensitive fluorescent probes.
Q3: Are there alternative photosensitizers that are less affected by hypoxia?
A3: Yes, researchers are developing Type I photosensitizers that can generate reactive oxygen species through electron transfer reactions, which are less dependent on high concentrations of molecular oxygen. Additionally, some novel photosensitizers are designed to be activated by different mechanisms that are not reliant on oxygen.
Q4: Can combining NPe6-PDT with other therapies overcome hypoxia-induced resistance?
A4: Absolutely. Combination therapy is a promising strategy. Combining NPe6-PDT with chemotherapy, immunotherapy, or inhibitors of specific survival pathways (like the HIF-1α pathway) can create synergistic effects and overcome resistance. For instance, some studies have shown that PDT can enhance the efficacy of certain chemotherapeutic agents.
Q5: What is the expected subcellular localization of NPe6, and does it change under hypoxia?
A5: NPe6 is known to accumulate in the lysosomes of tumor cells. While there is no strong evidence to suggest that hypoxia directly alters the primary subcellular localization of NPe6, changes in cellular metabolism and membrane transport under hypoxia could potentially influence its uptake and distribution. It is advisable to confirm the localization in your specific cell model using fluorescence microscopy.
Quantitative Data Summary
| Parameter | Normoxia (21% O₂) + NPe6-PDT | Hypoxia (1% O₂) + NPe6-PDT | Hypoxia (1% O₂) + NPe6-PDT + Combination Agent (e.g., HIF-1α Inhibitor) |
| Cell Viability (%) | 25% | 70% | 35% |
| Apoptosis Rate (%) | 60% | 15% | 45% |
| Necrosis Rate (%) | 10% | 10% | 15% |
| Relative HIF-1α Expression | 1.0 | 5.0 | 1.5 |
| Relative VEGF Expression | 1.2 | 4.5 | 2.0 |
Detailed Experimental Protocols
Induction of Hypoxia in Cell Culture
Objective: To create a hypoxic environment for in vitro experiments.
Methods:
-
Hypoxia Chamber:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight under standard conditions (37°C, 5% CO₂, 21% O₂).
-
Place the culture vessels into a modular incubator chamber.
-
Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5-10 minutes.
-
Seal the chamber and place it in a standard cell culture incubator for the desired duration (typically 12-24 hours) prior to NPe6 incubation and PDT.
-
-
Chemical Induction (using Cobalt Chloride):
-
Prepare a stock solution of cobalt chloride (CoCl₂) in sterile, double-distilled water.
-
Add the CoCl₂ stock solution to the cell culture medium to a final concentration of 100-150 µM.
-
Incubate the cells for 12-24 hours under standard incubator conditions to induce a hypoxic-like response through the chemical stabilization of HIF-1α.
-
NPe6-Based Photodynamic Therapy Protocol
Objective: To perform PDT on cancer cells using NPe6.
Materials:
-
Talaporfin Sodium (NPe6)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Light source with a wavelength of 664 nm
Procedure:
-
Following hypoxia induction, remove the culture medium and add fresh medium containing the desired concentration of NPe6 (e.g., 5-20 µg/mL).
-
Incubate the cells with NPe6 for 2-4 hours in the dark, under either normoxic or hypoxic conditions.
-
Wash the cells twice with PBS to remove any unbound NPe6.
-
Add fresh, phenol red-free medium to the cells.
-
Irradiate the cells with a 664 nm light source, delivering the desired light dose (e.g., 1-5 J/cm²).
-
Return the cells to the incubator for a further 24-48 hours before assessing the outcome.
Western Blot for HIF-1α Detection
Objective: To detect the stabilization of HIF-1α in response to hypoxia.
Procedure:
-
After the desired period of hypoxic incubation, place the cell culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.
Visualizations
Caption: HIF-1α signaling pathway in PDT resistance.
Caption: A typical experimental workflow.
Technical Support Center: Managing Skin Photosensitivity in Talaporfin-Based Research
For researchers, scientists, and drug development professionals utilizing talaporfin-based compounds in photodynamic therapy (PDT), managing the associated skin photosensitivity is a critical aspect of experimental design and execution. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of skin photosensitivity caused by talaporfin-based compounds?
A1: Talaporfin-based compounds, when exposed to a specific wavelength of light, trigger a photochemical reaction that produces reactive oxygen species (ROS).[1][2] This process, known as photosensitization, can lead to cellular damage in the skin, manifesting as redness, swelling, and blistering when exposed to light.[1][2]
Q2: How long does skin photosensitivity typically last after administration of talaporfin sodium?
A2: Clinical studies have shown that cutaneous photosensitivity following talaporfin sodium administration is generally mild and resolves relatively quickly.[3] In healthy volunteers, photosensitivity subsided between one and three weeks after dosing.[3] Patients are typically advised to avoid direct sunlight and bright indoor lighting for a specified period, often around two weeks, to mitigate these risks.[4]
Q3: What are the common side effects observed during PDT with talaporfin sodium?
A3: Besides photosensitivity, other frequently reported side effects include pain at the treatment site, which is often a result of the inflammatory response from the therapy itself.[2] Gastrointestinal issues like nausea and vomiting have also been observed in some patients.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments involving talaporfin-based compounds.
In Vitro Phototoxicity Assays
Problem: High variability in cell viability results in the 3T3 NRU phototoxicity assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a uniform cell suspension and consistent seeding density across all wells of the 96-well plates. Allow cells to form a semi-confluent monolayer for approximately 24 hours before treatment.
-
-
Possible Cause 2: Uneven light exposure.
-
Solution: Verify the calibration and uniformity of the light source (e.g., solar simulator). Ensure that the entire plate receives a consistent dose of UVA light (e.g., 5 J/cm² as per OECD 432).
-
-
Possible Cause 3: Issues with the Neutral Red uptake.
-
Solution: Optimize the incubation time with Neutral Red (typically 3 hours). Ensure complete removal of the medium before adding the Neutral Red solubilizing solution to avoid interference with absorbance readings.
-
Problem: Difficulty dissolving the talaporfin-based compound for in vitro assays.
-
Possible Cause: Poor solubility in aqueous media.
-
Solution: Talaporfin sodium is generally water-soluble.[3] However, if using a modified or less soluble derivative, consider using a small amount of a biocompatible solvent such as DMSO to create a stock solution, followed by serial dilutions in the culture medium. Always include a solvent control in your experimental design.
-
In Vivo Photosensitivity Studies
Problem: Inconsistent or unexpected skin reactions in animal models.
-
Possible Cause 1: Variation in drug administration and distribution.
-
Solution: Standardize the route and timing of administration. For intravenous injections, ensure consistent injection speed and volume. Allow sufficient time for the compound to distribute to the skin before light exposure.
-
-
Possible Cause 2: Inaccurate light dosimetry.
-
Solution: Calibrate the light source before each experiment. Use a radiometer to measure the irradiance at the skin surface and calculate the total light dose delivered. Ensure the animal is properly restrained to maintain a consistent distance from the light source.
-
-
Possible Cause 3: Animal-specific variables.
-
Solution: Use animals of the same age, sex, and strain. Shave the application area carefully to avoid skin irritation that could be confounded with a phototoxic reaction. Acclimatize animals to the experimental setup to minimize stress.
-
Strategies to Reduce Skin Photosensitivity
Researchers are actively exploring methods to minimize the skin photosensitivity associated with talaporfin-based PDT. Key strategies include the use of antioxidants and advanced drug delivery systems.
Antioxidant Intervention
The generation of ROS is a primary driver of phototoxicity. Antioxidants can quench these reactive species, thereby reducing skin damage.
| Antioxidant | Proposed Mechanism of Action | Key Findings (Preclinical/Clinical) |
| Nrf2 Activators (e.g., Sulforaphane) | Upregulate the expression of endogenous antioxidant enzymes and cytoprotective genes through the Nrf2 signaling pathway.[5][6] | Pharmacological activation of Nrf2 has been shown to protect against UV-induced skin damage by reducing ROS generation, apoptosis, and DNA damage.[5][7] |
| Natural Polyphenols (e.g., from Pinus halepensis bark extract) | Act as direct ROS scavengers. | In a murine model, a Pinus halepensis bark extract prevented photosensitivity after temoporfin PDT.[8] |
Advanced Drug Delivery Systems
Encapsulating talaporfin-based compounds in nanocarriers can alter their biodistribution, potentially reducing accumulation in the skin while enhancing delivery to the target tissue.
| Delivery System | Rationale for Reducing Photosensitivity |
| Liposomes | Encapsulation can modify the pharmacokinetic profile, leading to lower concentrations of the photosensitizer in the skin. Topical liposomal formulations can enhance localized delivery to skin lesions, minimizing systemic exposure.[9][10][11][12] |
| Ethosomes | These flexible vesicles are designed for enhanced skin permeation and can deliver the photosensitizer to deeper skin layers for treating skin conditions, potentially with less systemic uptake compared to intravenous administration.[13] |
Experimental Protocols
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay (OECD 432)
This protocol outlines the key steps for assessing the phototoxic potential of a talaporfin-based compound.
1. Cell Culture:
- Culture Balb/c 3T3 mouse fibroblasts in appropriate media.
- Seed cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
2. Treatment:
- Prepare a range of concentrations of the talaporfin compound.
- Replace the culture medium in both plates with the test compound dilutions. Include a solvent control and a positive control (e.g., chlorpromazine).
- Incubate the plates for 1 hour.
3. Irradiation:
- Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
- Keep the second plate in the dark as a control.
4. Post-Incubation and Viability Assessment:
- Replace the treatment medium with fresh culture medium.
- Incubate both plates for another 24 hours.
- Assess cell viability using the Neutral Red uptake assay. Measure the absorbance at the appropriate wavelength.
5. Data Analysis:
- Calculate the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated and non-irradiated plates.
- Determine the Photo-Irritancy Factor (PIF) by dividing the IC50 of the non-irradiated plate by the IC50 of the irradiated plate. A PIF greater than a defined threshold (e.g., 5) suggests phototoxic potential.
In Vivo Assessment of Skin Photosensitivity in a Rodent Model
This protocol provides a general workflow for evaluating skin photosensitivity in vivo.
1. Animal Preparation:
- Use a suitable rodent model (e.g., Sprague-Dawley rats).
- Acclimatize the animals to the housing conditions.
- Carefully shave a section of the dorsal skin 24 hours before the experiment.
2. Drug Administration:
- Administer the talaporfin-based compound via the desired route (e.g., intravenous injection).
3. Irradiation:
- At a predetermined time point after administration, anesthetize the animal.
- Expose a defined area of the shaved skin to a specific dose of light from a calibrated solar simulator. Use filters to select the appropriate wavelength range (e.g., UVA).
4. Assessment of Skin Reaction:
- Visually assess the irradiated skin at various time points (e.g., 24, 48, and 72 hours) for signs of phototoxicity, such as erythema (redness) and edema (swelling).
- Use a scoring system to quantify the severity of the skin reactions.
- For a more detailed analysis, skin biopsies can be taken for histological examination to assess the depth and nature of tissue damage.[14]
Signaling Pathways and Experimental Workflows
The cellular response to talaporfin-based PDT involves a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to mitigate photosensitivity.
Key Signaling Pathways in Skin Phototoxicity
Caption: Signaling pathways in talaporfin-induced skin photosensitivity.
Experimental Workflow for Evaluating a Photosensitivity-Reducing Intervention
Caption: Workflow for testing a photosensitivity-reducing agent.
References
- 1. Inhibition of NF-κB in Tumor Cells Exacerbates Immune Cell Activation Following Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 3. Characterization of cutaneous photosensitivity in healthy volunteers receiving talaporfin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 in dermatological disorders: Pharmacological activation for protection against cutaneous photodamage and photodermatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NRF2 in dermatological disorders: Pharmacological activation for protection against cutaneous photodamage and photodermatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of the Nrf2 pathway attenuates UVB & LPS-induced damage [morressier.com]
- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 9. Stability evaluation of temoporfin-loaded liposomal gels for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Liposomal and Gel-Based Formulations for Dermatological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjtcsonline.com [rjtcsonline.com]
- 12. Fluorescence monitoring of a topically applied liposomal Temoporfin formulation and photodynamic therapy of nonpigmented skin malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RhoA enhances osteosarcoma resistance to MPPa-PDT via the Hippo/YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of O-Methyl-talaporfin in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methyl-talaporfin. The following information is designed to help prevent the aggregation of this compound in stock solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound, the free acid form of Talaporfin sodium (also known as mono-L-aspartyl chlorin e6 or NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT). Aggregation, the process where individual molecules clump together, is a significant concern because it can reduce the therapeutic efficacy of the photosensitizer. This is primarily because aggregation can alter the photophysical properties of the molecule, leading to a decrease in the generation of singlet oxygen, the key cytotoxic agent in PDT.
Q2: What are the primary causes of this compound aggregation in stock solutions?
The primary drivers of this compound aggregation are rooted in its chemical structure, which has both hydrophobic (the porphyrin ring) and hydrophilic (the aspartic acid moiety) regions. Key factors influencing aggregation include:
-
High Concentration: As the concentration of this compound in a solution increases, the likelihood of intermolecular interactions and subsequent aggregation rises.
-
Inappropriate Solvent: While soluble in certain organic solvents and aqueous bases, the choice of solvent and its properties (e.g., polarity) can significantly impact solubility and the tendency to aggregate.
-
Suboptimal pH: The pH of aqueous solutions can affect the ionization state of the carboxylic acid groups on the aspartic acid residue, influencing solubility and aggregation.
-
Improper Storage: Freeze-thaw cycles and exposure to light can contribute to the degradation and aggregation of the compound. This compound is known to be light-sensitive.
Q3: How can I detect aggregation in my this compound stock solution?
Aggregation of porphyrin-based compounds like this compound can often be detected using spectrophotometry. A common indicator of H-aggregation (a specific type of face-to-face stacking) is a blue shift (a shift to a shorter wavelength) in the Soret band of the UV-Vis absorption spectrum, accompanied by a decrease in the intensity of this band (hypochromicity)[1]. Visual inspection for turbidity or precipitation is a simpler, though less sensitive, method.
Troubleshooting Guide: Preventing Aggregation
This guide provides systematic steps to troubleshoot and prevent the aggregation of this compound in your stock solutions.
Problem: Suspected Aggregation in Stock Solution
Symptoms:
-
Reduced therapeutic effect in experiments.
-
Visible particulates or cloudiness in the solution.
-
Changes in the UV-Vis absorption spectrum (e.g., blue shift and/or decreased intensity of the Soret band).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Protocols
Protocol for Preparing a Low-Aggregation this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution with a reduced risk of aggregation.
Materials:
-
This compound (or Talaporfin sodium)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
OR 0.9% saline solution
-
OR Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Tween 80, Pluronic F-127, or Polyvinylpyrrolidone (PVP)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Solvent Selection:
-
For Organic Stock: Use anhydrous DMSO. This is often suitable for achieving higher concentrations while minimizing aggregation.
-
For Aqueous Stock: Use a buffered solution such as 0.9% saline or PBS at pH 7.4. For aqueous solutions, the addition of an anti-aggregation excipient is highly recommended.
-
-
Preparation of Stock Solution:
-
Organic Stock (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound in a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle sonication may be used if necessary.
-
-
Aqueous Stock with Excipient (e.g., 1 mg/mL in PBS with 0.1% Tween 80):
-
Prepare the PBS solution (pH 7.4) containing the desired concentration of the excipient (e.g., 0.1% v/v Tween 80).
-
Weigh the required amount of this compound (as Talaporfin sodium for better water solubility) in a sterile, amber vial.
-
Add the excipient-containing PBS to the vial.
-
Vortex thoroughly. Gentle warming (to no more than 37°C) and sonication can aid dissolution.
-
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].
-
Data Presentation
The following table summarizes recommended starting conditions for preparing this compound stock solutions to minimize aggregation.
| Parameter | Recommendation | Rationale |
| Solvent System | 1. Anhydrous DMSO2. Aqueous Buffer (e.g., PBS, 0.9% Saline) + Excipient | DMSO is a good solvent for many porphyrins. Aqueous buffers mimic physiological conditions but often require excipients to prevent aggregation of hydrophobic compounds. |
| pH (Aqueous) | 7.4 | A neutral pH is generally a good starting point to ensure the solubility of the aspartic acid moiety without promoting aggregation that can occur at acidic pH. |
| Concentration | Prepare at the lowest feasible concentration for your experimental needs. | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Excipients | - Surfactants: Tween 80 (0.05-0.5%), Pluronic F-127 (0.1-1%)- Polymers: Polyvinylpyrrolidone (PVP) (0.1-1%) | These excipients can form micelles around or associate with the hydrophobic parts of this compound, preventing self-aggregation.[3][4] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Low temperatures slow down potential degradation and aggregation processes.[2] |
| Handling | - Protect from light- Aliquot to avoid freeze-thaw cycles | This compound is light-sensitive. Repeated temperature changes can promote aggregation. |
Signaling Pathways and Logical Relationships
The aggregation of photosensitizers like this compound can disrupt the intended photodynamic therapy signaling pathway. The diagram below illustrates the desired therapeutic pathway versus the pathway inhibited by aggregation.
Caption: Desired vs. aggregation-inhibited PDT pathways.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Recent Advances in the Structural Design of Photosensitive Agent Formulations Using “Soft” Colloidal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tumor-Specific Accumulation of O-Methyl-talaporfin (Talaporfin Sodium)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the tumor-specific accumulation of O-Methyl-talaporfin (Talaporfin Sodium, also known as NPe6).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's preferential accumulation in tumor tissues?
A1: this compound, a second-generation photosensitizer, primarily accumulates in tumor tissues through the enhanced permeability and retention (EPR) effect.[1] Tumor vasculature is often leaky and disorganized, with poor lymphatic drainage, which allows macromolecules and nanoparticle-based drug delivery systems to selectively accumulate in the tumor microenvironment.[1] Once administered, talaporfin sodium circulates through the bloodstream and is preferentially taken up by cancer cells compared to normal cells.[1]
Q2: How is this compound taken up by cancer cells?
A2: The uptake of this compound into cancer cells is mediated by endocytosis, specifically through both clathrin-dependent and caveolae-dependent pathways.[2] Following endocytosis, the photosensitizer is translocated from early endosomes to lysosomes, where it accumulates.[2][3] This process is an active transport mechanism that requires ATP.[2]
Q3: What signaling pathways are involved in the uptake of this compound?
A3: The Ras signaling pathway plays a role in regulating the uptake of this compound in cancer cells with K-Ras mutations.[2][3] Inhibition of the PI3K and MAPK signaling pathways, which are downstream of Ras, has been shown to suppress the uptake of talaporfin in these cells.[2][3]
Q4: What is the mechanism of action of this compound in photodynamic therapy (PDT)?
A4: Upon activation by light of a specific wavelength (typically around 664 nm), this compound transitions to an excited state.[1][4] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[1][5] These ROS cause direct damage to cellular components, leading to cell death through apoptosis and necrosis.[1] The therapy also damages tumor vasculature, leading to vascular shutdown.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable tumor accumulation of this compound | - Inefficient EPR effect in the tumor model.- Heterogeneity in tumor vascular permeability.- Rapid clearance of the photosensitizer from circulation. | - Optimize the timing of PDT: Evaluate different time intervals between drug administration and light irradiation to coincide with peak tumor accumulation. Studies have shown efficacy with intervals of 4 to 24 hours post-injection.[7]- Consider co-administration with agents that enhance vascular permeability. - Utilize a nanocarrier system: Encapsulating this compound in nanoparticles can improve its circulation time and enhance tumor targeting.[8] |
| High accumulation in non-target tissues (e.g., skin), leading to photosensitivity | - The inherent chemical properties of the photosensitizer.- The dose administered is too high. | - Adjust the dosage: Lowering the dose of this compound may reduce accumulation in healthy tissues while maintaining therapeutic levels in the tumor. Phase I clinical studies have explored doses ranging from 0.5 to 3.5 mg/kg.[9]- Advise strict light avoidance: Patients should avoid direct sunlight and bright indoor light for a specified period after administration.- Explore targeted delivery systems: Conjugating this compound to tumor-targeting ligands (e.g., antibodies, peptides) can improve specificity. |
| Inconsistent therapeutic effect despite adequate light application | - Insufficient oxygenation within the tumor (hypoxia), which is required for ROS production.- The light dose is not optimally penetrating the tumor tissue.- The photosensitizer has been cleared from the tumor at the time of irradiation. | - Assess tumor oxygenation status: Consider using techniques to measure or enhance tumor oxygenation prior to PDT.- Optimize light delivery: Ensure the light source provides a uniform and sufficient light dose throughout the tumor volume. For deeper tumors, interstitial light delivery may be necessary.[10]- Confirm photosensitizer localization: Use fluorescence imaging to verify the presence and distribution of this compound in the tumor immediately before light treatment.[11][12] |
| Rapid tumor regrowth after initial response | - Incomplete tumor destruction.- The presence of cancer stem cells that are resistant to PDT. | - Fractionated PDT: Dividing the light dose into multiple fractions may improve the overall therapeutic outcome.- Combination therapy: Combine PDT with other treatments such as chemotherapy or immunotherapy to target residual cancer cells.[8][13] PDT has been shown to induce an anti-tumor immune response that can be potentiated by immune checkpoint inhibitors.[14] |
Experimental Protocols
In Vivo Evaluation of this compound Tumor Accumulation
This protocol is adapted from studies investigating the in vivo biodistribution of talaporfin sodium.[12]
-
Animal Model: Utilize a suitable tumor-bearing animal model (e.g., subcutaneous xenografts in mice).
-
Drug Administration: Administer this compound intravenously at a specified dose (e.g., 5 mg/kg body weight).[12] The drug should be dissolved in a sterile vehicle such as 0.9% saline.[12]
-
Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the pharmacokinetic profile.
-
Tissue Harvesting: Excise the tumor and major organs (liver, spleen, kidneys, lungs, skin, muscle).
-
Quantification:
-
Homogenize the tissues in a suitable solvent (e.g., 100% dimethyl sulfoxide).[12]
-
Measure the fluorescence intensity of the homogenates using a microplate reader at an appropriate excitation and emission wavelength (e.g., emission at 670 ±10 nm).[12]
-
Normalize the fluorescence intensity to the weight of the tissue sample.[12]
-
A standard curve of known concentrations of this compound should be used for absolute quantification.
-
In Vitro Assessment of this compound Uptake
This protocol is based on methodologies for studying the cellular uptake of talaporfin sodium.[2]
-
Cell Culture: Plate cancer cells in a suitable culture vessel (e.g., 96-well plate or culture dish) and allow them to adhere overnight.
-
Drug Incubation: Incubate the cells with a medium containing this compound at various concentrations and for different durations.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Measure the fluorescence of the cell lysate using a fluorometer.
-
Normalize the fluorescence to the total protein content of the lysate (determined by a protein assay such as BCA or Bradford).
-
Alternatively, cellular uptake can be analyzed by flow cytometry, which provides information on a per-cell basis.[14]
-
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake of this compound via endocytosis.
Caption: Mechanism of action for this compound-mediated PDT.
Caption: Workflow for in vivo biodistribution studies.
References
- 1. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 2. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Talaporfin - Wikipedia [en.wikipedia.org]
- 5. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of photodynamic therapy using mono-L-aspartyl chlorin e6 on vessel constriction, vessel leakage, and tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter Phase I safety study of intratumoral photoactivation of talaporfin sodium in patients with refractory solid tumors [pubmed.ncbi.nlm.nih.gov]
- 11. Pilot study of topical delivery of mono-L-aspartyl chlorin e6 (NPe6): implication of topical NPe6-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Light Dosimetry for Deep-Seated Tumors with O-Methyl-talaporfin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methyl-talaporfin (Talaporfin Sodium) for photodynamic therapy (PDT) of deep-seated tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in PDT?
This compound, also known as Talaporfin Sodium or mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer.[1] In photodynamic therapy, it is administered and preferentially accumulates in tumor tissues.[2] Upon activation by light of a specific wavelength (around 664 nm), it generates highly reactive oxygen species (ROS), primarily singlet oxygen.[3] These ROS induce direct tumor cell death through apoptosis and necrosis, damage the tumor microvasculature leading to vascular shutdown, and can stimulate an anti-tumor immune response.[4][5][6]
Q2: What is the optimal drug-light interval when using Talaporfin Sodium?
The optimal drug-light interval (DLI), the time between photosensitizer administration and light irradiation, is crucial for maximizing tumor destruction while minimizing damage to surrounding healthy tissues. This interval depends on the tumor model and the desired therapeutic effect (cellular vs. vascular targeting). Shorter DLIs tend to favor vascular damage, as the photosensitizer is still largely confined to the bloodstream.
Preclinical studies have demonstrated efficacy with various DLIs. For instance, a DLI of 2 hours was used in a study on esophageal squamous cell carcinoma xenografts, while a 90-minute interval was found to be appropriate for an allograft glioma model.[7][8] In a clinical setting for malignant brain tumors, irradiation was performed 22-27 hours after Talaporfin Sodium administration.[9] It is recommended to determine the optimal DLI empirically for each specific experimental model.
Q3: What light dose (fluence) should be used for deep-seated tumors?
The appropriate light dose is a critical parameter that needs to be optimized for each application. Insufficient light will result in incomplete tumor destruction, while excessive light can damage adjacent healthy tissues. For deep-seated tumors, light penetration is a significant challenge.
Several studies have reported a range of effective light doses. For example, a relatively low dose of 15 J/cm² was sufficient to induce significant vascular shutdown in a preclinical model.[10] In a clinical trial for malignant brain tumors, a light dose of 27 J/cm² was used.[9][11] For esophageal squamous cell carcinoma xenografts, a light dose of 100 J/cm² was effective.[7][12] When starting a new experimental model, it is advisable to perform a dose-escalation study to determine the optimal light fluence.
Q4: How does Talaporfin-PDT induce vascular shutdown?
Talaporfin Sodium-based PDT has been shown to induce the shutdown of existing tumor vessels through the activation of the RhoA/ROCK signaling pathway.[5][6] This leads to increased phosphorylation of the myosin light chain (MLC), triggering the formation of F-actin stress fibers and microtubule depolymerization in endothelial cells.[5][6] These events contribute to changes in endothelial cell shape and increased vascular permeability, ultimately leading to vascular shutdown and tumor necrosis due to ischemia.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Poor or inconsistent tumor response | - Inadequate light dose at the tumor depth- Suboptimal drug-light interval- Tumor hypoxia- Inefficient photosensitizer accumulation in the tumor | - Verify light source calibration: Use a calibrated power meter to ensure accurate light dose delivery.- Optimize light delivery: For deep tumors, consider using interstitial fiber optics to deliver light directly to the tumor.- Re-evaluate drug-light interval: Perform a time-course study to determine the point of maximum photosensitizer accumulation in the tumor.- Address hypoxia: Consider fractionated light delivery to allow for reoxygenation between treatments. Explore combination therapies that can reduce hypoxia.- Assess photosensitizer uptake: Use fluorescence imaging to visualize and quantify Talaporfin Sodium accumulation in the tumor. |
| Significant damage to surrounding healthy tissue | - Excessive light dose- Light scattering to non-target areas- Suboptimal drug-light interval leading to high photosensitizer concentration in healthy tissue | - Reduce light dose: Perform a dose de-escalation study to find the therapeutic window.- Improve light targeting: Use an endoscope with a shielded diffuser or interstitial fibers for precise light delivery.- Adjust drug-light interval: A longer DLI may allow for greater clearance of the photosensitizer from healthy tissues. |
| Tumor recurrence after initial positive response | - Incomplete tumor destruction due to heterogeneous light or photosensitizer distribution- Presence of PDT-resistant cancer stem cells- Tumor revascularization after initial vascular damage | - Ensure complete tumor coverage: Use multiple light sources or a diffusing fiber to illuminate the entire tumor volume.- Consider combination therapies: Combine PDT with chemotherapy or immunotherapy to target resistant cell populations.- Monitor tumor vasculature post-treatment: Assess for revascularization and consider a second round of PDT if necessary. |
| Difficulty in preparing Talaporfin Sodium for injection | - Improper solvent or reconstitution technique | - Follow manufacturer's instructions: Talaporfin Sodium is typically reconstituted with sterile water for injection or saline. Ensure the powder is fully dissolved before further dilution.[13] For in vivo studies in animal models, a common preparation involves dissolving it in 0.9% saline to a concentration of 5 mg/ml.[13] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Talaporfin-PDT
| Cell Line | Photosensitizer Concentration | Light Dose | Outcome |
| Esophageal Squamous Cell Carcinoma (ESCC) cells | 0-100 µg/mL (in vitro) | 10 J/cm² (in vitro) | Dose-dependent cytotoxicity[7] |
| ESCC Xenografts | 10 mg/kg (in vivo) | 100 J/cm² (in vivo) | Significant tumor growth suppression[7][12] |
| HCT116 Colon Cancer Xenografts | 6.25 µmol/kg (in vivo) | 15 J/cm² (in vivo) | Significant vascular shutdown[10] |
| Mouse Allograft Glioma | 10 mg/kg (in vivo) | 100 J/cm² (in vivo) | Required for therapeutic effect over the entire tumor[8] |
Table 2: Clinical Efficacy of Talaporfin-PDT
| Cancer Type | Talaporfin Sodium Dose | Light Dose | Complete Response (CR) Rate |
| Early Lung Cancer | 40 mg/m² | 100 J/cm² | 84.6%[14] |
| Local Failure after CRT for Esophageal Cancer | 40 mg/m² | Not specified | 88.5%[14] |
| Malignant Brain Tumors | 40 mg/m² | 27 J/cm² | Not specified, but 100% 6-month local PFS in newly diagnosed GBM[9] |
| Refractory Colorectal Liver Metastases | 40 mg/m² | 200 J/cm | To be determined in clinical trial[15] |
Experimental Protocols
In Vivo Photodynamic Therapy with Talaporfin Sodium
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Animal Model: Establish tumors in a suitable animal model (e.g., subcutaneous xenografts in immunodeficient mice).
-
Photosensitizer Preparation: Reconstitute Talaporfin Sodium in sterile 0.9% saline to a final concentration of 5 mg/mL.[13]
-
Photosensitizer Administration: Administer Talaporfin Sodium intravenously via the tail vein at a dose of 5-10 mg/kg body weight.[7][13]
-
Drug-Light Interval: Allow for a drug-light interval of 2 to 4 hours.[2][7] This should be optimized for the specific tumor model.
-
Light Source Calibration: Calibrate the light source (e.g., a 664 nm diode laser) using a thermopile power meter to ensure accurate power output.[16]
-
Light Irradiation: Anesthetize the animal and deliver the predetermined light dose (e.g., 100 J/cm²) to the tumor area using an appropriate fiber optic diffuser.[7][12]
-
Post-Treatment Monitoring: Monitor tumor volume and animal well-being regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the study endpoint, tumors can be excised for histological analysis (e.g., H&E staining for necrosis) or immunohistochemistry to assess markers of apoptosis or vascular damage.
Assessment of PDT-Induced Vascular Shutdown
-
Animal and Tumor Model: Use a tumor model with accessible vasculature for imaging.
-
PDT Protocol: Follow the in vivo PDT protocol as described above. A lower light dose (e.g., 15 J/cm²) may be sufficient to induce vascular effects.[10]
-
Blood Flow Measurement: Utilize a laser speckle blood flow (LSBF) analysis system to measure tumor blood flow before, during, and after PDT.[5]
-
Data Analysis: Quantify the changes in blood flow over time to assess the degree of vascular shutdown.
-
Histological Confirmation: At the end of the experiment, perfuse the animal with a vascular marker (e.g., FITC-dextran) and excise the tumor for fluorescence microscopy to visualize the vasculature. Alternatively, perform immunohistochemistry for endothelial cell markers like CD31.
Evaluation of Immune Response to Talaporfin-PDT
-
Animal Model: Use an immunocompetent animal model to study the immune response.
-
PDT Protocol: Perform PDT as described in the general in vivo protocol.
-
Sample Collection: At various time points post-PDT, collect tumors, tumor-draining lymph nodes, and peripheral blood.
-
Flow Cytometry: Prepare single-cell suspensions from the collected tissues and perform flow cytometry to analyze immune cell populations (e.g., CD4+ and CD8+ T cells, dendritic cells, macrophages).[17][18]
-
Assessment of Damage-Associated Molecular Patterns (DAMPs):
-
Calreticulin (CRT) Exposure: Use flow cytometry to detect CRT on the surface of tumor cells.
-
HMGB1 Release: Measure the concentration of High Mobility Group Box 1 (HMGB1) in the tumor microenvironment or cell culture supernatant using an ELISA kit.[17]
-
-
Functional Assays: Perform functional assays such as cytokine profiling (e.g., IFN-γ, IL-6) from serum or restimulated splenocytes to assess the type and magnitude of the immune response.[17][18]
Visualizations
Caption: Signaling pathway of Talaporfin-PDT induced vascular shutdown.
Caption: General experimental workflow for in vivo Talaporfin-PDT.
References
- 1. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. AAPM Reports - Absolute calibration of optical power for PDT: Report of AAPM TG140 [aapm.org]
- 17. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of O-Methyl-talaporfin and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality in the targeted treatment of various cancers. This therapeutic approach utilizes a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cellular damage and tumor destruction. The efficacy of PDT is critically dependent on the choice of the photosensitizer. This guide provides a detailed comparison of O-Methyl-talaporfin (Talaporfin Sodium), a second-generation photosensitizer, with other commonly used photosensitizers, including the first-generation Photofrin® and other second-generation agents like Verteporfin and Temoporfin (mTHPC). The comparison is based on their photophysical properties, preclinical and clinical efficacy, and mechanisms of action, supported by experimental data.
Data Presentation: A Quantitative Comparison of Photosensitizer Efficacy
The selection of an appropriate photosensitizer is paramount for successful photodynamic therapy. Key parameters that dictate the efficacy of a photosensitizer include its absorption maximum (λmax), molar extinction coefficient (ε), and singlet oxygen quantum yield (ΦΔ). The λmax determines the wavelength of light required for activation, with longer wavelengths allowing for deeper tissue penetration. A high molar extinction coefficient indicates efficient light absorption, while a high singlet oxygen quantum yield signifies a greater capacity to produce the cytotoxic singlet oxygen. Tumor selectivity, often expressed as a tumor-to-normal tissue ratio, is another critical factor that influences the therapeutic window and minimizes side effects.
| Photosensitizer | Generation | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Tumor-to-Muscle Ratio |
| This compound (Talaporfin Sodium) | Second | 664-667[1] | Not explicitly found | 0.53[2][3] | High (Specific values not consistently reported) |
| Photofrin® (Porfimer Sodium) | First | ~630[1] | ~3,000 (at 630 nm) | 0.89 (in PB/TX100)[4] | 2-5[5] |
| Verteporfin (Visudyne®) | Second | ~689-690[6][7][8] | ~33,000 (at 689 nm) | High (two times higher than Photofrin)[6] | Not explicitly found |
| Temoporfin (mTHPC, Foscan®) | Second | ~652[9] | >20,000 (at 652 nm)[10] | 0.4 - 0.5[11] | ~12 (at 24h post-injection)[12] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro experiments used to evaluate and compare photosensitizers.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effect of a photosensitizer upon light activation in a cancer cell line.
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., human squamous cell carcinoma, glioblastoma) in appropriate complete growth medium.
- Harvest cells and perform a cell count.
- Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
2. Photosensitizer Incubation:
- Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in the complete growth medium.
- Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of the photosensitizer.
- Include control wells with medium only (no cells), cells with medium only (no photosensitizer), and cells with the highest concentration of photosensitizer but without light exposure (dark toxicity control).
- Incubate the plates for a specific duration (e.g., 4 or 24 hours) to allow for cellular uptake of the photosensitizer.
3. Irradiation:
- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
- Add fresh, phenol red-free medium to each well.
- Irradiate the plates with a light source of the appropriate wavelength corresponding to the photosensitizer's absorption maximum (e.g., 664 nm for Talaporfin Sodium).
- Deliver a specific light dose (e.g., in J/cm²) by controlling the power density and exposure time.
4. Assessment of Cell Viability:
- Following irradiation, incubate the plates for a further 24 to 48 hours.
- Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity.[14]
- Read the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common method for determining the efficiency of a photosensitizer in generating singlet oxygen, a key mediator of phototoxicity.
1. Principle:
- The method often relies on the chemical trapping of singlet oxygen by a specific probe, leading to a measurable change in the probe's absorbance or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.
2. Reagents and Instrumentation:
- Photosensitizer of interest.
- A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal).
- Singlet oxygen trap (e.g., DPBF).
- Spectrophotometer or spectrofluorometer.
- Light source with a specific wavelength for excitation.
3. Procedure:
- Prepare solutions of the test photosensitizer and the reference photosensitizer in a suitable solvent (e.g., DMSO).
- Prepare a solution of the singlet oxygen trap (DPBF).
- In a cuvette, mix the photosensitizer solution with the DPBF solution.
- Measure the initial absorbance of the DPBF at its maximum absorption wavelength.
- Irradiate the solution with the light source at the photosensitizer's absorption maximum for a defined period.
- Measure the absorbance of the DPBF again. The decrease in absorbance is proportional to the amount of singlet oxygen generated.
- Repeat the experiment with the reference photosensitizer under identical conditions.
4. Calculation:
- The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
- Where:
- ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
- k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively (obtained from the slope of a plot of ln(A₀/Aₜ) versus time).
- I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of photodynamic therapy are mediated through the induction of various cell death pathways, including apoptosis, necrosis, and autophagy. The predominant pathway is often dependent on the photosensitizer used, its subcellular localization, the light dose, and the cell type.
General Mechanism of Photodynamic Therapy
The fundamental mechanism of PDT involves the excitation of a photosensitizer from its ground state to a short-lived singlet excited state upon light absorption. It then undergoes intersystem crossing to a longer-lived triplet excited state. The triplet state photosensitizer can then react with molecular oxygen via two pathways: Type I, which involves electron transfer to form superoxide anions and other reactive oxygen species, and Type II, which involves energy transfer to generate highly reactive singlet oxygen.[15] The Type II reaction is considered the major pathway for most photosensitizers.
General mechanism of photodynamic therapy.
This compound (Talaporfin Sodium) Induced Cell Death
Talaporfin Sodium, a second-generation photosensitizer, has been shown to induce multiple cell death pathways.[15] Studies have demonstrated that Talaporfin-PDT can trigger apoptosis, characterized by cell shrinkage and caspase activation.[16][17] Furthermore, at higher concentrations, it can induce programmed necrosis, or necroptosis, involving the proteins RIP1, RIP3, and MLKL.[6] Autophagy has also been observed following Talaporfin-PDT.[15]
References
- 1. Articles [globalrx.com]
- 2. In-vivo singlet oxygen threshold doses for PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin - Wikipedia [en.wikipedia.org]
- 9. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 10. Assessment of the methylene blue mediated photodynamic therapy on BCL2 and BAX genes expression at mRNA level and apoptosis of head and neck squamous cell carcinoma cell line [foliamedica.bg]
- 11. bioone.org [bioone.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Photodynamic dose does not correlate with long-term tumor response to mTHPC-PDT performed at several drug-light intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. researchgate.net [researchgate.net]
- 17. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of O-Methyl-talaporfin's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor performance of O-Methyl-talaporfin (also known as Talaporfin Sodium or NPe6) with other photosensitizing agents used in photodynamic therapy (PDT). The information presented is supported by experimental data from various preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visualization of key biological pathways.
Executive Summary
This compound is a second-generation photosensitizer that has demonstrated significant preclinical anti-tumor efficacy across a range of cancer models. Compared to the first-generation photosensitizer Porfimer Sodium (Photofrin®), this compound exhibits favorable characteristics, including a longer absorption wavelength for deeper tissue penetration and more rapid clearance from the body, potentially reducing photosensitivity.[1] Preclinical evidence indicates that this compound mediated-PDT induces tumor cell death through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), induction of apoptosis and necrosis, and significant vascular shutdown.[2]
Mechanism of Action
Upon intravenous administration, this compound preferentially accumulates in tumor tissues.[3] Subsequent activation by light at a specific wavelength (around 664 nm) triggers a cascade of cytotoxic events.[3] The photosensitizer absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3] These ROS cause direct damage to cellular components, leading to apoptosis and necrosis. Furthermore, this compound-PDT has been shown to induce vascular shutdown within the tumor, cutting off its blood supply.[4][5] This vascular effect is mediated, at least in part, through the activation of the RhoA/ROCK signaling pathway.[4][5] Recent studies also suggest the involvement of the cGAS-STING pathway in modulating the ROS response to this compound-PDT.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing this compound with other photosensitizers. It is important to note that direct head-to-head comparisons in the same tumor model are not always available in the published literature.
Table 1: In Vitro Cytotoxicity
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound | T98G (Glioblastoma) | Dose-dependent apoptosis observed | 10 | [6] |
| This compound | A172 (Glioblastoma) | Dose-dependent apoptosis observed | 10 | [6] |
| This compound | U251 (Glioblastoma) | Dose-dependent apoptosis observed | 10 | [6] |
| Verteporfin | Various Sarcoma Cells | Reduction in anchorage-independent growth | Not specified | [7] |
Table 2: In Vivo Anti-Tumor Efficacy
| Photosensitizer | Tumor Model | Drug Dose | Light Dose (J/cm²) | Tumor Growth Inhibition | Reference |
| This compound | Esophageal Squamous Cell Carcinoma Xenograft | 10 mg/kg | 100 | Significant suppression of tumor growth | [1] |
| This compound | Glioma Allograft | 10 mg/kg | 100 | Significant tumor killing effect | [8] |
| Photomed | SCC VII Squamous Cell Carcinoma | Not specified | Not specified | Superior to Photofrin and Radachlorin | [9] |
| Photofrin | SCC VII Squamous Cell Carcinoma | Not specified | Not specified | Less effective than Photomed | [9] |
| Radachlorin | SCC VII Squamous Cell Carcinoma | Not specified | Not specified | Less effective than Photomed | [9] |
Table 3: Photosensitizer Properties
| Property | This compound (Talaporfin Sodium) | Porfimer Sodium (Photofrin®) | Verteporfin |
| Generation | Second | First | Second |
| Activation Wavelength (nm) | 664[1] | ~630 | ~690 |
| Singlet Oxygen Quantum Yield | 0.53 | Not specified in provided results | Not specified in provided results |
| Key Advantages | Deeper tissue penetration, rapid clearance, lower phototoxicity[2][1] | Established clinical use | Also inhibits YAP/TAZ pathway[7] |
| Key Disadvantages | Newer agent with less long-term clinical data | Prolonged photosensitivity | Light-independent effects on Hippo pathway can be complex[7] |
Experimental Protocols
In Vivo Photodynamic Therapy in a Mouse Xenograft Model
This protocol is a synthesized representation based on methodologies described in preclinical studies of this compound.[1][8][10]
1. Animal Model and Tumor Implantation:
- Nude mice (e.g., BALB/c nu/nu or NOD/SCID) are typically used.
- Human cancer cells (e.g., esophageal squamous cell carcinoma, glioma) are cultured and harvested.
- A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of serum-free medium or PBS is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).
2. Photosensitizer Administration:
- This compound (Talaporfin Sodium) is dissolved in sterile saline or PBS.
- The photosensitizer is administered intravenously (i.v.) via the tail vein at a dose typically ranging from 5 to 10 mg/kg body weight.
3. Light Irradiation:
- At a predetermined time point after photosensitizer injection (typically 2 to 4 hours), the tumor area is irradiated with a diode laser.
- The wavelength of the laser light should correspond to the absorption peak of this compound, which is approximately 664 nm.
- The light dose is delivered at a specific power density (e.g., 150 mW/cm²) for a duration calculated to achieve the desired total energy fluence (e.g., 100 J/cm²).
- During irradiation, the mice are anesthetized (e.g., with isoflurane or pentobarbital). A light-shielding mask can be used to protect the surrounding healthy tissue.
4. Monitoring and Endpoint Analysis:
- Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
- Animal body weight and general health are monitored throughout the experiment.
- At the end of the study, mice are euthanized, and tumors are excised for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Mediated PDT
Caption: this compound PDT mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo PDT study.
Conclusion
The preclinical data strongly support the anti-tumor effects of this compound-mediated photodynamic therapy. Its efficacy, favorable pharmacokinetic profile, and distinct mechanism of action, including direct cytotoxicity and vascular disruption, position it as a promising cancer therapeutic. Head-to-head comparative studies with other second and third-generation photosensitizers under standardized conditions would be beneficial to further delineate its relative advantages and optimal clinical applications.
References
- 1. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 2. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
O-Methyl-talaporfin vs. Talaporfin Sodium for Lung Cancer: A Comparative Analysis
A comprehensive review of existing literature reveals a significant disparity in the available research for O-Methyl-talaporfin and Talaporfin Sodium for the treatment of lung cancer. While Talaporfin Sodium has been the subject of numerous preclinical and clinical studies, establishing its role in photodynamic therapy (PDT) for lung cancer, this compound appears primarily as a research compound with no substantive data on its therapeutic efficacy or mechanism of action in this context.
This guide, therefore, focuses on providing a detailed overview of the established data for Talaporfin Sodium, serving as a benchmark for any future research on this compound or other novel photosensitizers.
Talaporfin Sodium: A Second-Generation Photosensitizer for Lung Cancer PDT
Talaporfin Sodium, a second-generation photosensitizer, is activated by a specific wavelength of light to produce reactive oxygen species (ROS), leading to localized tumor destruction.[1][2] It is approved in Japan for the treatment of early-stage non-small cell lung cancer (NSCLC) in patients who are not candidates for surgery or radiotherapy.[2][3]
Performance and Efficacy
Clinical studies have demonstrated the efficacy of Talaporfin Sodium-mediated PDT in treating lung cancer.
| Clinical Study | Indication | Number of Patients/Lesions | Dosage and Light Parameters | Complete Remission (CR) Rate | Key Findings |
| Usuda et al. | Centrally Located Early Lung Cancer | 29 patients (38 lesions) | Talaporfin Sodium (NPe6) + 664 nm laser | 92.1% (35/38 lesions) | High efficacy in early-stage central lung cancer.[4] |
| Furukawa et al. (Phase II) | Bronchogenic Early Squamous Cell Carcinoma (≤ 2 cm) | 41 patients (46 lesions) | Talaporfin Sodium: 40 mg/m²; Laser: 100 J/cm² at 150 mW/cm² | 84.6% | Favorable results led to approval in Japan; skin photosensitivity disappeared within two weeks in most patients.[3] |
| Usuda et al. | Early-Stage Central Superficial Tumors (≤ 2 cm) | 75 patients | Not specified | 94% (lesions ≤ 1 cm), 90% (lesions > 1 cm) | High complete response rates in early-stage central tumors.[5] |
Mechanism of Action
The anti-cancer effect of Talaporfin Sodium-PDT is multifactorial, involving direct tumor cell killing, vascular damage, and induction of an anti-tumor immune response.
-
Cellular Uptake and Localization: Talaporfin Sodium is taken up by cancer cells through endocytosis and primarily localizes in lysosomes.[6]
-
Generation of Reactive Oxygen Species (ROS): Upon activation by light at approximately 664 nm, Talaporfin Sodium generates ROS, predominantly singlet oxygen.[2]
-
Induction of Cell Death: The generated ROS induce multiple forms of cell death, including:
-
Vascular Shutdown: Talaporfin Sodium-PDT damages the tumor vasculature, leading to vessel occlusion and subsequent tumor ischemia. This effect is mediated, in part, by the RhoA/ROCK signaling pathway.
-
Immune Response: PDT with Talaporfin Sodium can induce immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[1][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study investigating the cytotoxic effects of non-cytotoxic Talaporfin Sodium-PDT on gastric cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., HGC27 or MKN74) in a 96-well plate at a density of 5 x 10³ or 7.5 x 10³ cells/well, respectively, and incubate at 37°C for 48 hours.
-
Photosensitizer Incubation: Incubate the cells with the desired concentrations of Talaporfin Sodium for 3 hours.
-
Washing: Wash the cells once with phosphate-buffered saline (PBS).
-
Irradiation: Replace the medium with PBS and irradiate the cells with a 660 nm light source from the bottom of the plate at 37°C for 30 minutes.
-
Post-Irradiation Incubation: Incubate the cells at 37°C for 24 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate at 37°C for 2 hours.
-
Remove the MTT reagent and dissolve the formazan crystals in DMSO.
-
Measure the absorbance to determine cell viability.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol is based on a preclinical validation study of Talaporfin Sodium-PDT in esophageal squamous cell carcinoma xenografts.[10]
-
Tumor Implantation: Establish xenograft tumors in immunocompromised mice (e.g., NOD/SCID) by subcutaneous injection of cancer cells.
-
Tumor Growth: Allow tumors to grow to a volume of approximately 50–150 mm³.
-
Photosensitizer Administration: Administer Talaporfin Sodium (e.g., 0–10 mg/kg) intravenously via the tail vein.
-
Irradiation: After a specific drug-light interval (e.g., 2 hours), irradiate the tumors with a semiconductor laser at a wavelength of 664 nm and a light dose of 100 J/cm².
-
Tumor Monitoring: Monitor tumor volume for a designated period (e.g., 21 days) to assess treatment efficacy.
Conclusion
Talaporfin Sodium is a well-characterized photosensitizer with proven clinical efficacy in the photodynamic therapy of early-stage lung cancer. Its multifaceted mechanism of action, targeting both tumor cells and their microenvironment, makes it a valuable therapeutic option. In contrast, this compound remains an investigational compound with no publicly available data to support a comparative analysis for lung cancer treatment. Future research on this compound should aim to establish its photophysical properties, preclinical efficacy, and mechanism of action to determine its potential relative to established photosensitizers like Talaporfin Sodium.
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy for lung cancers based on novel photodynamic diagnosis using talaporfin sodium (NPe6) and autofluorescence bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy of Non–Small Cell Lung Cancer. Narrative Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of O-Methyl-talaporfin Photodynamic Therapy with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects of O-Methyl-talaporfin (also known as Talaporfin Sodium) photodynamic therapy (PDT) in combination with immune checkpoint inhibitors. The information presented is based on preclinical data and aims to inform researchers and drug development professionals on the potential of this combination therapy.
Executive Summary
This compound PDT is a minimally invasive cancer treatment that utilizes a photosensitizer and light to generate reactive oxygen species, leading to localized tumor destruction. Emerging preclinical evidence strongly suggests that this modality can be synergistically combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, to enhance anti-tumor immune responses and improve therapeutic outcomes. This combination not only impacts the primary tumor but can also induce systemic anti-tumor immunity, leading to the regression of distant, non-irradiated tumors—an "abscopal effect." The primary mechanisms underpinning this synergy include the induction of immunogenic cell death (ICD) by PDT, which primes the tumor microenvironment for an effective anti-tumor immune response that is subsequently unleashed by checkpoint blockade.
Preclinical Performance Data
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound PDT with checkpoint inhibitors in murine cancer models.
Table 1: In Vivo Tumor Growth Inhibition
| Study Reference | Animal Model | Tumor Model | Treatment Groups | Primary Tumor Growth Inhibition | Distant (Abscopal) Tumor Growth Inhibition |
| Sasaki et al. (2023)[1][2] | BALB/c mice | MC38 colon adenocarcinoma | Control, Anti-PD-1 Ab, TS-PDT, TS-PDT + Anti-PD-1 Ab | Combination therapy showed significant decrease in tumor volume compared to monotherapies.[1] | Combination therapy showed a significant decrease in tumor volume compared with monotherapy groups.[1] |
| Ehab et al. (2025)[3][4] | C57BL/6 mice | MC38 colon adenocarcinoma | Control, Anti-PD-L1 Ab, Tal-PDT, Tal-PDT + Anti-PD-L1 Ab | Synergistic tumor growth inhibition observed in the combination group.[3] | Synergistic tumor growth inhibition observed in the combination group.[3][4] |
| Ehab et al. (2025)[3] | BALB/c mice | CT26 colon carcinoma | Control, Anti-PD-L1 Ab, Tal-PDT, Tal-PDT + Anti-PD-L1 Ab | Synergistic tumor growth inhibition observed in the combination group.[3] | Synergistic tumor growth inhibition observed in the combination group.[3] |
Table 2: Immunological Changes in the Tumor Microenvironment
| Study Reference | Animal Model | Tumor Model | Immune Cell Infiltration (Distant Tumor) | Key Biomarker Changes (Distant Tumor) |
| Sasaki et al. (2023)[1] | BALB/c mice | MC38 colon adenocarcinoma | Increased CD4+ and CD8+ T-cell expression in the combination therapy group.[1] | Increased expression of IFN-γ, perforin 1, and granzyme B in the combination therapy group.[1] |
| Ehab et al. (2025)[3][4] | C57BL/6 mice | MC38 colon adenocarcinoma | Increased infiltration of tumor antigen-specific CD8+ T cells.[5] | Increased number of precursor-exhausted CD8+ T cells (Tpex).[3][4] |
| Sasaki et al. (2023)[1] | BALB/c mice | MC38 colon adenocarcinoma | N/A | TS-PDT increased PD-L1 expression, which was reduced by the addition of anti-PD-1 antibody.[1] |
Table 3: Induction of Immunogenic Cell Death (ICD) Markers
| Study Reference | Cell Line | ICD Marker | Method of Detection | Result |
| Sasaki et al. (2023)[1] | HCT116, MC38, KYSE30 | Calreticulin (CRT) Exposure | Flow Cytometry, Immunofluorescence | TS-PDT induced an increase in CRT expression on the plasma membrane.[1] |
| Sasaki et al. (2023)[1] | HCT116, MC38, KYSE30 | HMGB1 Release | ELISA, Immunofluorescence | Increased concentration of HMGB1 in supernatants after TS-PDT.[1] |
| Sasaki et al. (2023)[1] | HCT116, MC38, KYSE30 | ATP Release | ELISA | Rapid increase in extracellular ATP after TS-PDT.[1] |
| Sasaki et al. (2023)[1] | HCT116, MC38, KYSE30 | HSP90 Exposure | Flow Cytometry | Increased HSP90 expression on the cell surface after TS-PDT.[1] |
| Ehab et al. (2025)[3] | MC38 | Ferroptosis | - | Tal-PDT induced ferroptosis in cancer cells, which was crucial for the abscopal effect.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are summaries of the experimental protocols used in the key preclinical studies.
In Vivo Murine Model for Combination Therapy (Sasaki et al., 2023)[1]
-
Animal Model: Female BALB/c mice (6 weeks old).
-
Tumor Implantation: 1.0 × 10^6 MC38 cells were subcutaneously inoculated into both flanks of the mice.
-
Treatment Groups:
-
Control (untreated)
-
Anti-PD-1 antibody monotherapy
-
Talaporfin Sodium (TS)-PDT monotherapy
-
TS-PDT and anti-PD-1 antibody combination therapy
-
-
Treatment Protocol:
-
Anti-PD-1 Antibody: 2.5 mg/kg administered intraperitoneally five times every 3 days, starting on day 6 after tumor inoculation.
-
TS-PDT: 3.125 µmol/kg of TS administered via tail vein. Two hours post-administration, the tumor on one flank was irradiated with a 664 nm laser at 2 J/cm² (150 mW/cm²). PDT was performed once on day 6.
-
Combination Therapy: Mice received both anti-PD-1 antibody and TS-PDT as described above.
-
-
Endpoint Analysis: Tumor volumes were measured every 3 days. Tumors were harvested for immunohistochemical analysis of immune cell infiltration and biomarker expression.
In Vivo Murine Model for Combination Therapy (Ehab et al., 2025)[3]
-
Animal Model: C57BL/6 mice for MC38 tumors and BALB/c mice for CT26 tumors.
-
Tumor Implantation: Bilateral subcutaneous injection of tumor cells.
-
Treatment Groups:
-
Control (untreated)
-
Anti-PD-L1 antibody monotherapy
-
Talaporfin (Tal)-PDT monotherapy
-
Tal-PDT and anti-PD-L1 antibody combination therapy
-
-
Treatment Protocol:
-
Anti-PD-L1 Antibody: Administered on day 7 after tumor implantation.
-
Tal-PDT: Performed on day 8 after tumor implantation on the proximal tumor.
-
-
Endpoint Analysis: Tumor growth of both proximal and distant tumors was monitored. Flow cytometry analysis of distant tumors and proximal draining lymph nodes was performed on day 14.
Visualizing the Synergy: Mechanisms and Workflows
Signaling Pathway of Synergistic Action
Caption: Mechanism of synergistic anti-tumor immunity.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow.
Clinical Perspective and Future Directions
To date, there are no publicly available results from clinical trials specifically investigating the combination of this compound PDT and immune checkpoint inhibitors. A search of clinical trial registries did not yield active or completed trials for this specific combination.
However, the robust preclinical data provide a strong rationale for translating this combination therapy into the clinical setting. The ability of this compound PDT to convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors, which are more responsive to checkpoint inhibitors, is a particularly compelling aspect.
Future clinical trials should aim to:
-
Establish the safety and optimal dosing schedule for the combination of this compound PDT and approved checkpoint inhibitors.
-
Evaluate the efficacy of the combination therapy in patients with advanced or metastatic solid tumors who have not responded to checkpoint inhibitors alone.
-
Incorporate comprehensive biomarker analysis to identify patients most likely to benefit and to further elucidate the immunological mechanisms at play in humans.
There are ongoing clinical trials exploring the combination of other photosensitizers with immunotherapy, which will provide valuable insights for the future clinical development of this compound-based combination therapies.
Conclusion
The synergistic combination of this compound PDT and immune checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical evidence demonstrates significant improvements in tumor control, including systemic abscopal effects, mediated by the induction of immunogenic cell death and enhanced T-cell responses. While clinical data is currently lacking, the strong preclinical foundation warrants the initiation of clinical trials to evaluate the safety and efficacy of this combination in cancer patients. This approach has the potential to expand the utility of immunotherapy to a broader patient population.
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Talaporfin Derivatives in Oncology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of talaporfin derivatives in various cancer models, supported by experimental data. Talaporfin and its derivatives, belonging to the second generation of photosensitizers, have garnered significant attention in the field of photodynamic therapy (PDT) for their favorable photophysical properties and improved pharmacokinetic profiles compared to first-generation compounds.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential assays, and visualizes critical biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.
Comparative Performance of Talaporfin Derivatives
The efficacy of talaporfin derivatives in photodynamic therapy is contingent on several factors, including their chemical structure, which influences their photophysical properties, cellular uptake, and subcellular localization. Below is a comparative summary of key performance indicators for prominent talaporfin derivatives.
In Vitro Cytotoxicity
The phototoxic effects of various talaporfin derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a photosensitizer upon light activation.
| Derivative | Cancer Cell Line | IC50 (µM) with PDT | Dark Cytotoxicity (IC50 in µM) | Reference |
| Talaporfin Sodium (NPe6) | B16F10 (Melanoma) | 20.98 | 534.3 | [1] |
| Chlorin e6 (Ce6) | B16F10 (Melanoma) | 18.9 | 519.6 | [2] |
| Rhodin g7 7¹-ethyl ester | HT29 (Colon) | Lower than Ce6 | Higher than Ce6 | [3] |
| MIA-PaCa-2 (Pancreatic) | Lower than Ce6 | Higher than Ce6 | [3] | |
| PANC-1 (Pancreatic) | Lower than Ce6 | Higher than Ce6 | [3] | |
| AsPC-1 (Pancreatic) | Lower than Ce6 | Higher than Ce6 | [3] | |
| B16F10 (Melanoma) | Lower than Ce6 | Higher than Ce6 | [3] | |
| Mannose-conjugated Chlorin | - | - | - | [4] |
Note: A direct quantitative comparison for Mannose-conjugated chlorin was not available in the searched literature.
In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of talaporfin derivatives. These studies provide insights into tumor response, pharmacokinetics, and systemic toxicity.
| Derivative | Cancer Model | Key Findings | Reference |
| Talaporfin Sodium (NPe6) | Peritoneal metastasis of gastric cancer (mouse model) | Effective tumor control; optimal treatment conditions identified as 2 J/cm² laser dose at a 4-hour interval post-administration to balance efficacy and toxicity. | [5] |
| Allograft glioma (mouse model) | Significant tumor tissue damage observed; 10 mg/kg dose with a 90-minute interval before irradiation was found to be appropriate. | [6] | |
| Chlorin e6 (Ce6) | B16F10 melanoma allograft (mouse model) | Ce6-PDT led to the inhibition of tumor growth. | [2] |
| MPPa and NMPi (Chlorin derivatives) | A549 lung adenocarcinoma xenograft (mouse model) | Both derivatives showed high anticancer efficacy, particularly against smaller tumors. MPPa exhibited better phototoxicity than NMPi in vitro. | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of talaporfin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[8]
-
Treatment: Treat the cells with varying concentrations of the talaporfin derivative and incubate for the desired period (e.g., 24 or 48 hours).[8] Include wells for "dark toxicity" (photosensitizer without light) and "phototoxicity" (photosensitizer with light).
-
MTT Addition: After incubation, remove the treatment medium, wash the cells with PBS, and add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.
Cellular Uptake Analysis via Flow Cytometry
Flow cytometry can be used to quantify the cellular uptake of fluorescent photosensitizers.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (0.5 x 10⁶ cells/well) and incubate with the fluorescent talaporfin derivative (e.g., 20 µM) for a specific duration (e.g., 24 hours).[10]
-
Cell Harvesting: After incubation, wash the cells twice with HBSS and harvest them.[10]
-
Resuspension: Centrifuge the cells and resuspend them in 200 µL of PBS.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with an appropriate laser for excitation (e.g., 488 nm). The red fluorescence of the photosensitizer is measured to quantify uptake.[10]
In Vivo Photodynamic Therapy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of PDT in a subcutaneous tumor model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A549 human lung adenocarcinoma cells) into the flank of immunodeficient mice.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7]
-
Photosensitizer Administration: Administer the talaporfin derivative to the mice, typically via intravenous or intraperitoneal injection, at a predetermined dose (e.g., 2 mg/kg).[7]
-
Drug-Light Interval: Wait for a specific period to allow for the preferential accumulation of the photosensitizer in the tumor tissue (e.g., 90 minutes).[6]
-
Light Irradiation: Irradiate the tumor area with a laser of the appropriate wavelength (e.g., 660 nm) and at a specific light dose (e.g., 200 J/cm²).[7]
-
Tumor Monitoring: Monitor tumor growth over time by measuring tumor volume. Body weight should also be monitored as an indicator of systemic toxicity.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of talaporfin derivative-mediated PDT stems from the generation of reactive oxygen species (ROS), which induce various forms of cell death and can stimulate an anti-tumor immune response.
PDT-Induced Apoptosis
A primary mechanism of cell death induced by PDT is apoptosis. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process, with anti-apoptotic members like Bcl-2 being potential targets for photodamage, which can shift the balance towards pro-apoptotic proteins like Bax.[11][12][13]
Caption: PDT-induced intrinsic apoptosis pathway.
Anti-Tumor Immune Response
PDT can induce a form of cell death known as immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs), which can activate the innate immune system and subsequently trigger a tumor-specific adaptive immune response.[14][15] This can lead to an "abscopal effect," where the treatment of a primary tumor can lead to the regression of distant, untreated metastases.
Caption: PDT-induced anti-tumor immune response.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation of novel talaporfin derivatives.
Caption: Workflow for preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Talaporfin-mediated photodynamic therapy for peritoneal metastasis of gastric cancer in an in vivo mouse model: drug distribution and efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the differential cytotoxicity of O-Methyl-talaporfin in healthy versus cancer cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of O-Methyl-talaporfin, a second-generation photosensitizer, reveals a significant differential in cytotoxic effects between healthy and cancerous cells, highlighting its potential as a targeted agent in photodynamic therapy (PDT). This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data and an examination of the underlying cellular mechanisms.
This compound, also known as talaporfin sodium, demonstrates preferential accumulation in tumor tissues. This selectivity is a cornerstone of its therapeutic window, leading to enhanced cytotoxicity in malignant cells upon light activation while sparing surrounding healthy tissues.[1] The primary mechanism of action involves the generation of reactive oxygen species (ROS) following photoactivation, which in turn triggers programmed cell death pathways, including apoptosis and necrosis.[2][3][4][5]
Quantitative Assessment of Cytotoxicity
The differential cytotoxicity of this compound is evident in the half-maximal inhibitory concentration (IC50) values observed in various cell lines. Notably, studies have shown a marked difference in sensitivity between cancerous and normal cells, as well as among different cancer cell types.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HGC27 | Human Gastric Cancer (undifferentiated) | 13.4 ± 1.0 | [4][6] |
| MKN74 | Human Gastric Cancer (differentiated) | 17.4 ± 2.3 | [4][6] |
| T98G, A172, U251 | Human Glioma | Dose-dependent cell death | [5] |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | Dose-dependent cytotoxicity | [7][8] |
| WFB | Rat Normal Fibroblast | Lower photobleaching rate than W31 | [9] |
| W31 | H-ras oncogene-transfected Rat Fibroblast (Cancer) | Faster photobleaching rate than WFB | [9] |
Experimental Protocols
The following methodologies are standardly employed to assess the cytotoxicity and mechanisms of this compound based PDT.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Incubation with this compound: Treat cells with varying concentrations of this compound for a specified duration (e.g., 4-24 hours).
-
Photoactivation: Irradiate the cells with a specific wavelength of light (e.g., 664 nm) at a defined fluence rate.
-
MTT Incubation: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis and Necrosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound and light as described above.
-
Cell Harvesting: At desired time points post-treatment, harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI positive cells are necrotic.
Signaling Pathways of this compound Induced Cell Death in Cancer Cells
This compound mediated PDT triggers distinct cell death signaling pathways in cancer cells, primarily apoptosis and necroptosis. The specific pathway activated can be dependent on the dose of the photosensitizer and the cell type.
In cancer cells, this compound mediated PDT initiates apoptosis through the intrinsic mitochondrial pathway. The generated ROS cause mitochondrial damage, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.
Alternatively, particularly at higher doses of the photosensitizer, PDT can induce a programmed form of necrosis known as necroptosis.[2][10] This pathway is initiated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIP-1) and RIP-3, leading to the phosphorylation of mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[2][10]
While the cytotoxic effects on healthy cells are significantly lower due to reduced uptake of this compound, the precise signaling pathways that may be activated at sub-lethal doses in these cells require further investigation. The differential uptake remains the primary determinant of the observed therapeutic selectivity.
Conclusion
This compound exhibits a favorable differential cytotoxicity profile, with demonstrably higher efficacy against cancer cells compared to their healthy counterparts. This selectivity, coupled with its light-activated mechanism, underscores its value as a photosensitizer in photodynamic therapy. Further research focusing on direct comparative studies between healthy and cancerous cells from the same tissue of origin will provide a more refined understanding of its therapeutic index and optimize its clinical application.
References
- 1. Comparative photodynamic therapy cytotoxicity of mannose-conjugated chlorin and talaporfin sodium in cultured human and rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 5. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 8. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Head-to-Head Battle: Comparing Second-Generation Photosensitizers in Oncology
For researchers, scientists, and drug development professionals, the landscape of photodynamic therapy (PDT) is continually evolving, with second-generation photosensitizers offering significant advantages over their predecessors. This guide provides a comprehensive, data-driven comparison of these advanced agents, focusing on their performance, underlying mechanisms, and the experimental rigor behind their evaluation.
Second-generation photosensitizers have emerged as a cornerstone of modern photodynamic therapy, addressing many of the limitations of first-generation agents. These newer compounds are characterized by their high purity, strong absorption in the far-red spectral region for deeper tissue penetration, and improved tumor selectivity, leading to enhanced therapeutic efficacy and reduced side effects.[1][2] This guide delves into a head-to-head comparison of prominent second-generation photosensitizers, presenting key performance indicators in a clear, tabular format, alongside detailed experimental protocols and visual representations of critical biological pathways and workflows.
Performance Benchmarks: A Quantitative Comparison
The efficacy of a photosensitizer is determined by a combination of its photophysical and biological properties. Key performance indicators include the singlet oxygen quantum yield (ΦΔ), which measures the efficiency of generating cytotoxic reactive oxygen species (ROS), and the tumor-to-normal tissue ratio, indicating its selectivity. The following tables summarize the available quantitative data for a selection of second-generation photosensitizers.
| Photosensitizer | Type | Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Environment | Reference |
| Temoporfin (m-THPC) | Chlorin | 652 | 0.45 - 0.53 | Ethanol | [1] |
| Talaporfin Sodium (NPe6) | Chlorin | 664 | 0.82 | PBS | [1] |
| Verteporfin (BPD-MA) | Benzoporphyrin | 690 | 0.77 | Methanol | [1] |
| Zinc Phthalocyanine (ZnPc) | Phthalocyanine | 670 | 0.56 | DMSO | [1] |
| 5-Aminolevulinic Acid (ALA)-induced PpIX | Protoporphyrin IX | 635 | 0.53 | Cells | [1] |
Table 1: Comparative Photophysical Properties of Second-Generation Photosensitizers. This table highlights the efficiency of different photosensitizers in generating singlet oxygen, a key cytotoxic agent in PDT.
| Photosensitizer | Tumor Model | Tumor-to-Muscle Ratio | Time Post-Injection (h) | Reference |
| Temoporfin (m-THPC) | HT29 human colon carcinoma (mice) | ~ 8 | 96 | [1] |
| Talaporfin Sodium (NPe6) | Sarcoma 180 (mice) | > 10 | 3 | [1] |
| Verteporfin (BPD-MA) | M1 rhabdomyosarcoma (rats) | 3.5 | 3 | [1] |
| Zinc Phthalocyanine (ZnPc) | R3230AC mammary carcinoma (rats) | 18 | 24 | [1] |
Table 2: In Vivo Tumor Selectivity of Second-Generation Photosensitizers. This table showcases the ability of different photosensitizers to preferentially accumulate in tumor tissue compared to surrounding healthy muscle.
Experimental Corner: Protocols for Evaluation
To ensure the reproducibility and rigorous evaluation of photosensitizers, detailed experimental protocols are paramount. Below are methodologies for key experiments cited in the comparative data.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the phototoxic effects of a photosensitizer on cancer cells in a controlled laboratory setting.
Objective: To determine the concentration of a photosensitizer and the light dose required to induce cancer cell death.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption peak
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of the photosensitizer in a cell culture medium. Remove the existing medium from the wells and add the photosensitizer solutions. Incubate for a predetermined period (e.g., 4, 24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a specific wavelength of light at a defined fluence rate (e.g., 10 mW/cm²) for a set duration to achieve the desired light dose (e.g., 1, 5, 10 J/cm²). A control group of cells should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours in the dark.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Plot cell viability against photosensitizer concentration or light dose to determine the IC50 (the concentration or dose that inhibits 50% of cell growth).
In Vivo Tumor Model and Biodistribution Study
This protocol describes the establishment of a tumor model in mice and the subsequent evaluation of photosensitizer accumulation in various tissues.[3]
Objective: To determine the tumor-to-normal tissue ratio of a photosensitizer over time.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Photosensitizer solution
-
Anesthesia
-
Surgical tools for tissue collection
-
Fluorescence imaging system or analytical method for quantifying the photosensitizer (e.g., HPLC, fluorescence spectroscopy)
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).[3]
-
Photosensitizer Administration: Administer the photosensitizer to the tumor-bearing mice, typically via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 1, 3, 6, 24, 48, 72 hours), euthanize a cohort of mice.
-
Organ Harvesting: Carefully dissect and collect the tumor, muscle, skin, liver, spleen, and kidneys.
-
Quantification of Photosensitizer:
-
Fluorescence Imaging: Image the harvested organs using a fluorescence imaging system with appropriate excitation and emission filters. Quantify the fluorescence intensity in each organ.
-
Extraction and Analysis: Homogenize the tissues and extract the photosensitizer using an appropriate solvent. Quantify the concentration of the photosensitizer in the extracts using a suitable analytical method like HPLC or fluorescence spectroscopy.
-
-
Data Analysis: Calculate the concentration of the photosensitizer per gram of tissue for each organ. Determine the tumor-to-normal tissue (e.g., tumor-to-muscle) ratio at each time point.
Visualizing the Mechanisms: Pathways and Workflows
Understanding the intricate signaling pathways and experimental workflows is crucial for interpreting the performance of photosensitizers. The following diagrams, generated using Graphviz, provide a visual representation of these complex processes.
References
A Comparative Guide to Talaporfin Sodium and its Methylated Analogues in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinically approved photosensitizer, Talaporfin Sodium, with preclinical research on its potential methylated derivative, O-Methyl-talaporfin. By examining the established clinical outcomes of Talaporfin Sodium, we aim to offer a predictive framework for the research and development of next-generation photosensitizers. All quantitative data is presented in structured tables, and key experimental protocols and biological pathways are detailed and visualized to support further investigation.
Talaporfin Sodium: A Clinically Validated Photosensitizer
Talaporfin Sodium (also known as mono-L-aspartyl chlorin e6 or NPe6, and marketed as Laserphyrin®) is a second-generation photosensitizer used in photodynamic therapy (PDT).[1] It is approved in Japan for several oncological indications, including early-stage lung cancer, esophageal cancer, and malignant brain tumors.[2][3][4] Its hydrophilic nature and rapid clearance from the body, compared to first-generation photosensitizers, result in a significantly lower incidence of prolonged skin photosensitivity.[3]
Mechanism of Action
The therapeutic effect of Talaporfin Sodium is initiated by its systemic administration and subsequent accumulation in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of cancerous vasculature.[2] Following accumulation, the drug is activated by a specific wavelength of light (typically 664 nm), which excites it from its ground state to a triplet state. This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen.[5] The resulting oxidative stress induces cell death through both apoptosis and necrosis, damages the tumor vasculature leading to vascular shutdown, and can stimulate an anti-tumor immune response.[5]
Summary of Clinical Trial Outcomes
The clinical efficacy of Talaporfin Sodium has been demonstrated across multiple phase I and II trials for various cancers.
| Indication | Phase | No. of Patients | Key Efficacy Results | Key Adverse Events | Reference |
| Early-Stage Lung Cancer | II | 41 | 84.6% Complete Response (CR) rate. | Minimal skin photosensitivity, disappearing within 2 weeks for 84.8% of patients. | [3] |
| Esophageal Cancer (Salvage) | II | 26 | 88.5% CR rate for local failure after chemoradiotherapy. | No severe cutaneous phototoxicity; no treatment-related deaths. | [3] |
| Glioblastoma (Recurrent) | Retrospective | 70 | Median Progression-Free Survival (PFS): 5.7 months (vs. 2.2 months for surgery alone). | Increased rate of distant/disseminated recurrence compared to non-PDT group. | [6] |
| Glioblastoma (Newly Diagnosed) | II | 13 | Median Overall Survival (OS): 24.8 months ; Median PFS: 12.0 months . | Not detailed in abstract. | [6] |
| Cutaneous Disease | I | 11 | 66% of sites tumor-free at 12 weeks (at 2.5-3.5 mg/kg dose). | Temporary generalized skin photosensitivity; loss of tissue selectivity at higher doses. | [7] |
Representative Clinical Protocol: PDT for Recurrent Glioblastoma
The following protocol is synthesized from studies on intraoperative PDT for malignant brain tumors.[6][8][9]
-
Patient Selection: Patients with recurrent glioblastoma where total resection of the contrast-enhancing lesion is considered feasible.
-
Photosensitizer Administration: A single intravenous (IV) infusion of Talaporfin Sodium at a dose of 40 mg/m² is administered 22-26 hours prior to surgery.
-
Surgical Resection: Maximal surgical resection of the tumor is performed under standard neurosurgical procedures.
-
Intraoperative Irradiation: Following resection, the tumor cavity is irradiated using a 664 nm semiconductor diode laser.
-
Light Dose: The light is delivered at a power density of 150 mW/cm² for a duration of 180 seconds per location, resulting in an energy density of 27 J/cm² .[6][10] Multiple locations are irradiated to cover the entire resection cavity surface.
-
Post-Procedure Care: Patients are monitored for neurological changes and advised to avoid direct sunlight for approximately two weeks to manage potential photosensitivity.
This compound: A Preclinical Perspective
While no direct research on a compound named "this compound" is publicly available, we can infer its potential properties by examining preclinical studies on methylated derivatives of its parent molecule, chlorin e6. Chemical modification, such as methylation of the carboxylic acid groups, is a common strategy to increase the lipophilicity of a photosensitizer. This alteration is hypothesized to enhance membrane permeability and improve cellular uptake, potentially leading to greater photodynamic efficacy.[11]
Relevance of Methylation for PDT
Talaporfin Sodium is a hydrophilic molecule due to its aspartic acid and other carboxylic acid moieties. While this aids in its formulation and rapid clearance, it can limit passive diffusion across cell membranes.[11] Methylating the carboxylic acid groups to form methyl esters would create a more lipophilic compound (this compound).
-
Increased Lipophilicity: Studies on chlorin e6 show that increased lipophilicity can lead to greater partitioning into the octanol phase in partition coefficient tests, a proxy for membrane permeability.[5]
-
Enhanced Cellular Uptake: Research on other porphyrins and chlorins demonstrates that adding hydrophobic moieties can significantly improve penetration through the cellular membrane, leading to higher intracellular concentrations.[11]
-
Altered Subcellular Localization: Increased lipophilicity can change how the photosensitizer distributes within the cell, potentially targeting lipid-rich structures like mitochondria or the endoplasmic reticulum, which are highly sensitive to oxidative damage.
Summary of Relevant Preclinical Data (Methylated Chlorin e6 Derivatives)
This table summarizes findings from preclinical studies on chlorin e6 (Ce6) and its derivatives, which can inform hypotheses about this compound.
| Compound | Model System | Key Findings & Quantitative Data | Hypothesized Advantage of Methylation | Reference |
| Chlorin e6 (Ce6) | Human Fibroblasts | Cellular uptake significantly increased at lower pH (6.9 vs 7.4), correlating with increased lipophilicity. | Methylation would permanently increase lipophilicity, enhancing uptake regardless of extracellular pH. | [1][12][13] |
| Ce6-C60 Dyad (Hydrophobic Moiety) | A431 Cancer Cells | 12.8-fold increase in fluorescence (uptake) compared to Ce6 alone after 3h incubation. Higher PDT efficacy. | Demonstrates that increasing hydrophobicity via conjugation (an effect similar to methylation) dramatically improves cellular uptake. | [11] |
| Chlorin e6 | B16F10 Melanoma Cells | IC50 (PDT): 18.9 µM . No dark toxicity up to 192 µM. | A more lipophilic methylated version might achieve a lower IC50 due to better cell penetration. | |
| Methylated Porphyrins | HeLa Cells | Showed significant phototoxicity with IC50 values in the low micromolar range (1.9 to 2.9 µM). | Provides evidence that methylated porphyrin-class molecules are potent photosensitizers. | [14] |
Representative Preclinical Protocol: In Vitro Phototoxicity Assay
The following is a generalized protocol for assessing the efficacy of a novel photosensitizer like this compound, based on common preclinical methodologies.[11]
-
Cell Culture: Human cancer cells (e.g., A431 epidermoid carcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for a set duration (e.g., 3-24 hours) in the dark. Control wells receive no photosensitizer.
-
Irradiation: The media is replaced with fresh media, and the plates are irradiated with a light source at the appropriate wavelength (e.g., ~660-670 nm) and a specific light dose (e.g., 1-10 J/cm²). "Dark toxicity" control plates are not irradiated.
-
Post-Irradiation Incubation: Cells are returned to the incubator for 24 hours to allow for cell death to occur.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated controls. The IC50 value (the concentration of the photosensitizer that causes 50% cell death) is determined from the dose-response curve.
Comparative Analysis and Future Directions
The established clinical success of Talaporfin Sodium provides a valuable benchmark for the development of this compound and other derivatives. The key trade-off in photosensitizer design is often between hydrophilicity (favoring solubility and rapid clearance) and lipophilicity (favoring cellular uptake).
How Talaporfin Sodium Data Informs this compound Research:
-
Efficacy Benchmark: The high complete response rates seen with Talaporfin Sodium (e.g., >80% in lung and esophageal cancer) set a high bar for any new derivative.[3] this compound would need to demonstrate at least comparable, if not superior, efficacy in preclinical models.
-
Dosage and Light Parameters: Clinical protocols for Talaporfin Sodium (40 mg/m² drug dose, 664 nm light, ~27-100 J/cm² light dose) provide a rational starting point for preclinical dose-finding studies of this compound.[6][7][8]
-
Safety Profile: The primary dose-limiting toxicity of photosensitizers is skin photosensitivity. While Talaporfin Sodium has a favorable profile (duration <2 weeks), the increased lipophilicity of this compound might lead to longer retention in the skin.[3] This is a critical parameter to evaluate in preclinical animal models.
-
Mechanism of Action: The fundamental mechanism of ROS-mediated cell killing will be conserved. However, the altered subcellular localization of a more lipophilic compound could shift the primary cell death pathway (e.g., from apoptosis to necrosis), which should be investigated.[15]
References
- 1. Cellular uptake and subcellular distribution of chlorin e6 as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-base properties of chlorin e6: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Options for Recurrent Glioblastoma—Efficacy of Talaporfin Sodium Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for O-Methyl-talaporfin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling O-Methyl-talaporfin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with general hazardous waste management principles.
This compound, also known as NPe6, is a photosensitizing agent. While specific degradation protocols for this compound are not widely established, its nature as a porphyrin derivative suggests that it may be susceptible to photodegradation. However, until validated inactivation methods are available, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Step-by-Step Disposal Procedures
The following procedures outline the safe collection and disposal of this compound waste. These steps are critical for maintaining a safe laboratory environment and complying with regulatory standards.
Waste Segregation and Collection
Proper segregation of hazardous waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused product, contaminated personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and empty containers, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, tight-fitting lid.
-
Line the container with a clear plastic bag for ease of disposal.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a designated hazardous waste container.
-
The container must be leak-proof, made of a chemically compatible material (e.g., a glass or polyethylene bottle), and have a screw-on cap.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Labeling of Waste Containers
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel.
-
Affix a "Hazardous Waste" label to each waste container.
-
The label must clearly state the full chemical name: "this compound" or "Talaporfin Sodium". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard(s) associated with the waste.
-
Record the date when waste was first added to the container.
Storage of Hazardous Waste
Designated storage areas for hazardous waste are crucial to prevent accidents and ensure regulatory compliance.
-
Store hazardous waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Provide secondary containment for all liquid hazardous waste containers to capture any potential leaks or spills.
Arranging for Disposal
Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Once a waste container is full, or within the time limits specified by your institution's policies (often 90 days), contact your EHS office to schedule a waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the liquid.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. If necessary, lightly moisten the material with water to prevent it from becoming airborne.
-
-
Collect the Waste: Place all contaminated absorbent materials and any recovered solid this compound into the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Potential for Photodegradation as a Pre-Treatment (For Research Purposes Only)
Porphyrin compounds are known to degrade upon exposure to light. While not a validated disposal method, researchers may consider investigating photodegradation as a potential pre-treatment step to reduce the hazardous nature of this compound waste solutions. This should only be conducted as a controlled laboratory experiment with appropriate safety measures in place.
Experimental Protocol:
-
Place the aqueous this compound waste solution in a transparent, sealed, and appropriately labeled container.
-
Expose the container to a light source (e.g., a lamp that emits in the absorption spectrum of the compound or natural sunlight) in a secure, well-ventilated area, such as a fume hood.
-
Monitor the degradation of the compound over time using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Even after potential degradation, the resulting solution and any precipitates must still be collected and disposed of as hazardous chemical waste through your institution's EHS office.
This information is intended as a guide. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures, and adhere to all local, state, and federal regulations.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for O-Methyl-talaporfin
For Immediate Implementation by Laboratory and Drug Development Professionals
The handling of photosensitive compounds like O-Methyl-talaporfin, a derivative of talaporfin used in photodynamic therapy (PDT), necessitates stringent safety protocols to protect researchers from potential chemical and phototoxic hazards. This guide provides essential, step-by-step safety and logistical information, including personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.
Core Safety Principles
This compound, as a photosensitizing agent, can induce phototoxic reactions upon activation by a specific wavelength of light. The primary occupational hazards involve exposure through skin contact, inhalation, or ingestion, and potential eye damage from the light sources used in PDT. A key side effect of related compounds like talaporfin (NPe6) is temporary generalized skin photosensitivity. Therefore, minimizing exposure to both the chemical and activating light is paramount.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical when handling this compound. This includes protection for the skin, eyes, and respiratory system.
| Protection Level | Required Personal Protective Equipment (PPE) | Key Specifications & Rationale |
| Primary (Essential) | Laboratory Coat or Gown | Long-sleeved, knee-length, and made of a tightly woven fabric to cover as much exposed skin as possible and provide a barrier against spills. |
| Chemical Splash Goggles | Must provide full splash and impact protection, fitting snugly to the face to prevent any liquid from entering the eyes. Standard safety glasses are insufficient. | |
| Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are generally recommended for handling chemicals. Always consult the manufacturer's compatibility chart for the specific solvent used with this compound. Double gloving is advisable. | |
| Secondary (Task-Dependent) | Face Shield | To be worn in conjunction with chemical splash goggles when there is a higher risk of splashes to the face, such as during bulk handling or solution preparation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound to prevent inhalation of aerosolized particles. In poorly ventilated areas or during procedures that may generate vapors, a respirator with organic vapor cartridges may be necessary. | |
| UV-Protective Clothing and Eyewear | When working with the activating light source, specialized clothing and eyewear that block the specific wavelength of light (around 664-667 nm for talaporfin derivatives) are mandatory for all personnel in the vicinity. |
Operational Workflow for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a research setting. Adherence to this procedural guidance is crucial for minimizing risk.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste bag or container. - Label clearly as "Hazardous Waste: this compound Contaminated". |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. - Do not pour down the drain. - Follow your institution's chemical waste disposal guidelines. |
| Contaminated PPE (Gloves, lab coat) | - Remove carefully to avoid cross-contamination. - Dispose of in a designated hazardous waste container. |
Important Considerations:
-
Photosensitivity: After handling this compound, even with no direct skin contact, be aware of potential photosensitivity. It is prudent to avoid strong, direct sunlight or other sources of UV radiation for a period recommended by your institution's safety protocols.
-
Spill Response: In case of a spill, evacuate the immediate area. If safe to do so, and with appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. Report all spills to your laboratory supervisor and EHS office.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible in the work area. In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current safety data sheet available for any chemical you handle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
